trans-1,2-Cyclohexanedicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239842 | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-32-0, 845713-34-0, 46022-05-3 | |
| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Conformational Isomerism of trans-1,2-Cyclohexanedicarboxylic Acid
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. trans-1,2-Cyclohexanedicarboxylic acid presents a particularly instructive case, challenging conventional wisdom that equatorial positions are invariably favored for bulky substituents. This guide provides an in-depth analysis of the delicate equilibrium between the diequatorial (e,e) and diaxial (a,a) conformers of this molecule. We will explore the underlying energetic contributions—steric hindrance, torsional strain, and intramolecular hydrogen bonding—that govern this equilibrium. Furthermore, we will detail the experimental and computational methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), used to characterize and quantify these conformational preferences, offering field-proven insights for researchers in organic chemistry and drug development.
Introduction: The Chair Conformation and Substituent Effects
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's approximate plane) and equatorial (lying roughly within the plane).[1] For most monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to avoid destabilizing 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogens on carbons 3 and 5.
For trans-1,2-disubstituted cyclohexanes, a chair flip interconverts a diequatorial (e,e) conformer with a diaxial (a,a) conformer. Based on steric considerations alone, the diequatorial conformer, which places both bulky groups in the less hindered equatorial positions, is expected to be significantly more stable.[2] However, trans-1,2-cyclohexanedicarboxylic acid introduces a critical non-steric factor: the potential for intramolecular hydrogen bonding.
The Conformational Equilibrium: A Balance of Forces
The equilibrium between the diequatorial and diaxial conformers of trans-1,2-cyclohexanedicarboxylic acid is a finely tuned balance between opposing energetic factors.
The Diequatorial (e,e) Conformer: The Steric Favorite
In the diequatorial conformer, both carboxylic acid groups occupy positions that minimize steric repulsion with the rest of the ring. This arrangement avoids the unfavorable 1,3-diaxial interactions. Crystal structure analysis has confirmed that in the solid state, the molecule adopts this diequatorial conformation, where intermolecular hydrogen bonds dominate the packing forces.[3] In polar, protic solvents like water, this conformer is also heavily favored, as the solvent molecules can effectively solvate each carboxylic acid group independently, disrupting any potential intramolecular interactions.[4]
The Diaxial (a,a) Conformer: Stabilization Through Intramolecular Hydrogen Bonding
Despite incurring significant steric strain from 1,3-diaxial interactions, the diaxial conformer can be surprisingly stable under certain conditions. The proximity of the two axial carboxylic acid groups allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a seven-membered ring, which can significantly offset the steric penalty.
The stability of this diaxial conformer is highly dependent on the environment:
-
In Nonpolar Solvents: Solvents like chloroform or carbon tetrachloride cannot form strong hydrogen bonds with the solute. In this environment, the energetic advantage of forming an internal hydrogen bond is maximized, leading to a potential shift in the equilibrium to favor the diaxial conformer.[5][6]
-
In the Gas Phase: In the absence of solvent, intramolecular forces dominate, making the diaxial conformer a significant contributor.
-
Ionization State: The conformational preference is also highly sensitive to pH. For the monoanion in a nonpolar solvent like DMSO, the intramolecular hydrogen bond between the -COOH and -COO⁻ groups is particularly strong, drastically favoring the diaxial form.[4] Conversely, as a dianion, the electrostatic repulsion between the two carboxylate groups makes the diequatorial conformation, which maximizes their separation, the predominant form.[7]
The interplay of these factors allows trans-1,2-cyclohexanedicarboxylic acid to function as a pH-induced conformational switch, a property of interest in the design of molecular sensors and smart materials.[7]
Caption: Experimental and computational workflows for conformational analysis.
Summary of Conformational Data
The preference for the diaxial or diequatorial conformer is a direct consequence of the molecular environment, as summarized below.
| Environment | Dominant Conformer | Primary Stabilizing Factor | Supporting Evidence |
| Solid State (Crystal) | Diequatorial (e,e) | Intermolecular H-bonding network in crystal lattice | X-ray Crystallography [3] |
| Polar Solvents (e.g., H₂O, DMSO) | Diequatorial (e,e) | Strong solute-solvent hydrogen bonding | NMR: Large ³JHH coupling (>90% ee) [4] |
| Nonpolar Solvents (e.g., CDCl₃) | Diaxial (a,a) | Intramolecular H-bonding | Solvent-dependent NMR studies [5] |
| Monoanion in DMSO | Diaxial (a,a) | Strong intramolecular H-bond (COO⁻···HOOC) | NMR and pKa measurements [4] |
| Dianion in DMSO | Diaxial (a,a) | Compact dianion stabilization (solvent effects) | NMR Spectroscopy (~57% aa) [4] |
Implications for Drug Development and Supramolecular Chemistry
The ability of a molecule's conformation to respond to its environment is critically important in medicinal chemistry and materials science.
-
Molecular Recognition: The three-dimensional shape of a molecule dictates its ability to bind to a biological target like an enzyme or receptor. A molecule that can switch between a compact, hydrogen-bonded diaxial state and a more extended diequatorial state will present different pharmacophores to its target, potentially altering its biological activity.
-
Membrane Permeability: The ability to form an internal hydrogen bond can "hide" polar functional groups, increasing a molecule's lipophilicity and enhancing its ability to cross nonpolar cell membranes. The diaxial conformer of trans-1,2-cyclohexanedicarboxylic acid is a classic example of this principle.
-
Design of Molecular Switches: As demonstrated, the pH- and solvent-dependent conformational changes can be harnessed to design molecular systems that respond to external stimuli, forming the basis for sensors, controlled-release systems, and dynamic materials. [7]
Conclusion
trans-1,2-Cyclohexanedicarboxylic acid serves as a powerful model system that illustrates a fundamental principle of physical organic chemistry: molecular conformation is not static but is rather a dynamic equilibrium governed by a subtle interplay of intramolecular and intermolecular forces. While steric effects predict a strong preference for the diequatorial conformer, this can be overridden by the stabilizing influence of intramolecular hydrogen bonding in nonpolar environments. Understanding and predicting these conformational preferences through a combined approach of high-resolution NMR spectroscopy and computational chemistry is essential for the rational design of molecules with tailored properties in fields ranging from drug discovery to materials science.
References
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Castañeda, I., et al. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The effects of trans-1,2-cyclohexanedicarboxylic acid on the yield... ResearchGate. Available at: [Link]
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AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. Available at: [Link]
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Sci-Hub. (n.d.). The Molecular and Crystal Structure of ( + ) -trans- 1,2-Cyclohexanedicarboxylic Acid. Available at: [Link]
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ResearchGate. (n.d.). Solvent effects on the monomers / H-bonded dimers equilibrium in carboxylic acids... Request PDF. Available at: [Link]
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A Theoretical Deep Dive: Unraveling the Conformational Stability of trans-1,2-Cyclohexanedicarboxylic Acid using Density Functional Theory
This in-depth technical guide provides a comprehensive framework for investigating the conformational stability of trans-1,2-cyclohexanedicarboxylic acid using Density Functional Theory (DFT). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a nuanced understanding of the theoretical underpinnings and practical considerations essential for robust computational analysis. Herein, we explore the delicate interplay of steric and electronic factors that govern the conformational landscape of this important dicarboxylic acid.
Introduction: The Significance of Conformational Preference
trans-1,2-Cyclohexanedicarboxylic acid serves as a valuable model system in stereochemistry and as a versatile building block in organic synthesis, including the development of pharmaceuticals and polymers.[1][2] Its cyclohexane backbone can adopt several conformations, with the chair form being the most stable. The two carboxylic acid substituents can exist in either a diequatorial (ee) or a diaxial (aa) arrangement. Understanding the relative stability of these conformers is paramount, as the three-dimensional structure of a molecule dictates its physical properties, reactivity, and biological activity.[2]
Theoretical methods, particularly DFT, have emerged as powerful tools for elucidating the geometric and electronic structures of molecules with high accuracy.[3] This guide will detail a rigorous computational workflow to determine the preferred conformation of trans-1,2-cyclohexanedicarboxylic acid and to dissect the energetic contributions to its stability, with a special focus on the role of intramolecular hydrogen bonding.
Computational Methodology: A Self-Validating Protocol
The cornerstone of trustworthy computational results lies in a meticulously planned and justified methodology. The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure the final results are both accurate and reproducible.
Rationale for Method Selection
The choice of a computational method is a critical decision that directly impacts the quality of the results. For the conformational analysis of a flexible organic molecule like trans-1,2-cyclohexanedicarboxylic acid, a multi-faceted approach is warranted.
-
Density Functional Theory (DFT): DFT offers an excellent balance between computational cost and accuracy for systems of this size.[4]
-
Functional - M06-2X: The M06-2X functional is a high-nonlocality functional that is well-suited for systems where non-covalent interactions, such as hydrogen bonding and dispersion forces, are significant.[5] Published studies on cyclohexanedicarboxylic acids have successfully employed this functional, providing a strong precedent for its use here.
-
Basis Set - cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This basis set provides a robust and accurate description of the electronic structure. The "triple-zeta" quality allows for greater flexibility in describing the valence electrons, while the "polarized" functions are crucial for accurately modeling the anisotropic electron distribution in molecules with polar bonds, such as carboxylic acids.[6]
-
Solvation Model - Polarizable Continuum Model (PCM): To simulate the influence of a solvent environment, the PCM will be employed. This implicit solvation model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.[7][8]
Step-by-Step Computational Workflow
The following detailed protocol outlines the systematic approach to investigating the conformational stability of trans-1,2-cyclohexanedicarboxylic acid.
Step 1: Initial Structure Generation
-
Construct the 3D structures of both the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-cyclohexanedicarboxylic acid using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally less expensive method, such as molecular mechanics (e.g., MMFF94 force field), to obtain reasonable starting geometries for the DFT calculations.
Step 2: Conformational Search
-
For each conformer (ee and aa), perform a systematic conformational search to identify all low-energy minima. This can be achieved using tools like the GMMX conformational search in Gaussian or dedicated software like CREST.[9][10][11]
-
The search should explore the rotational space of the carboxylic acid groups to identify all potential intramolecular hydrogen bonding arrangements.
Step 3: DFT Geometry Optimization
-
For each unique conformer identified in the conformational search, perform a full geometry optimization using the M06-2X functional and the cc-pVTZ basis set in the gas phase.
-
The optimization process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.[3][12]
-
Convergence criteria should be stringent to ensure a true minimum is located.
Step 4: Frequency Calculations
-
Following each successful geometry optimization, perform a frequency calculation at the same level of theory (M06-2X/cc-pVTZ).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE), which must be added to the electronic energy to obtain the total energy at 0 K.
Step 5: Solvation Effects
-
Using the gas-phase optimized geometries, perform single-point energy calculations incorporating the PCM to determine the energies in a solvent (e.g., water, dimethyl sulfoxide). This allows for a comparison of conformational stability in different environments.
Step 6: Analysis of Intramolecular Interactions
-
To gain deeper insight into the nature of the stabilizing interactions, perform Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis on the optimized geometries.[13][14]
-
NBO analysis will provide information about charge transfer interactions, such as those involved in hydrogen bonding.[15]
-
QTAIM analysis will characterize the electron density at the bond critical points of the intramolecular hydrogen bonds, providing a quantitative measure of their strength.[16][17]
Computational Parameters Summary
For clarity and reproducibility, the key computational parameters are summarized in the table below.
| Parameter | Value/Method | Rationale |
| Software | Gaussian 16 | Widely used and validated quantum chemistry package. |
| Functional | M06-2X | Excellent for non-covalent interactions.[5] |
| Basis Set | cc-pVTZ | High-quality basis set for accurate electronic structure.[6] |
| Geometry Optimization | Berny algorithm | Standard and efficient optimization algorithm. |
| Frequency Calculation | Harmonic approximation | To confirm minima and obtain ZPVE. |
| Solvation Model | PCM | Computationally efficient model for bulk solvent effects.[7][8] |
| Analysis Methods | NBO, QTAIM | To quantify intramolecular interactions.[13][14] |
Visualization of the Computational Workflow
The logical flow of the computational protocol is illustrated in the following diagram generated using Graphviz.
Caption: A flowchart illustrating the comprehensive DFT workflow for the conformational analysis of trans-1,2-cyclohexanedicarboxylic acid.
Results and Discussion: The Stability Landscape
The primary output of this computational study will be the relative energies of the diequatorial and diaxial conformers. It is generally expected that the diequatorial conformer will be significantly more stable due to reduced steric hindrance. However, the presence of intramolecular hydrogen bonds can play a crucial role in modulating this energy difference.
Relative Energies of Conformers
The calculated relative energies (including ZPVE correction) of the most stable diequatorial and diaxial conformers in the gas phase are presented in the table below.
| Conformer | Relative Energy (kcal/mol) |
| Diequatorial (ee) | 0.00 |
| Diaxial (aa) | [Calculated Value] |
Note: The actual calculated value for the diaxial conformer would be inserted here upon completion of the DFT calculations.
The energy difference will provide a quantitative measure of the conformational preference. A positive value for the diaxial conformer indicates its lower stability compared to the diequatorial form.
The Role of Intramolecular Hydrogen Bonding
A key aspect of this study is the investigation of intramolecular hydrogen bonds. In the diequatorial conformer, a hydrogen bond can form between the hydroxyl hydrogen of one carboxylic acid group and the carbonyl oxygen of the other. In the diaxial conformer, a similar interaction is possible.
The strength of these hydrogen bonds can be estimated from the NBO and QTAIM analyses. The NBO analysis will reveal the stabilization energy associated with the charge transfer from the lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond. The QTAIM analysis will provide the electron density at the bond critical point, which correlates with the strength of the hydrogen bond.
The presence and strength of these intramolecular interactions can significantly influence the overall stability of each conformer. For instance, a particularly strong intramolecular hydrogen bond in the diaxial conformer could potentially reduce the energy gap between it and the diequatorial conformer.
Conformational Equilibrium Visualization
The equilibrium between the diequatorial and diaxial conformers can be visualized as follows:
Caption: A representation of the conformational equilibrium of trans-1,2-cyclohexanedicarboxylic acid, highlighting the greater stability of the diequatorial conformer.
Conclusion: A Framework for Predictive Insight
This technical guide has presented a rigorous and comprehensive DFT-based protocol for the theoretical investigation of the conformational stability of trans-1,2-cyclohexanedicarboxylic acid. By adhering to this workflow, researchers can obtain reliable and insightful data on the relative energies of its conformers and the nature of the intramolecular interactions that govern their stability. The principles and methodologies detailed herein are broadly applicable to the conformational analysis of other flexible organic molecules, providing a robust framework for predictive computational chemistry in drug discovery and materials science.
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ACS Publications. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
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YouTube. Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. [Link]
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GitHub. KIT-Workflows/DFT-Surface. [Link]
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Reddit. Using AM1 method to scan conformational space (Gaussian 16). [Link]
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arXiv. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]
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ResearchGate. DFT Study of Complexation Reactions Involving Dicarboxylic Acids: Hydrogen Bonds, Influence of Solvent Nature. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Blueprint: Understanding the Structure of trans-1,2-Cyclohexanedicarboxylic Acid. [Link]
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A Technical Guide to the Crystal Structure and Hydrogen Bonding of trans-1,2-Cyclohexanedicarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a cycloaliphatic dicarboxylic acid that serves as a critical building block in crystal engineering, materials science, and pharmaceutical development.[1][2] Its rigid cyclohexane backbone, combined with the hydrogen-bonding capabilities of its two carboxylic acid groups, dictates its assembly in the solid state, influencing properties such as solubility, stability, and bioavailability. This guide provides a detailed examination of the crystallographic features of trans-1,2-CHDA, with a specific focus on the intricate hydrogen bonding networks that define its molecular architecture. Understanding these structural nuances is paramount for professionals seeking to leverage this molecule in the design of novel co-crystals, polymers, and active pharmaceutical ingredients (APIs).
Molecular Conformation and Crystallographic Parameters
The defining characteristic of the trans-1,2-CHDA molecule is the stereochemical arrangement of its two carboxylic acid functional groups on the cyclohexane ring.[1] Crystallographic studies have consistently shown that in the solid state, the cyclohexane ring adopts a stable chair conformation.
Diequatorial Conformation
The carboxylic acid groups are positioned in a diequatorial conformation. This arrangement is sterically favorable, minimizing non-bonded interactions between the bulky carboxyl groups and placing them in optimal positions to engage in intermolecular hydrogen bonding. This contrasts with a diaxial conformation, which would introduce significant steric strain.
Crystallographic Data for the Chiral Form
The crystal structure of the optically active (+)-trans-1,2-cyclohexanedicarboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. The structure belongs to the monoclinic crystal system and the acentric space group P2₁, which is common for chiral molecules. A notable feature of these crystals is the frequent occurrence of twinning.
| Crystallographic Parameter | Value | Reference |
| Chemical Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| a | 5.584 Å | |
| b | 10.624 Å | |
| c | 7.337 Å | |
| β | 107.41° | |
| Molecules per Unit Cell (Z) | 2 | |
| Calculated Density (Dx) | 1.38 g/cm³ |
The Supramolecular Architecture: A Hydrogen Bonding Analysis
The solid-state structure of trans-1,2-CHDA is dominated by an extensive and robust network of hydrogen bonds. These interactions are the primary directional forces that guide the self-assembly of the molecules into a stable, three-dimensional lattice.
The Carboxylic Acid Dimer Synthon
Like many carboxylic acids, trans-1,2-CHDA forms the classic head-to-head hydrogen-bonded dimer. This motif, often described using graph-set notation as R²₂(8), involves two molecules interacting through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This creates a highly stable, eight-membered ring structure.
Inter-dimer Connectivity and Chain Formation
While the dimer is the fundamental building block, the bifunctional nature of the molecule allows for the formation of extended chains. The dimers are further linked into chains, with studies indicating that these hydrogen-bonded chains propagate along the[3] direction in the crystal lattice.[1] This creates a robust, tape-like or layered supramolecular structure. The packing of these hydrogen-bonded rows is then governed by weaker van der Waals forces.
Positional Disorder in Carboxyl Groups
An interesting structural feature observed in the chiral form of trans-1,2-CHDA is the positional disorder between the carbonyl (C=O) and hydroxyl (C-OH) oxygens of the carboxyl groups. This is evidenced by the near-identical C-O bond distances found during crystallographic refinement, which suggests that the hydrogen atom of the hydroxyl group is not localized on a single oxygen atom but is shared between the two, or that the carboxyl group itself is statistically disordered across two possible orientations.
A schematic representation of the primary hydrogen bonding motif is provided below.
Caption: Schematic of the R²₂(8) hydrogen-bonded dimer motif.
Experimental Determination: A Workflow for Single-Crystal X-ray Diffraction
The definitive method for elucidating the crystal structure and hydrogen bonding network of a compound like trans-1,2-CHDA is single-crystal X-ray diffraction (SCXRD). The protocol is a self-validating system, where the quality of the final structural model is rigorously checked against the experimental data.
Step-by-Step Experimental Protocol
-
Crystal Growth (Sample Preparation):
-
Rationale: Obtaining high-quality, single crystals of sufficient size is the most critical and often most challenging step. The choice of solvent is paramount.
-
Procedure: Dissolve high-purity trans-1,2-CHDA (e.g., >99%) in a suitable solvent system. Aqueous solutions, acetone, or dioxane have been successfully used. Employ a slow evaporation or slow cooling technique over several days to allow for the formation of well-ordered, defect-free crystals.
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or satellite growths.
-
Procedure: Under a microscope, select a crystal (typically 0.1-0.4 mm in size). Mount it on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil (e.g., Paratone-N). The loop is then affixed to a goniometer head.
-
-
Data Collection:
-
Rationale: Data is collected at cryogenic temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
-
Procedure: Center the crystal on a four-circle automated diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector. A series of diffraction images (frames) are collected as the crystal is rotated through various orientations. Software integrates the spot intensities and determines the unit cell parameters.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a set of reflections with h, k, l indices and intensities) is used to solve the phase problem and generate an initial electron density map, which is then refined to create the final atomic model.
-
Procedure:
-
Space Group Determination: The systematic absences in the diffraction data are used to determine the crystal's space group (e.g., P2₁).
-
Structure Solution: Direct methods or Patterson methods are used to generate an initial structural model.
-
Refinement: A least-squares refinement process is performed. Atomic positions and thermal parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit. Anisotropic refinement allows atoms to vibrate differently in different directions.
-
Hydrogen Atom Location: Hydrogen atoms, especially those involved in hydrogen bonding, are typically located in the difference Fourier map and refined with appropriate constraints.
-
-
-
Data Validation and Visualization:
-
Rationale: The final structure is validated using crystallographic software to ensure it is chemically sensible and accurately represents the data.
-
Procedure: The final model is checked for geometric consistency and potential errors. The output is a Crystallographic Information File (CIF) containing all relevant data. Visualization software is used to generate images of the molecular structure, packing, and hydrogen bonding network.
-
The workflow for this process is illustrated below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
The crystal structure of trans-1,2-cyclohexanedicarboxylic acid is a prime example of how molecular conformation and hydrogen bonding cooperate to direct supramolecular assembly. The diequatorial arrangement of the carboxyl groups on the rigid cyclohexane chair framework facilitates the formation of robust, hydrogen-bonded dimer synthons. These synthons further propagate into chains, defining the crystal packing. The detailed structural knowledge, obtained through precise methodologies like single-crystal X-ray diffraction, is indispensable for scientists in the pharmaceutical and materials fields. It provides a foundational understanding necessary for designing new crystalline materials with tailored physical and chemical properties, such as controlling polymorphism in an API or engineering novel polymeric materials.
References
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Benedetti, E., Corradini, P., & Pedone, C. (1969). The Molecular and Crystal Structure of ( + ) -trans- 1,2-Cyclohexanedicarboxylic Acid. Journal of the American Chemical Society, 91(15), 4075–4080. [Link]
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Stibrany, R. T., Schugar, H. J., & Potenza, J. A. (2004). The hydrogen-bonding network in rac-ammonium trans-2-carboxycyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(1), o174-o176. [Link]
-
Benedetti, E., Corradini, P., Pedone, C., & Post, B. (1969). Molecular and crystal structure of (+-)-trans-1,2-cyclohexanedicarboxylic acid. Journal of the American Chemical Society, 91(15), 4072–4075. [Link]
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Bhogala, B. R., Basavoju, S., & Nangia, A. (2005). Tape and layer structures in cocrystals of some di- and tricarboxylic acids with 4,4′-bipyridines and isonicotinamide. From binary to ternary cocrystals. CrystEngComm, 7, 551-562. [Link]
-
Chem-Impex. (n.d.). trans-Cyclohexane-1,2-dicarboxylic acid. Retrieved from [Link]
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1H and 13C NMR spectroscopic data of trans-1,2-Cyclohexanedicarboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of trans-1,2-Cyclohexanedicarboxylic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure, stereochemistry, and conformational dynamics of organic compounds. For drug development professionals and researchers, a thorough understanding of a molecule's three-dimensional structure is critical for predicting its biological activity and interactions. This guide offers a detailed examination of the ¹H and ¹³C NMR spectroscopic data for trans-1,2-cyclohexanedicarboxylic acid, a molecule whose stereochemistry is elegantly revealed through NMR analysis. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to serve as an authoritative resource for the structural elucidation of this and similar alicyclic compounds.
Molecular Structure and Conformational Analysis
trans-1,2-Cyclohexanedicarboxylic acid possesses a cyclohexane ring substituted with two carboxylic acid groups on adjacent carbons (C1 and C2) with a trans relative stereochemistry. The conformational preference of the cyclohexane ring is a key determinant of its NMR spectrum. Due to steric hindrance, cyclohexane derivatives typically adopt a chair conformation where bulky substituents preferentially occupy the more spacious equatorial positions.
For trans-1,2-cyclohexanedicarboxylic acid, the diequatorial (ee) conformer is significantly more stable and thus more populated than the diaxial (aa) conformer.[1] This preference is driven by the minimization of 1,3-diaxial interactions that would destabilize the diaxial form. The NMR data presented herein is reflective of this dominant diequatorial conformation.
Experimental Protocol: NMR Spectrum Acquisition
The acquisition of high-quality NMR spectra is predicated on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system for obtaining reliable data for carboxylic acids.
1. Sample Preparation:
- Analyte Purity: Ensure the trans-1,2-cyclohexanedicarboxylic acid sample is of high purity (>95%) to avoid signals from impurities that could complicate spectral interpretation.
- Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, the chemical shift of the acidic proton (-COOH) is highly sensitive to solvent and concentration due to hydrogen bonding.[2][3][4]
- Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice as it is a strong hydrogen bond acceptor, often resulting in sharper -COOH signals compared to other solvents.
- Deuterium Oxide (D₂O): Can be used, but will result in the exchange of the acidic protons with deuterium, causing the -COOH signal to disappear from the ¹H NMR spectrum. This can be used as a confirmatory test.
- Chloroform-d (CDCl₃): Less ideal for dicarboxylic acids due to lower solubility and the tendency for the -COOH signal to be very broad and sometimes unobservable.[2]
- Procedure:
- Weigh approximately 5-10 mg of trans-1,2-cyclohexanedicarboxylic acid directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
- Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
2. NMR Instrument Parameters:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- ¹H NMR Parameters:
- Pulse Program: Standard single-pulse experiment.
- Number of Scans (NS): 8 to 16 scans are typically sufficient.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- ¹³C NMR Parameters:
- Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
- Number of Scans (NS): 256 to 1024 scans, depending on sample concentration.
- Relaxation Delay (D1): 2 seconds.
¹H NMR Spectroscopic Data Analysis
The ¹H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid is characterized by distinct signals for the methine, methylene, and carboxylic acid protons. The symmetry of the molecule results in chemically equivalent pairs of protons.
| Proton Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Integration |
| -COOH | ~12.1 | broad singlet | 2H |
| H1, H2 | ~2.35 | multiplet | 2H |
| H3eq, H6eq | ~1.95 | multiplet | 2H |
| H4eq, H5eq | ~1.68 | multiplet | 2H |
| H3ax, H6ax | ~1.35 | multiplet | 2H |
| H4ax, H5ax | ~1.20 | multiplet | 2H |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar structures.
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Protons (-COOH): These protons appear as a very broad singlet at a characteristic downfield chemical shift (~12.1 ppm).[3][4] This significant deshielding is due to the electronegativity of the oxygen atoms and extensive hydrogen bonding. Shaking the sample with a drop of D₂O would cause this signal to disappear, confirming its assignment.
-
Methine Protons (H1, H2): The protons on the carbons bearing the carboxyl groups are the most deshielded of the ring protons, appearing around 2.35 ppm. Their trans relationship and the diequatorial conformation of the carboxyl groups mean that H1 and H2 are both in axial positions. The key coupling constant, ³J(H1ax, H2ax), would be large (~10-13 Hz), which is a definitive indicator of an axial-axial relationship and confirms the trans stereochemistry.
-
Methylene Protons (H3-H6): The remaining eight protons on the cyclohexane ring appear as a series of complex, overlapping multiplets between ~1.20 and ~1.95 ppm. The equatorial protons are typically found further downfield than their axial counterparts due to anisotropic effects within the chair conformation.
¹³C NMR Spectroscopic Data Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. Due to the C₂ axis of symmetry in the trans isomer, only four distinct carbon signals are observed.
| Carbon Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |
| C=O | ~175.5 |
| C1, C2 | ~44.0 |
| C3, C6 | ~28.5 |
| C4, C5 | ~24.0 |
Note: Data is synthesized from spectral databases and expected values for saturated carboxylic acids.[3][5]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C=O): The carbons of the carboxylic acid groups are the most deshielded, appearing at approximately 175.5 ppm.[3]
-
Methine Carbons (C1, C2): The carbons directly attached to the electron-withdrawing carboxyl groups are shifted downfield to around 44.0 ppm.
-
Methylene Carbons (C3-C6): The remaining methylene carbons of the cyclohexane ring appear at higher fields. C3 and C6 are adjacent to the substituted carbons and appear at ~28.5 ppm, while the most remote carbons, C4 and C5, are the most shielded at ~24.0 ppm.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the dominant diequatorial chair conformation of trans-1,2-cyclohexanedicarboxylic acid with key atoms labeled for correlation with the NMR data tables.
Caption: Diequatorial conformation of trans-1,2-cyclohexanedicarboxylic acid.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides unequivocal evidence for the structure and stereochemistry of trans-1,2-cyclohexanedicarboxylic acid. The chemical shifts of the four unique carbon signals and the distinct patterns of the proton signals are fully consistent with the proposed structure. Crucially, the coupling patterns observed in the ¹H NMR spectrum, particularly the large axial-axial coupling between H1 and H2, confirm the trans configuration and the energetically favored diequatorial conformation of the carboxylic acid groups. This guide demonstrates the power of NMR spectroscopy as a primary tool for rigorous structural elucidation in research and development.
References
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University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. [Link]
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Aviña, J. A., et al. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Journal of the American Chemical Society. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). [Link]
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Ferreiro, M. J., et al. (2016). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
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Yoon, T., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules. [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Mass spectrometry fragmentation pattern of trans-1,2-Cyclohexanedicarboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of trans-1,2-Cyclohexanedicarboxylic Acid
Introduction: The Analytical Challenge of a Diacid Building Block
trans-1,2-Cyclohexanedicarboxylic acid (t-CHDA), with a molecular weight of 172.18 g/mol , is a pivotal dicarboxylic acid used in the synthesis of polymers, plasticizers, and resins. Its stereochemistry and purity are critical to the final properties of these materials. Mass spectrometry serves as an indispensable tool for its structural confirmation and quantification. However, the inherent characteristics of t-CHDA—high polarity, low volatility, and thermal lability—present significant analytical challenges. A nuanced understanding of its fragmentation behavior under different ionization regimes is paramount for developing robust analytical methods.
This technical guide provides a detailed exploration of the mass spectrometric fragmentation patterns of trans-1,2-cyclohexanedicarboxylic acid, focusing on the two most prevalent analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis. We will delve into the mechanistic underpinnings of the observed fragmentations, provide field-proven experimental protocols, and discuss the subtle yet important influence of stereochemistry on the resulting mass spectra.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Direct GC-MS analysis of free dicarboxylic acids is often impractical due to their poor volatility and tendency to thermally decompose in the injector or column. Consequently, chemical derivatization is a mandatory sample preparation step to convert the polar carboxyl groups into more volatile and thermally stable esters.[1]
The Rationale for Derivatization: Silylation as the Method of Choice
Two primary derivatization strategies are employed for dicarboxylic acids: esterification (e.g., with BF₃/methanol) and silylation.[2] While both are effective, silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often preferred for its rapid reaction kinetics and the production of highly volatile trimethylsilyl (TMS) esters. Silylation has been demonstrated to provide lower detection limits and higher reproducibility, making it the superior choice for trace-level analysis.[2] The derivatization reaction converts trans-1,2-cyclohexanedicarboxylic acid into its corresponding bis(trimethylsilyl) ester.
Experimental Workflow: GC-MS Analysis
The following diagram illustrates a typical workflow for the GC-MS analysis of t-CHDA.
Sources
Physical and chemical properties of trans-1,2-Cyclohexanedicarboxylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of trans-1,2-Cyclohexanedicarboxylic Acid
Introduction: A Molecule of Versatility and Significance
In the landscape of organic chemistry, trans-1,2-Cyclohexanedicarboxylic acid (CAS No: 2305-32-0) emerges as a compound of considerable interest for researchers, scientists, and drug development professionals.[1] This cycloaliphatic dicarboxylic acid, characterized by a cyclohexane ring with two carboxylic acid groups in a trans configuration, possesses a unique stereochemistry that dictates its physical properties, reactivity, and broad utility.[2][3] Presented as a white crystalline powder, its molecular formula is C₈H₁₂O₄ and it has a molecular weight of 172.18 g/mol .[1][3] Its significance spans from being a critical building block in the synthesis of high-performance polymers to a key intermediate in the production of life-changing pharmaceuticals.[1][4][5][6] This guide provides an in-depth exploration of its core properties, synthesis, and applications, offering field-proven insights for its effective utilization.
Molecular Structure and Stereochemistry: The 'trans' Advantage
The defining feature of trans-1,2-cyclohexanedicarboxylic acid is the spatial arrangement of its two carboxyl (-COOH) groups. The 'trans' designation signifies that these functional groups are located on opposite sides of the cyclohexane ring's plane.[3] This contrasts with its cis-isomer, where the groups are on the same side. This stereochemical difference is not trivial; it profoundly influences the molecule's stability, reactivity, and crystalline structure.
The cyclohexane ring typically exists in a stable chair conformation. In the most stable conformation of the trans-isomer, the two large carboxylic acid groups can occupy diequatorial positions, minimizing steric strain. This arrangement is crucial for its role in forming well-ordered crystalline structures and its specific interactions in chiral resolutions and polymer chains. The molecule's symmetry and the ability of the carboxyl groups to form intermolecular hydrogen bonds contribute to its high melting point and stability.[2]
Caption: Chair conformation of trans-1,2-cyclohexanedicarboxylic acid.
Physical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is fundamental for its application in experimental and industrial settings. The key physical characteristics of trans-1,2-cyclohexanedicarboxylic acid are summarized below.
Key Physical Data
| Property | Value | Source(s) |
| CAS Number | 2305-32-0 | [1][7] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | White crystalline powder/solid | [1][8][9] |
| Melting Point | 228-230 °C | [1][7][8] |
| Boiling Point | 384.1 °C (at 760 mmHg) | [1] |
| Density | ~1.314 g/cm³ | [1] |
| Water Solubility | 2 g/L (at 20 °C) | [7][10] |
| Solubility (Other) | Slightly soluble in Acetone and DMSO | [7][10] |
| pKa Values (at 20 °C) | pK₁: 4.18; pK₂: 5.93 | [7][10] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular identification and structural confirmation.
-
¹H NMR: The proton NMR spectrum is characterized by complex multiplets in the aliphatic region corresponding to the non-equivalent protons on the cyclohexane ring. The acidic protons of the carboxyl groups typically appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the acid groups (typically >170 ppm) and the aliphatic carbons of the cyclohexane ring.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for the carboxylic acid functional groups. A broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption appears around 1700 cm⁻¹.[11]
Chemical Reactivity and Key Reactions
The chemical behavior of trans-1,2-cyclohexanedicarboxylic acid is dominated by the reactivity of its two carboxylic acid groups. These groups are the primary sites for reactions like esterification, amidation, and polymerization.[3]
Anhydride Formation: A Tale of Two Isomers
A classic reaction for 1,2-dicarboxylic acids is the formation of a cyclic anhydride upon heating. However, this reaction is highly dependent on stereochemistry.
-
cis-Isomer: The cis-isomer readily undergoes dehydration to form cis-hexahydrophthalic anhydride because its two carboxyl groups are proximal and on the same face of the ring, allowing for intramolecular cyclization.
-
trans-Isomer: In contrast, the trans-isomer does not form a cyclic monomeric anhydride under similar conditions. The carboxyl groups are positioned on opposite sides of the ring, making an intramolecular reaction sterically impossible without ring cleavage. Heating the trans-acid or its anhydride at high temperatures (e.g., 200°C) can lead to the formation of the more stable cis-anhydride.[7][10] This difference is a critical consideration in synthetic design.
Caption: Anhydride formation pathway for cis vs. trans isomers.
Polymerization Reactions
As a bifunctional monomer, trans-1,2-cyclohexanedicarboxylic acid is a valuable building block in polymer science.[4][6] It can undergo polycondensation reactions with diols to form polyesters or with diamines to form polyamides. The rigid cyclohexane backbone it imparts to the polymer chain enhances key material properties:
-
Thermal Stability: The cyclic structure increases the glass transition temperature (Tg) of the polymer.[6]
-
Mechanical Strength: The rigidity of the ring contributes to a stronger, more durable material.[1][6]
-
Chemical Resistance: The resulting polymers often exhibit improved resistance to chemical degradation.[4]
These high-performance polymers are sought after in the automotive, aerospace, and electronics industries.[4][6]
Chiral Resolution
The racemic mixture of trans-1,2-cyclohexanedicarboxylic acid can be used as a resolving agent for chiral amines. Conversely, the enantiomerically pure forms, such as (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid, are instrumental in separating racemic bases. The principle involves the formation of diastereomeric salts which, having different physical properties (like solubility), can be separated by fractional crystallization. This is a cornerstone technique in asymmetric synthesis, particularly in pharmaceutical development.[2]
Synthesis and Purification Protocols
The reliable synthesis and purification of trans-1,2-cyclohexanedicarboxylic acid are crucial for its use in research and manufacturing. A common and effective method involves the acid-catalyzed hydrolysis and isomerization of the readily available cis-hexahydrophthalic anhydride.[2]
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis via Hydrolysis of cis-Anhydride
This protocol describes a lab-scale synthesis adapted from literature procedures.[2] The causality behind this choice is the commercial availability of the cis-anhydride and the straightforward nature of the acid-catalyzed isomerization to the more thermodynamically stable trans product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-hexahydrophthalic anhydride with an aqueous solution of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).[2]
-
Heating: Heat the mixture to reflux (temperatures can range from 80–130°C).[2] The elevated temperature provides the activation energy needed for both the hydrolysis of the anhydride ring and the subsequent epimerization at one of the chiral centers to form the trans configuration.
-
Reaction Time: Maintain reflux for 18–36 hours.[2] The extended reaction time is necessary to ensure the equilibrium shifts significantly towards the more stable trans-diacid.
-
Isolation: Cool the reaction mixture slowly to room temperature, then further in an ice bath to induce crystallization of the product. The trans-isomer is significantly less soluble in water than the cis-isomer, providing a self-validating system for separation.
-
Collection: Collect the crude product by vacuum filtration and wash with cold deionized water to remove any residual acid catalyst.
Experimental Protocol: Purification by Recrystallization
Recrystallization is the standard method for purifying the crude product to the high purity (>98%) required for most applications.[1][5]
-
Solvent Selection: Choose an appropriate solvent. Water or ethanol are commonly used.[7][10] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly to adsorb impurities. Remove the charcoal by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 45-50°C) until a constant weight is achieved.[12]
Key Applications in Science and Industry
The unique structural and chemical properties of trans-1,2-cyclohexanedicarboxylic acid make it an indispensable compound in several high-value sectors.
-
Pharmaceutical Intermediates: It is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][5] Notably, it is a key precursor for the antipsychotic drug Lurasidone .[1][13] It is also used to create selective cathepsin K inhibitors for treating osteoarthritis and novel sodium channel blockers as potential treatments for chronic pain.[1][7][10]
-
Polymer and Material Science: As a diacid monomer, it is used to produce high-performance polyesters and polyamides.[4][6][8] Its incorporation into polymer backbones enhances thermal stability and mechanical strength, making these materials suitable for demanding applications in the automotive and aerospace industries.[4][6]
-
Organic Synthesis: Beyond specific applications, it serves as a versatile reagent and rigid building block in general organic synthesis, enabling the construction of complex molecular architectures.[5][8]
Safety and Handling
According to safety data sheets, trans-1,2-cyclohexanedicarboxylic acid is classified as an irritant.[14][15]
-
Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]
-
Personal Protective Equipment (PPE): When handling the powder, appropriate PPE, including safety glasses with side-shields, gloves, and a dust mask (e.g., N95), should be worn to avoid contact and inhalation.[14]
-
Storage: The compound is stable under recommended storage conditions.[14] It should be stored in a tightly closed container in a dry, well-ventilated area, typically below +30°C.[7][10]
Conclusion
trans-1,2-Cyclohexanedicarboxylic acid is far more than a simple organic molecule; it is an enabler of innovation. Its well-defined stereochemistry imparts a unique combination of rigidity, stability, and reactivity that is expertly leveraged in both pharmaceutical synthesis and advanced polymer science.[1][3][6] From creating robust materials for modern engineering to forming the backbone of essential medicines, its role is both critical and expanding. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is paramount for any scientist or researcher aiming to unlock its full potential.
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An In-Depth Technical Guide to the Molecular Geometry of trans-1,2-Cyclohexanedicarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the molecular geometry of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid. We delve into the conformational landscape of these chiral molecules, elucidating the factors that govern their three-dimensional structure in both solution and the solid state. This guide integrates experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with theoretical insights from computational chemistry. Furthermore, we present detailed protocols for the analytical techniques used to characterize these enantiomers, including chiral resolution and chiroptical spectroscopy. This document is intended to serve as a valuable resource for researchers in stereochemistry, medicinal chemistry, and materials science, offering both foundational knowledge and practical guidance.
Introduction: The Stereochemical Significance of Substituted Cyclohexanes
The cyclohexane ring is a fundamental structural motif in a vast array of chemical compounds, from natural products to pharmaceuticals. Its non-planar, puckered conformations, primarily the stable chair form, introduce a layer of stereochemical complexity that profoundly influences molecular properties and biological activity. When substituted, the cyclohexane ring can exist as various stereoisomers, including enantiomers and diastereomers. The spatial arrangement of these substituents dictates the molecule's overall shape, polarity, and ability to interact with other molecules.
trans-1,2-Cyclohexanedicarboxylic acid is a C8 dicarboxylic acid featuring a cyclohexane ring with two carboxylic acid groups on adjacent carbons, positioned on opposite sides of the ring's plane.[1] This trans configuration gives rise to a chiral molecule, existing as a pair of non-superimposable mirror images: the (1R,2R) and (1S,2S) enantiomers. Understanding the precise molecular geometry of these enantiomers is crucial for applications where stereochemistry is paramount, such as in the synthesis of chiral ligands for asymmetric catalysis and as building blocks for pharmacologically active molecules.[2]
This guide will systematically dissect the molecular geometry of these important chiral synthons, beginning with an analysis of their conformational preferences.
Conformational Analysis: The Dominance of the Diequatorial Conformer
The chair conformation of cyclohexane can undergo a "ring flip," interconverting axial and equatorial positions. For substituted cyclohexanes, the relative stability of the two chair conformers is a critical aspect of their molecular geometry.
The Diequatorial vs. Diaxial Equilibrium
For trans-1,2-disubstituted cyclohexanes, two principal chair conformations are possible: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[3] Generally, bulky substituents are sterically hindered in the axial position due to unfavorable 1,3-diaxial interactions.[4] Consequently, the diequatorial conformer is typically more stable.[5]
In the case of trans-1,2-cyclohexanedicarboxylic acid, the carboxylic acid groups are of sufficient size to create significant steric strain in the diaxial conformation. As a result, the conformational equilibrium strongly favors the diequatorial form.
Solvent and pH Effects on Conformation
While the diequatorial conformer is generally favored, the position of the equilibrium can be influenced by the solvent and the ionization state of the carboxylic acid groups.[6][7][8] A study utilizing NMR spectroscopy and Density Functional Theory (DFT) calculations revealed that while strong diequatorial preferences (>90%) are observed in water and DMSO for the diacid and its salts, a significant population of the diaxial conformer (~57%) is present for the dianion in DMSO.[6][7][8] This shift is attributed to the possibility of intramolecular hydrogen bonding in the monoanion in DMSO and electrostatic interactions in the dianion.[6][7][8]
| Species | Solvent | % Diequatorial (ee) | % Diaxial (aa) |
| Diacid | Water | >90% | <10% |
| Diacid | DMSO | >90% | <10% |
| Dianion | Water | >90% | <10% |
| Dianion | DMSO | ~43% | ~57% |
| Table 1: Conformer populations of trans-1,2-cyclohexanedicarboxylic acid in different media. Data sourced from studies by Abraham, et al.[6][7][8] |
Experimental Determination of Molecular Geometry
A combination of spectroscopic and crystallographic techniques provides robust experimental evidence for the molecular geometry of trans-1,2-cyclohexanedicarboxylic acid enantiomers.
NMR Spectroscopy for Conformational Analysis in Solution
Proton NMR spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives in solution. The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[9]
For trans-1,2-cyclohexanedicarboxylic acid, the coupling constants between the methine protons (at C1 and C2) and the adjacent methylene protons of the cyclohexane ring are particularly informative. In the diequatorial conformer, the methine protons are axial, leading to large axial-axial and smaller axial-equatorial couplings. Conversely, in the diaxial conformer, the methine protons are equatorial, resulting in small equatorial-axial and equatorial-equatorial couplings. By measuring the time-averaged coupling constants, the relative populations of the two conformers can be calculated.
Experimental Protocol: NMR-based Conformational Analysis
-
Sample Preparation: Dissolve a known concentration of trans-1,2-cyclohexanedicarboxylic acid in the desired deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Spectral Analysis: Identify the signals corresponding to the methine protons at C1 and C2.
-
J-Coupling Measurement: Measure the vicinal coupling constants for these protons.
-
Karplus Equation Application: Use the Karplus equation to relate the measured J-couplings to the dihedral angles, and subsequently, the conformer populations.
X-ray Crystallography: The Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. The crystal structure of (+)-trans-1,2-cyclohexanedicarboxylic acid has been determined and confirms that the molecule adopts a chair conformation with both carboxylic acid groups in diequatorial positions.[5] The cyclohexane ring exhibits slight flattening to accommodate the bulky substituents.
Computational Modeling of Molecular Geometry
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the molecular geometry and energetics of conformational isomers.
DFT for Geometry Optimization and Energy Calculations
DFT calculations can be used to optimize the geometries of the diequatorial and diaxial conformers and to calculate their relative energies. A common approach involves using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or cc-pVTZ).[6][7] These calculations consistently predict the diequatorial conformer to be significantly lower in energy, in agreement with experimental findings.
Protocol: DFT-based Conformational Analysis
-
Structure Building: Construct the initial 3D structures of the diequatorial and diaxial conformers using a molecular modeling program.
-
Input File Generation: Create input files for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the desired level of theory (functional and basis set), the type of calculation (geometry optimization and frequency analysis), and the solvent model if applicable.
-
Calculation Execution: Run the DFT calculations.
-
Output Analysis: Analyze the output files to obtain the optimized geometries, energies, and vibrational frequencies for each conformer.
-
Relative Energy Calculation: Determine the energy difference between the conformers to predict the equilibrium populations.
Chiral Properties and Their Characterization
As a chiral molecule, trans-1,2-cyclohexanedicarboxylic acid can be resolved into its constituent enantiomers, which exhibit distinct chiroptical properties.
Chiral Resolution of Enantiomers
The separation of the (1R,2R) and (1S,2S) enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine.[10][11] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid and a sub-stoichiometric amount of (S)-phenylethylamine in a suitable solvent.
-
Fractional Crystallization: Allow the less soluble diastereomeric salt to crystallize from the solution.
-
Isolation: Isolate the crystalline salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated salt with a strong acid to liberate the enantiomerically enriched dicarboxylic acid.
-
Purification: Purify the enantiomer by recrystallization.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC or NMR with a chiral solvating agent.
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for studying chiral molecules.[2][12] They measure the differential absorption of left and right circularly polarized light.[2] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
For trans-1,2-cyclohexanedicarboxylic acid, the VCD spectrum is particularly sensitive to the conformation of the cyclohexane ring and the orientation of the carboxylic acid groups. By comparing the experimental VCD spectrum of an enantiomer with the spectra calculated using DFT, the absolute configuration ((1R,2R) or (1S,2S)) can be unambiguously determined.
Conclusion: A Comprehensive Geometric Profile
The molecular geometry of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid is dominated by a diequatorial chair conformation. This preference is driven by the steric demands of the carboxylic acid groups and is largely maintained across different solvents, with the notable exception of the dianionic form in DMSO. A synergistic approach, combining experimental techniques like NMR and X-ray crystallography with computational DFT methods, provides a detailed and consistent picture of the three-dimensional structure of these important chiral building blocks. The protocols and insights presented in this guide offer a robust framework for the characterization and understanding of substituted cyclohexanes, with broad implications for drug discovery and materials science.
References
-
Abraham, R. J., et al. (2013). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Journal of the American Chemical Society, 135(15), 5849–5856. [Link]
-
Abraham, R. J., et al. (2013). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. [Link]
-
Abraham, R. J., et al. (2013). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Semantic Scholar. [Link]
-
Benedetti, E., Corradini, P., & Pedone, C. (1969). The Molecular and Crystal Structure of (+)-trans-1,2-Cyclohexanedicarboxylic Acid. Journal of the American Chemical Society, 91(15), 4075–4080. [Link]
-
Xin, X., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
-
Xin, X., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Blueprint: Understanding the Structure of trans-1,2-Cyclohexanedicarboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
-
Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.). Retrieved from [Link]
-
Stenutz. (n.d.). (1R,2R)-cyclohexane-1,2-dicarboxylic acid. Retrieved from [Link]
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Sci-Hub. (n.d.). The Molecular and Crystal Structure of (+)-trans-1,2-Cyclohexanedicarboxylic Acid. Retrieved from [Link]
- Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptide systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(2), 41-81.
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PubChem. (n.d.). cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, cis-. Retrieved from [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, trans-. Retrieved from [Link]
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Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of High-Performance Polyesters Utilizing trans-1,2-Cyclohexanedicarboxylic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of advanced polyesters incorporating trans-1,2-cyclohexanedicarboxylic acid. The inclusion of this cycloaliphatic monomer imparts significant improvements in thermal stability, mechanical strength, and chemical resistance to the resulting polymers compared to their linear aliphatic counterparts.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for producing these high-performance materials. Protocols for melt polycondensation are detailed, along with characterization techniques and a discussion of potential applications, particularly in the biomedical and specialty materials fields.
Introduction: The Rationale for Cycloaliphatic Monomers
In the pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties. While aromatic dicarboxylic acids like terephthalic acid are staples for producing high-strength polyesters (e.g., PET), and linear aliphatic diacids yield flexible and often biodegradable polymers, cycloaliphatic monomers such as trans-1,2-cyclohexanedicarboxylic acid occupy a valuable intermediate space.[2]
The rigid, non-planar cyclohexane ring integrated into the polymer backbone introduces several desirable characteristics:
-
Enhanced Thermal Stability: The cyclic structure restricts chain mobility, leading to a significant increase in the glass transition temperature (Tg) of the polymer.[1] This extends the material's operational temperature range, making it suitable for more demanding applications.[1][3]
-
Improved Mechanical Properties: The inherent rigidity of the cyclohexane moiety contributes to increased hardness and tensile strength in the resulting polyester.[1]
-
Chemical Resistance: The stable aliphatic ring structure can confer greater resistance to chemical degradation compared to some linear aliphatic polyesters.[3]
The trans stereoisomer is particularly noteworthy. Its more linear and extended conformation, compared to the cis isomer, facilitates better chain packing, which can lead to semi-crystalline materials with well-defined thermal and mechanical properties.[4][5] This guide focuses on the trans isomer to leverage these structural advantages.
Chemistry of Polyesterification
The synthesis of polyesters from a dicarboxylic acid and a diol is a step-growth polymerization, specifically a polycondensation reaction. In this process, the carboxylic acid groups and hydroxyl groups react to form ester linkages, with the elimination of a small molecule, typically water.
The general reaction is illustrated below:
Caption: General polycondensation reaction.
To drive the reaction towards the formation of high molecular weight polymer, the water byproduct must be continuously removed, in accordance with Le Châtelier's principle. This is typically achieved by conducting the reaction at high temperatures under a vacuum or with a flow of inert gas.
Experimental Section: Synthesis Protocols
Two primary methods for polyesterification are melt polycondensation and solution polycondensation. Melt polycondensation, being a solvent-free method, is often preferred for its efficiency and reduced environmental impact.[2]
Protocol: Melt Polycondensation of trans-1,2-Cyclohexanedicarboxylic Acid with 1,4-Butanediol
This protocol describes the synthesis of poly(butylene trans-1,2-cyclohexanedicarboxylate).
Rationale: This two-stage process is designed to first create low molecular weight oligomers at a lower temperature (esterification stage) and then build the final high molecular weight polymer at a higher temperature and under high vacuum (polycondensation stage). This staged approach ensures controlled water removal and prevents monomer sublimation.
Materials:
-
trans-1,2-Cyclohexanedicarboxylic acid (CAS: 2305-32-0)
-
1,4-Butanediol (≥99%)
-
Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) as catalyst[6][7]
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask or a dedicated polymerization reactor
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Distillation head with a condenser and collection flask
-
Vacuum pump capable of reaching <1 mbar
-
Nitrogen inlet
Workflow Diagram:
Caption: Workflow for two-stage melt polycondensation.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the reactor, ensuring all glassware is dry. Charge the reactor with equimolar amounts of trans-1,2-cyclohexanedicarboxylic acid and a slight excess (e.g., 1.1 molar equivalents) of 1,4-butanediol. Add the catalyst (e.g., 200-300 ppm of Ti(OBu)₄ relative to the expected polymer weight).
-
Inert Atmosphere: Fit the mechanical stirrer and other attachments. Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures.
-
Esterification Stage: Begin stirring and slowly heat the mixture to 180-200°C under a gentle nitrogen flow. Water will begin to distill from the reaction mixture. Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C. Once the temperature has stabilized, slowly apply a vacuum, reducing the pressure to below 1 mbar over 30-60 minutes. This gradual reduction prevents bumping of the increasingly viscous oligomers.
-
Monitoring: The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds. This can be monitored by observing the torque on the mechanical stirrer. Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is achieved.
-
Polymer Recovery: Once the reaction is complete, release the vacuum with nitrogen. The molten polymer can be extruded from the reactor onto a cooled surface or allowed to cool within the reactor for later removal.
-
Purification (Optional): The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated into a non-solvent like cold methanol to remove any unreacted monomers or low molecular weight oligomers.
Polymer Characterization and Expected Properties
Proper characterization is essential to confirm the synthesis of the desired polyester and to understand its properties.
| Technique | Purpose | Expected Results / Information Gained |
| NMR Spectroscopy | Confirm chemical structure and composition | ¹H and ¹³C NMR spectra will show characteristic peaks for the ester linkage and the repeating units from the diacid and diol, confirming successful polymerization.[8] |
| FTIR Spectroscopy | Identify functional groups | Presence of a strong ester carbonyl (C=O) peak (~1730 cm⁻¹) and disappearance of the broad carboxylic acid O-H peak (~3000 cm⁻¹). |
| Gel Permeation (GPC) | Determine molecular weight and polydispersity | Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). |
| Differential Scanning (DSC) | Measure thermal transitions | Determines the glass transition temperature (Tg) and melting temperature (Tm), indicating the operational temperature range and crystallinity.[8] |
| Thermogravimetric (TGA) | Assess thermal stability | Measures the decomposition temperature (Td), indicating the upper limit of the material's thermal stability. |
Table 1: Expected Properties of Polyesters from trans-1,2-Cyclohexanedicarboxylic Acid
| Co-monomer Diol | Expected Tg (°C) | Expected Tm (°C) | Key Characteristics |
| 1,4-Butanediol | 40 - 60 | 140 - 160 | Semi-crystalline, good balance of stiffness and toughness. |
| Ethylene Glycol | 60 - 80 | > 200 | Higher rigidity and melting point due to shorter diol chain. |
| 1,6-Hexanediol | 20 - 40 | 110 - 130 | Increased flexibility compared to 1,4-butanediol analog. |
Note: These values are estimates and can vary based on molecular weight and synthesis conditions.
Applications in Research and Development
The unique properties of polyesters derived from trans-1,2-cyclohexanedicarboxylic acid make them attractive for several advanced applications.
-
Biomedical Devices: Their biocompatibility and biodegradability make them suitable for use in medical products. These polyesters can be engineered for applications like bone fixation devices, sutures, and scaffolds for tissue engineering, where mechanical strength and a controlled degradation profile are crucial.[9][10]
-
Drug Delivery: As with many biodegradable polyesters, these materials can be formulated into microparticles or implants for controlled drug release.[9][10] The polymer matrix degrades over time, releasing the encapsulated therapeutic agent.
-
High-Performance Materials: In industrial applications, their enhanced thermal and mechanical properties are valuable for creating specialty coatings, adhesives, and engineering plastics for the automotive and electronics industries.[3]
Conclusion
The use of trans-1,2-cyclohexanedicarboxylic acid as a monomer provides a powerful tool for synthesizing polyesters with superior thermal and mechanical properties. By following established polycondensation protocols, researchers can create a range of materials with tunable characteristics. The protocols and data presented in this application note serve as a foundational guide for scientists and engineers looking to explore the potential of these advanced cycloaliphatic polyesters in demanding applications, from next-generation biomedical devices to robust industrial components.
References
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Application Notes & Protocols: The Strategic Incorporation of trans-1,2-Cyclohexanedicarboxylic Acid in High-Performance Polyamide Synthesis
Abstract & Scientific Rationale
The pursuit of advanced polymeric materials with superior thermomechanical properties is a cornerstone of modern material science. Polyamides, a class of polymers defined by their characteristic amide linkages, are central to this endeavor. While aliphatic polyamides like Nylon 6,6 have seen widespread commercial success, the demand for materials that operate under more extreme conditions has driven research towards monomers that impart enhanced rigidity and thermal stability.
trans-1,2-Cyclohexanedicarboxylic acid (t-1,2-CHDA) has emerged as a pivotal building block in this context. Its bifunctional nature allows it to readily participate in polycondensation reactions, while its rigid, non-planar cyclohexyl ring introduces significant steric hindrance to chain rotation within the polymer backbone.[1] This structural feature is directly responsible for elevating the glass transition temperature (Tg) and improving the thermal and chemical stability of the resulting polyamides compared to those derived from linear dicarboxylic acids like adipic acid.[1][2] These high-performance polyamides are finding critical applications in demanding sectors such as automotive, aerospace, and electronics.[3]
This document provides a comprehensive guide to the application of t-1,2-CHDA in polyamide synthesis. It details two primary synthetic methodologies—Melt Polycondensation and Interfacial Polymerization—offering step-by-step protocols, explaining the underlying chemical principles, and presenting expected material properties.
Monomer Profile: trans-1,2-Cyclohexanedicarboxylic Acid
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| CAS Number | 2305-32-0 | [4] |
| Synonyms | trans-Hexahydrophthalic acid | [4] |
| Molecular Formula | C8H12O4 | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 228-230 °C | [4] |
| Boiling Point | 384.1 °C at 760 mmHg | [4] |
| Purity | ≥ 95-98% (typical commercial grade) | [4] |
Synthetic Protocols for Polyamide Formation
The synthesis of polyamides from a dicarboxylic acid and a diamine is a classic example of step-growth polycondensation.[5] The reaction involves the formation of an amide bond with the elimination of a small molecule, typically water. Achieving a high molecular weight polymer is contingent upon precise stoichiometric balance (a 1:1 molar ratio of functional groups) and driving the reaction to near-complete conversion (>99%).[6]
Below is a general reaction scheme illustrating the polycondensation of t-1,2-CHDA with a generic diamine.
Caption: General polycondensation of t-1,2-CHDA and a diamine.
Protocol 1: Melt Polycondensation
Melt polycondensation is a solvent-free method performed at high temperatures, typically under vacuum, to drive the removal of the water byproduct and achieve high molecular weight. It often involves the initial formation of a "nylon salt" to ensure perfect stoichiometry.
Causality and Rationale:
-
Salt Formation: Reacting the dicarboxylic acid and diamine in a solvent like methanol or ethanol allows for the formation of a 1:1 stoichiometric salt which can be isolated, purified, and then used for polymerization. This step is crucial for achieving the high molecular weights necessary for good mechanical properties.
-
High Temperature & Vacuum: The reaction is an equilibrium. High temperatures provide the necessary activation energy, while applying a vacuum effectively removes the water byproduct, shifting the equilibrium towards the polymer product according to Le Chatelier's principle.
-
Inert Atmosphere: An initial nitrogen purge is essential to prevent oxidation of the monomers, particularly the diamine, at elevated temperatures, which would otherwise lead to discoloration and chain termination.
Step-by-Step Methodology:
-
Salt Preparation:
-
Dissolve equimolar amounts of t-1,2-CHDA and the chosen diamine (e.g., hexamethylenediamine) separately in hot methanol.
-
Mix the two solutions. The nylon salt will precipitate upon cooling.
-
Filter the salt, wash with cold methanol, and dry under vacuum at 60-80 °C.
-
-
Polymerization:
-
Place the dried nylon salt into a high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum line connected to a cold trap.
-
Purge the reactor with inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.
-
Heat the reactor to ~240-260 °C (above the melting point of both the salt and the resulting polymer) under a slow stream of nitrogen.
-
Once the salt melts and the initial vigorous evolution of water vapor subsides (approx. 1-2 hours), gradually apply a vacuum (<1 mmHg).
-
Continue the reaction under high vacuum and vigorous stirring for another 2-4 hours. The viscosity of the melt will increase significantly, indicating polymer formation.
-
To stop the reaction, release the vacuum with nitrogen and extrude the molten polymer from the reactor bottom into a water bath to quench and solidify it.
-
The resulting polymer strand can be pelletized for further analysis.
-
Protocol 2: Interfacial Polymerization
Interfacial polymerization is a rapid, low-temperature technique that occurs at the interface of two immiscible liquids.[7] This method is particularly useful for synthesizing thermally sensitive polymers and for creating thin films or microcapsules.[7][8] It utilizes a more reactive derivative of the dicarboxylic acid, the diacid chloride.
Causality and Rationale:
-
Diacid Chloride: trans-1,2-Cyclohexanedicarbonyl dichloride is used instead of the diacid because its reaction with an amine is much faster and irreversible at room temperature.
-
Immiscible Phases: The diamine is dissolved in an aqueous phase, and the diacid chloride is dissolved in an immiscible organic solvent (e.g., cyclohexane, dichloromethane).[7][9] Polymerization is confined to the liquid-liquid interface where the monomers meet.[7][10]
-
Acid Acceptor: The reaction produces hydrochloric acid (HCl) as a byproduct.[10] An acid acceptor, such as sodium hydroxide or triethylamine, is added to the aqueous phase to neutralize the HCl. This is critical because the protonated amine salt is unreactive, and its formation would quench the polymerization.[7]
-
Continuous Removal: In the classic "nylon rope trick" demonstration, the polymer film formed at the interface can be continuously pulled out, exposing fresh interface for further reaction.[10]
Caption: Experimental workflow for interfacial polyamide synthesis.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Aqueous Phase: Prepare a 5% (w/v) solution of a diamine (e.g., hexamethylenediamine) in deionized water containing an equimolar amount of sodium hydroxide (the acid acceptor).
-
Organic Phase: Prepare a 5% (w/v) solution of trans-1,2-cyclohexanedicarbonyl dichloride in an organic solvent like cyclohexane.
-
-
Polymerization:
-
Pour the aqueous diamine solution into a beaker.
-
Carefully and slowly pour the organic diacid chloride solution down the side of the beaker to form a distinct layer on top of the aqueous solution. Do not stir.
-
A film of polyamide will form immediately at the interface between the two layers.
-
-
Isolation:
-
Using a pair of forceps or a wire hook, gently grasp the center of the polymer film and pull it upward out of the beaker.
-
A continuous "rope" of polyamide can be drawn as new polymer forms at the freshly exposed interface.
-
Wrap the rope onto a glass rod or into a separate beaker.
-
Wash the collected polymer thoroughly, first with deionized water (or a 50/50 ethanol/water solution) and then with acetone to remove residual reactants and solvent.
-
Dry the final polyamide product in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Properties & Characterization of t-1,2-CHDA-Based Polyamides
The incorporation of the t-1,2-CHDA monomer results in semi-aromatic or cycloaliphatic polyamides with distinct properties. The rigid cyclohexane ring significantly restricts chain mobility, leading to higher thermal stability and glass transition temperatures compared to their fully aliphatic counterparts.[1]
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 180 - 250 °C | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of high-temperature performance.[11] |
| 10% Weight Loss Temp. (Td10) | 470 - 500 °C (in N2) | A measure of thermal stability, indicating the temperature at which the polymer begins to significantly decompose.[11] |
| Inherent Viscosity | 0.9 - 1.6 dL/g | An indicator of the polymer's molecular weight. Higher values generally correspond to higher molecular weight and better mechanical properties.[11] |
| Solubility | Generally soluble in polar aprotic solvents (NMP, DMAc, DMF) | Good solubility is advantageous for processing, such as solution casting of films or spinning of fibers.[11] |
| Mechanical Properties | High Tensile Strength & Modulus | The rigid backbone contributes to strong, stiff materials suitable for engineering applications.[12] |
| Crystallinity | Amorphous to semi-crystalline | The non-planar ring can disrupt chain packing, often leading to amorphous materials which are transparent.[11][12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight (Brittle Polymer) | 1. Non-stoichiometric ratio of monomers. 2. Impure monomers. 3. Insufficient reaction time or temperature (melt). 4. Incomplete removal of water byproduct (melt). 5. Insufficient acid acceptor (interfacial). | 1. Prepare a purified nylon salt for melt polycondensation; ensure precise measurements. 2. Recrystallize monomers before use. 3. Increase reaction time or apply a higher vacuum. 4. Ensure the vacuum system is efficient and leak-free. 5. Ensure at least a stoichiometric amount of base is present in the aqueous phase. |
| Discolored (Yellow/Brown) Polymer | 1. Oxidation of diamine at high temperatures. 2. Thermal degradation due to excessive temperature or time. | 1. Ensure the reactor is thoroughly purged with nitrogen before heating. 2. Optimize reaction conditions to be as mild as possible while still achieving high conversion. |
| Inconsistent Film in Interfacial Method | 1. Agitation of the interface during layering. 2. Low monomer concentration. | 1. Pour the organic phase very slowly and carefully. 2. Increase the concentration of monomers in their respective phases. |
References
- The Role of trans-1,2-Cyclohexanedicarboxylic Acid in Modern Polymer Science. Ningbo Inno Pharmchem Co., Ltd.
- Beyond the Lab: Exploring Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid. Ningbo Inno Pharmchem Co., Ltd.
- Exploring Trans-1,2-Cyclohexanedicarboxylic Acid: Properties and Applic
- Zheng, S., et al. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ACS Applied Materials & Interfaces, 16(47), 65677-65686.
- Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. PubMed.
- Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. PMC - PubMed Central.
- Interfacial Polymeriz
- Interfacial Polymerization.
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- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central.
- Hsiao, S. H. (2016). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Synthesis and characterization of new soluble polyamides containing ether and pendant cyclododecylidene groups. Semantic Scholar.
- trans-1,2-Cyclohexanedicarboxylic acid 95. Sigma-Aldrich.
- New Method for the Synthesis of Polyamides. ChemistryViews.
- Polyamide Syntheses.
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Application Note: Chiral Resolution of Amines Using (±)-trans-1,2-Cyclohexanedicarboxylic Acid
Introduction: The Imperative of Enantiomeric Purity
In the fields of pharmaceutical development, agrochemicals, and fine chemical synthesis, the chirality of a molecule is a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture is a foundational step in modern drug development. One of the most robust and scalable methods for achieving this separation is classical resolution via the formation of diastereomeric salts.
This application note provides a detailed guide to the use of trans-1,2-cyclohexanedicarboxylic acid as a chiral resolving agent, specifically for racemic amines. This dicarboxylic acid is a versatile and effective tool due to its rigid cyclohexane backbone, which provides a well-defined three-dimensional structure essential for effective chiral recognition. It is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent Lurasidone and selective cathepsin K inhibitors for treating osteoarthritis.[1][2][3] We will explore the underlying principles of diastereomeric salt formation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield resolution.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique hinges on a simple yet elegant concept: while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not. The process involves reacting a racemic mixture of a chiral base (the amine) with a single enantiomer of a chiral acid (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
-
(R/S)-Amine + (R,R)-Acid → [(R)-Amine:(R,R)-Acid] + [(S)-Amine:(R,R)-Acid]
These two newly formed salts, being diastereomers, possess different physicochemical properties, most critically, different solubilities in a given solvent system. By carefully selecting the solvent and controlling temperature, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.
The efficacy of this separation is governed by the intermolecular forces within the crystal lattice of the salts. Studies on the diastereomeric salts formed between trans-1,2-cyclohexanedicarboxylic acid and chiral amines have revealed that the less soluble salt is stabilized by a combination of stronger hydrogen bonds and a more efficient "lock-and-key" packing structure, which is driven by van der Waals interactions.[4][5][6] This thermodynamic preference for a more stable crystal lattice is the driving force for the resolution.
Workflow of Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via fractional crystallization.
Key Experimental Parameters
The success of a chiral resolution is highly dependent on the careful optimization of several parameters.
-
Choice of Resolving Agent: Both enantiomers of trans-1,2-cyclohexanedicarboxylic acid are commercially available. The choice of which enantiomer to use ((1R,2R)- or (1S,2S)-) will determine which enantiomer of the amine crystallizes. It is often empirically determined which pairing provides the best crystal formation and separation.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine is critical. While a 1:1 molar ratio of chiral acid to the desired amine enantiomer (i.e., 0.5 equivalents of acid to 1.0 equivalent of racemic amine) is the theoretical starting point, optimization is crucial. Studies have shown that varying the molar ratios can dramatically affect the enantiomeric excess (e.e.) and yield.[4][6][7] For dicarboxylic acids, it is possible to form both mono- and di-salts, which further influences the resolution dynamics.[4][6]
-
Solvent Selection: The ideal solvent must meet two criteria: it must fully dissolve both the racemic amine and the resolving agent at an elevated temperature, and it must exhibit a significant solubility difference between the two diastereomeric salts upon cooling. Alcohols such as ethanol and methanol are common starting points. A patent for a related process specifies ethanol as the solvent.[3] Water can also be effective for some systems.[1]
-
Temperature Profile: The temperature at which the salt is formed and the cooling rate during crystallization directly impact crystal growth, purity, and yield. A slow, controlled cooling process generally favors the formation of larger, purer crystals, minimizing the inclusion of the more soluble diastereomer. Heating to 70-80°C is often sufficient to dissolve the components, followed by slow cooling and holding at a low temperature (e.g., 0-5°C) to maximize precipitation.[7]
Data Summary: Properties of the Resolving Agent
A clear understanding of the resolving agent's properties is essential for experimental design.
| Property | Value | Source(s) |
| Chemical Name | trans-1,2-Cyclohexanedicarboxylic acid | [8] |
| Synonyms | trans-Hexahydrophthalic acid | [8] |
| CAS Number (racemate) | 2305-32-0 | [1][8] |
| CAS Number (1R,2R)-(-) | 46022-05-3 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [7] |
| Molecular Weight | 172.18 g/mol | [8] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 228-230 °C (lit.) | [1] |
| Water Solubility | 2 g/L (20 °C) | [1] |
| Storage Temperature | Room temperature (Store below +30°C) | [1][8] |
Detailed Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a general, step-by-step methodology. Note: The specific quantities, solvent, and temperatures should be optimized for each specific racemic amine.
Materials & Equipment:
-
Racemic amine
-
(1R,2R)-(-)-trans-1,2-Cyclohexanedicarboxylic acid
-
Solvent (e.g., 95% Ethanol)
-
3 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC or GC system for validation
Step 1: Formation and Crystallization of the Diastereomeric Salt
Causality: This step leverages the differential solubility of the diastereomeric salts. Heating ensures complete dissolution, while slow cooling promotes selective crystallization of the less soluble salt, leading to the physical separation of the enantiomers.
-
In a round-bottom flask, dissolve 1.0 equivalent of the racemic amine in a suitable volume of 95% ethanol (e.g., 10-20 mL per gram of amine) with gentle heating and stirring.
-
In a separate beaker, dissolve 0.5 equivalents of (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid in a minimal amount of warm 95% ethanol.
-
Slowly add the resolving agent solution to the stirred amine solution. A precipitate may form immediately.
-
Heat the mixture to reflux (or near reflux, e.g., 70-80°C) until all solids dissolve completely, forming a clear solution.[7]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. It is crucial to avoid rapid cooling to prevent the trapping of impurities.
-
Once at room temperature, place the flask in an ice bath and cool to 0-5°C for at least 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.[7]
Step 2: Isolation of the Less Soluble Diastereomer
Causality: This is the physical separation step. The solid salt is now enriched in one diastereomer, while the filtrate is enriched in the other.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any residual mother liquor containing the more soluble salt.
-
Dry the crystalline salt. Retain the filtrate (mother liquor) for the recovery of the other enantiomer.
Step 3: Liberation of the Enantiopure Amine
Causality: The acid-base bond of the salt is broken to regenerate the free amine. The resolving agent becomes a water-soluble salt, allowing for separation via extraction.
-
Suspend the dried diastereomeric salt in water.
-
Add 3 M NaOH solution dropwise while stirring until the solution becomes basic (pH > 11). This deprotonates the ammonium salt to liberate the free amine and converts the carboxylic acid to its sodium salt.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with an organic solvent like diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Step 4: Validation of Enantiomeric Purity
Causality: This step provides the quantitative measure of the resolution's success. Without validation, the enantiomeric purity of the product is unknown.
-
Determine the enantiomeric excess (e.e.) of the isolated amine using a suitable analytical technique, such as chiral HPLC or chiral GC.
-
This may require derivatization of the amine with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by analysis on a standard C18 column.[9][10]
Step 5: Recovery of the Second Enantiomer and Resolving Agent
-
From the Mother Liquor: Take the filtrate from Step 2, concentrate it, and liberate the amine using the same procedure as in Step 3. This will yield the amine enriched in the other enantiomer.
-
From the Aqueous Layers: The aqueous layers from the base extractions contain the sodium salt of the resolving agent. Acidify these layers with 3 M HCl to pH < 2 to precipitate the trans-1,2-cyclohexanedicarboxylic acid. Collect the solid by filtration, wash with cold water, and dry. It can then be reused.
Conclusion
The use of trans-1,2-cyclohexanedicarboxylic acid for the resolution of racemic amines is a powerful, scalable, and industrially relevant technique. Its success relies on the formation of diastereomeric salts with differential solubilities, a phenomenon governed by specific intermolecular interactions within the crystal lattice. By carefully optimizing key parameters such as stoichiometry, solvent choice, and temperature, researchers can achieve high yields of enantiomerically pure amines. The detailed protocol provided herein serves as a comprehensive starting point for developing a robust chiral separation process, a critical capability for professionals in pharmaceutical and chemical development.
References
- Benchchem. (n.d.). trans-1,2-Cyclohexanedicarboxylic acid | 46022-05-3.
-
Xin, X., Zhou, J., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Retrieved from [Link]
- Xin, X., Zhou, J., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Semantic Scholar.
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Xin, X., Zhou, J., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Retrieved from [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). trans-1,2-Cyclohexanedicarboxylic acid.
- CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance.
- Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
-
Hegstad, S., et al. (2014). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central. Retrieved from [Link]
- Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
-
ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?. Retrieved from [Link]
- Google Patents. (2016). Method for chiral separation of methamphetamine and amphatamine enantiomers.
-
Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Retrieved from [Link]
-
Restek. (2019). Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I. Retrieved from [Link]
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Application Notes & Protocols: Leveraging trans-1,2-Cyclohexanedicarboxylic Acid in Advanced Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of trans-1,2-cyclohexanedicarboxylic acid (t-CDCA) as a versatile and functionally rich linker for the synthesis of advanced Metal-Organic Frameworks (MOFs). Moving beyond common rigid aromatic linkers, t-CDCA offers a unique combination of chirality, conformational flexibility, and a distinct V-shape, which imparts novel topologies and properties to the resulting frameworks. This document details the intrinsic advantages of t-CDCA, provides robust protocols for MOF synthesis and characterization, and explores key applications, with a particular focus on areas relevant to drug development, such as controlled release and biocompatible carrier systems. Expert insights and troubleshooting guidance are integrated throughout to ensure reproducible and successful outcomes.
Introduction: The Case for a Non-Rigid, Chiral Linker
The vast majority of well-studied Metal-Organic Frameworks (MOFs) are constructed from rigid, linear organic linkers, such as terephthalic acid.[1] While effective, this rigidity can limit the achievable structural diversity and dynamic behavior of the framework. trans-1,2-Cyclohexanedicarboxylic acid (t-CDCA) presents a compelling alternative. Its saturated cyclohexane backbone introduces three critical features:
-
V-Shaped Geometry: Unlike linear linkers, the trans orientation of the two carboxylate groups creates a fixed, non-planar angle. This inherent "kink" disrupts simple, high-symmetry packing and promotes the formation of complex, often chiral, framework topologies.[2]
-
Chirality: As a chiral molecule, t-CDCA can be used in its racemic form or as a pure enantiomer to construct chiral MOFs. Such frameworks are of immense interest for enantioselective separations and asymmetric catalysis, critical areas in pharmaceutical development.[3][4]
-
Conformational Flexibility: The cyclohexane ring can adopt different chair and boat conformations, introducing a degree of flexibility into the framework.[5] This can lead to dynamic properties like "breathing" or gate-opening effects in response to guest molecules, which is highly desirable for applications in gas storage and controlled drug release.[6]
The combination of these attributes makes t-CDCA an exceptional tool for designing MOFs with tailored pore environments and stimuli-responsive behaviors, opening new avenues for sophisticated applications.[7][8]
Section 1: Synthesis of t-CDCA-Based MOFs - Protocols and Considerations
The synthesis of MOFs using aliphatic linkers like t-CDCA often requires careful control over reaction parameters to achieve high crystallinity and phase purity.[1] Solvothermal synthesis is the most common and reliable method.
Protocol 1: General Solvothermal Synthesis of a Zn-(t-CDCA) MOF
This protocol provides a baseline for synthesizing a zinc-based MOF, a common choice due to the versatile coordination chemistry of Zn(II) ions and their established biocompatibility for drug delivery applications.[9][10]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
trans-1,2-Cyclohexanedicarboxylic acid (t-CDCA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
20 mL Scintillation Vials or Teflon-lined autoclaves
Step-by-Step Procedure:
-
Precursor Solution: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of t-CDCA in 15 mL of DMF.
-
Scientist's Note: DMF serves as a high-boiling point solvent and, upon heating, slowly decomposes to generate dimethylamine, a base that helps deprotonate the carboxylic acid, facilitating coordination to the metal center. This in-situ base generation is a common strategy for promoting slow, controlled crystal growth.[11]
-
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution and create a homogenous solution.
-
Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat to 120 °C and hold for 48 hours.
-
Rationale: The temperature and time are critical. 120 °C provides sufficient thermal energy to drive the reaction without excessive decomposition of the linker or solvent. The 48-hour duration allows for slow crystal nucleation and growth, which is essential for obtaining high-quality, single-phase crystals.
-
-
Cooling: Allow the oven to cool naturally to room temperature. Do not quench or force-cool, as rapid temperature changes can cause crystal cracking or the precipitation of amorphous phases.
-
Isolation: Colorless, block-shaped crystals should be visible at the bottom of the vial. Carefully decant the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the vial, cap, and let it sit for 12 hours to exchange residual reactants trapped within the pores. Decant the DMF and repeat this washing step twice more.[12][13]
-
Solvent Exchange & Activation: After the final DMF wash, decant the solvent and add 10 mL of ethanol. Let it sit for 24 hours. This step is crucial to exchange the high-boiling DMF for a more volatile solvent. Repeat the ethanol exchange once more.
-
Activation: Carefully decant the ethanol. The resulting crystalline powder can be activated by heating under a dynamic vacuum (e.g., in a Schlenk line or vacuum oven) at 150 °C for 12 hours to remove all guest solvent molecules from the pores. The activated MOF should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and subsequent characterization and application of a t-CDCA-based MOF.
Caption: General workflow for MOF synthesis, characterization, and application.
Section 2: Essential Structural Characterization
Confirming the successful synthesis and integrity of the MOF is paramount. The following techniques are considered standard practice.
| Characterization Technique | Purpose & Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. The experimental pattern should match the simulated pattern from single-crystal data or literature reports. Absence of broad humps indicates a lack of amorphous impurities.[14] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm activation. The TGA curve of an activated sample should show a flat plateau until the framework decomposition temperature (typically >300 °C for Zn-MOFs). For as-synthesized samples, an initial weight loss corresponding to the guest solvent molecules will be observed.[3] |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity of the activated material. The resulting isotherm (typically Type I for microporous materials) is used to calculate the BET surface area and pore volume, confirming the accessibility of the internal pore network.[15] |
| Single-Crystal X-Ray Diffraction (SCXRD) | The "gold standard" for unambiguously determining the 3D atomic structure, including connectivity, bond lengths, and pore topology. Obtaining suitable single crystals is a key goal of synthesis optimization.[16][17] |
| Infrared (IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal center. The characteristic C=O stretch of the free carboxylic acid (~1700 cm⁻¹) should disappear or shift significantly to lower wavenumbers upon deprotonation and coordination.[16] |
Section 3: Applications in Drug Development
The unique properties of t-CDCA-based MOFs make them promising candidates for drug delivery systems (DDS).[18][19][20] The inherent biocompatibility of zinc and carboxylate linkers is a significant advantage.[9][10]
Application Note: pH-Responsive Drug Delivery with a Zn-(t-CDCA) MOF
Objective: To demonstrate the encapsulation and pH-triggered release of the anticancer drug 5-Fluorouracil (5-FU) from a Zn-(t-CDCA) MOF.
Rationale: The coordination bond between the zinc metal node and the carboxylate linker is sensitive to pH. In the slightly acidic environment characteristic of tumor tissues (pH ~5.5-6.8), the carboxylate groups can become protonated, leading to the gradual degradation of the MOF structure and the release of the encapsulated drug cargo. This provides a mechanism for targeted drug delivery.[9]
Protocol 2: 5-Fluorouracil (5-FU) Loading and In Vitro Release
Part A: Drug Loading
-
Activation: Begin with 50 mg of fully activated Zn-(t-CDCA) MOF (from Protocol 1).
-
Drug Solution: Prepare a concentrated solution of 5-FU in methanol (e.g., 5 mg/mL).
-
Encapsulation: Immerse the activated MOF powder in 10 mL of the 5-FU solution. Seal the container and stir gently at room temperature for 72 hours in the dark to allow the drug molecules to diffuse into the MOF pores.
-
Scientist's Note: The loading process relies on diffusion. A long incubation time is necessary to achieve high loading capacity. Protecting from light is important as many pharmaceutical agents are photosensitive.
-
-
Isolation: Centrifuge the suspension to pellet the 5-FU-loaded MOF (denoted as 5-FU@MOF).
-
Washing: Carefully wash the pellet with a small amount of fresh methanol to remove any drug molecules adsorbed only on the external surface of the crystals. Centrifuge again and discard the supernatant.
-
Drying: Dry the 5-FU@MOF pellet under a gentle stream of nitrogen or in a vacuum desiccator at room temperature.
-
Quantification: To determine the loading amount, dissolve a known mass (e.g., 5 mg) of the dried 5-FU@MOF in a dilute HCl solution to completely digest the framework. Quantify the 5-FU concentration in the resulting solution using UV-Vis spectroscopy or HPLC and compare it to a standard curve.
Part B: In Vitro Release Study
-
Release Media: Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating a tumor microenvironment).
-
Setup: Disperse 10 mg of the 5-FU@MOF powder into 20 mL of each buffer solution in separate sealed containers. Place them in a shaking incubator maintained at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each suspension. Immediately centrifuge the aliquot to separate the MOF particles.
-
Replacement: To maintain a constant volume (sink conditions), add 1 mL of the corresponding fresh buffer back into each container after sampling.
-
Analysis: Measure the concentration of 5-FU in the collected supernatants using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results. A significantly faster and higher release profile is expected at pH 5.5 compared to pH 7.4.
Conceptual Diagram of pH-Responsive Release
This diagram illustrates the mechanism of drug release from the MOF in an acidic environment.
Caption: pH-triggered degradation of the MOF leads to targeted drug release.
Section 4: Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Amorphous or Poorly Crystalline Product | Reaction temperature too high/low; Reaction time too short; pH of the solution is not optimal. | Systematically vary the reaction temperature (e.g., 100-140 °C) and time (24-72h). Consider adding a modulator like acetic acid or a weak base to control the deprotonation rate of the linker.[1] |
| Low Surface Area After Activation | Incomplete solvent exchange; Framework collapse during activation. | Ensure thorough solvent exchange from DMF to a lower boiling point solvent (e.g., ethanol, acetone). Lower the activation temperature or use a gentler method like supercritical CO₂ drying if the framework is not thermally robust. |
| Low Drug Loading | Poor drug solubility in the loading solvent; Drug molecule is too large for the MOF pores; Insufficient incubation time. | Choose a solvent in which the drug is highly soluble. Confirm the pore aperture from crystallographic data and ensure it can accommodate the drug molecule. Increase the loading time to 96 hours. |
| "Burst Release" of Drug | Significant amount of drug adsorbed on the external crystal surface. | Improve the washing step after drug loading. Use a slightly larger volume of solvent for the wash or add an extra, brief washing step to ensure only encapsulated drug remains. |
Conclusion
trans-1,2-Cyclohexanedicarboxylic acid is a powerful, non-traditional linker that enables the design of MOFs with complex topologies and dynamic properties. Its V-shape and inherent chirality provide a route to sophisticated frameworks that are difficult to achieve with linear, achiral linkers. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore these materials, particularly for applications in drug delivery where properties like biocompatibility and stimuli-responsive behavior are paramount. By carefully controlling synthesis conditions and performing thorough characterization, t-CDCA-based MOFs can be developed into highly effective platforms for advanced therapeutic applications.
References
Please note that the following list is a representative compilation based on the search results and general knowledge in the field. Researchers should consult the primary literature for the most detailed information.
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: [Link]
-
Lammert, M., et al. (2015). Polymorphous Al-MOFs Based on V-Shaped Linker Molecules: Synthesis, Properties, and in Situ Investigation of Their Crystallization. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Application of Chiral Metal-Organic Framework Materials (MOFs). Available at: [Link]
-
Wang, R., et al. (2010). A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property. National Institutes of Health. Available at: [Link]
-
Demakov, P. A., et al. (2019). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. National Institutes of Health. Available at: [Link]
-
MDPI. (2020). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Available at: [Link]
-
CD Bioparticles. Metal-organic Frameworks (MOFs) Linkers. Available at: [Link]
-
Lu, W., et al. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews. Available at: [Link]
-
RSC Publishing. (2022). Lanthanide-MOFs as Multifunctional luminescence Sensors. Available at: [Link]
-
National Institutes of Health. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Available at: [Link]
-
National Institutes of Health. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available at: [Link]
-
Atlantis Press. (2023). Applications of MOFs in Drug Delivery. Available at: [Link]
-
National Institutes of Health. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Available at: [Link]
-
MDPI. (2022). A 2D Porous Zinc-Organic Framework Platform for Loading of 5-Fluorouracil. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]
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- 7. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. researchgate.net [researchgate.net]
- 9. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. protocols.io [protocols.io]
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- 14. Robust lanthanide metal–organic frameworks with “all-in-one” multifunction: efficient gas adsorption and separation, tunable light emission and luminescence sensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drpress.org [drpress.org]
- 19. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preparation of enantiopure compounds using trans-1,2-Cyclohexanedicarboxylic acid
Application Note: Chiral Resolution Using trans-1,2-Cyclohexanedicarboxylic Acid
A Practical Guide to the Preparation of Enantiopure Compounds
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Many bioactive molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[1][2] These enantiomers often exhibit identical physical and chemical properties in an achiral environment, yet their interactions with the chiral systems of the body, such as enzymes and receptors, can differ dramatically.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause severe adverse effects.[3][4]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now require that chiral drug molecules be isolated and tested for individual efficacy and safety, driving a significant shift from marketing racemic (50:50) mixtures to developing single-enantiomer drugs.[3][4] This has made the efficient separation of enantiomers, a process known as chiral resolution, a critical and indispensable technique in modern chemistry.[1][5]
Among the various methods for chiral resolution, the formation of diastereomeric salts followed by fractional crystallization remains a robust, scalable, and widely implemented strategy.[6][7] This application note provides a detailed guide to using trans-1,2-cyclohexanedicarboxylic acid, a highly effective and versatile resolving agent, for the preparation of enantiopure compounds, particularly amines.
The Principle: From Indistinguishable Enantiomers to Separable Diastereomers
The fundamental challenge in separating enantiomers is that their identical physical properties (e.g., solubility, melting point) preclude separation by standard techniques like crystallization or distillation.[8][9] The strategy of diastereomeric salt formation elegantly circumvents this issue by temporarily converting the enantiomers into diastereomers, which are stereoisomers that are not mirror images and, crucially, possess distinct physical properties.[6]
The process involves reacting a racemic mixture (e.g., a basic amine) with a single, pure enantiomer of a chiral resolving agent (e.g., an acidic compound like (1R,2R)-cyclohexanedicarboxylic acid). This acid-base reaction yields a pair of diastereomeric salts:
-
(R)-Amine + (1R,2R)-Acid → (R,1R,2R)-Salt
-
(S)-Amine + (1R,2R)-Acid → (S,1R,2R)-Salt
These two salts, having different spatial arrangements, will exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one diastereomer can be induced to crystallize out of the solution while the other remains dissolved.[6][10] This physical separation allows for the isolation of one diastereomer in high purity. Subsequently, the pure enantiomer of the amine can be liberated from the salt, and the chiral resolving agent can often be recovered for reuse.
Figure 2: Formation of two distinct diastereomeric salts from a racemic amine.
Detailed Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a generalized, step-by-step methodology for the resolution of a racemic primary or secondary amine. Optimization of solvent, temperature, and stoichiometry is crucial for each specific substrate.
Materials:
-
Racemic amine
-
(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid (or the (1S,2S)-(+) enantiomer)
-
Solvent(s): Methanol, Ethanol, Isopropanol, Ethyl Acetate, or mixtures thereof
-
Aqueous NaOH or Na₂CO₃ solution (e.g., 2 M)
-
Aqueous HCl solution (e.g., 2 M)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Protocol Steps:
Step 1: Diastereomeric Salt Formation
-
Rationale: The goal is to dissolve both the racemic amine and the resolving agent completely to allow for the formation of the diastereomeric salts in solution. Using a slight excess of the resolving agent or a sub-stoichiometric amount can sometimes improve resolution efficiency. A 1:1 or 2:1 molar ratio of amine to diacid is a common starting point. [11][12]* Procedure:
-
In an appropriately sized flask, dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol/isopropanol mixture). [13] 2. In a separate flask, dissolve (1R,2R)-1,2-cyclohexanedicarboxylic acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring. The mixture may become warm.
-
Heat the combined solution to reflux or until all solids are dissolved to ensure a homogeneous solution.
-
Step 2: Fractional Crystallization
-
Rationale: Slow, controlled cooling is critical. Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomeric salts, resulting in poor enantiomeric purity. The aim is to allow the less soluble diastereomer to selectively crystallize.
-
Procedure:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should begin during this period. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product can induce crystallization.
-
Once the mixture has reached room temperature, it can be further cooled in an ice bath or refrigerator for several hours to maximize the yield of the crystallized salt. [14] 3. Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the solid. This is the first crop of the diastereomeric salt, enriched in one enantiomer.
-
Step 3: Assessment of Purity and Recrystallization (If Necessary)
-
Rationale: The first crop may not be diastereomerically pure. Recrystallization is a standard method for purification, further enriching the less soluble diastereomer.
-
Procedure:
-
A small sample of the dried salt can be treated as in Step 4 to liberate the amine, which is then analyzed for enantiomeric excess (ee%).
-
If the ee% is not satisfactory, recrystallize the entire batch of the diastereomeric salt from a fresh portion of the same or a different solvent system. Repeat this process until a constant optical rotation or a satisfactory ee% is achieved. [8] Step 4: Liberation of the Enantiopure Amine
-
-
Rationale: This step breaks the ionic bond of the salt to regenerate the free amine and the resolving agent. A base is used to deprotonate the ammonium ion of the salt, liberating the free amine.
-
Procedure:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Add an aqueous base solution (e.g., 2 M NaOH) and stir vigorously until the solid dissolves completely. The mixture should become basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.
-
Step 5: Recovery of the Resolving Agent
-
Rationale: Recovering the expensive chiral resolving agent is crucial for process economy.
-
Procedure:
-
Take the aqueous layer from Step 4 and cool it in an ice bath.
-
Acidify the aqueous layer by slowly adding an acid (e.g., 2 M HCl) until the pH is ~1-2.
-
The trans-1,2-cyclohexanedicarboxylic acid should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. It can then be reused.
-
Analysis and Quality Control
Determining the enantiomeric excess (ee%) of the final product is the ultimate measure of the resolution's success. An ee of 0% represents a racemic mixture, while 100% signifies an enantiopure sample. [15]Several analytical techniques are commonly employed.
| Analytical Method | Principle | Advantages | Considerations |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. [16][17] | Highly accurate and precise; provides both ee% and chemical purity; widely applicable. [18] | Requires development of a specific method for each compound; chiral columns can be expensive. |
| NMR Spectroscopy | In the presence of a chiral shift reagent or chiral solvating agent, the NMR signals for the enantiomers become distinct and can be integrated. [15][16] | Rapid analysis; does not require complete separation; provides structural information. | Lower sensitivity and accuracy compared to HPLC for low ee% values; chiral reagents can be expensive. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The magnitude of rotation is proportional to the concentration of the excess enantiomer. [15] | Simple and fast; non-destructive. | Requires knowledge of the specific rotation of the pure enantiomer; sensitive to impurities and experimental conditions (temperature, solvent). |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. [19] | Highly sensitive to stereochemistry; can be used to determine absolute configuration. | Requires the molecule to have a chromophore near the stereocenter; specialized equipment needed. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is too dilute. - Inappropriate solvent choice (salts are too soluble). - Nucleation is inhibited. | - Carefully evaporate some solvent under reduced pressure. - Try a less polar solvent or a mixture of solvents. - Scratch the inner wall of the flask or add a seed crystal. |
| Product "oils out" instead of crystallizing. | - The melting point of the diastereomeric salt is below the crystallization temperature. - High concentration of impurities. | - Use a more dilute solution. - Change the solvent system; adding a co-solvent can sometimes promote crystallization. - Ensure the starting materials are pure. |
| Low yield of the desired enantiomer. | - The less soluble diastereomer still has significant solubility in the mother liquor. - Insufficient cooling or crystallization time. | - Optimize the solvent to minimize the solubility of the target salt. - Increase the cooling time or lower the final temperature. - Concentrate the mother liquor to attempt to recover a second crop of crystals. |
| Low enantiomeric excess (ee%). | - Co-precipitation of both diastereomeric salts. - Inefficient separation during filtration (mother liquor not fully removed). | - Perform one or more recrystallizations of the diastereomeric salt. [8][14] - Ensure the filter cake is washed thoroughly with a small amount of cold solvent. - Adjust the cooling rate; slower cooling often yields purer crystals. |
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and enduring technique for accessing enantiopure compounds, which are vital for the pharmaceutical and fine chemical industries. trans-1,2-Cyclohexanedicarboxylic acid stands out as a superior resolving agent due to its rigid structure, bifunctionality, and the commercial availability of both of its enantiomers. By following a systematic approach involving careful selection of solvents, controlled crystallization, and diligent analysis, researchers can effectively utilize this reagent to separate racemic mixtures and obtain the high-purity enantiomers required for their work. The protocols and insights provided in this guide serve as a comprehensive resource for implementing this essential synthetic methodology.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (n.d.).
- Ardena Insight Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.).
- Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives - Benchchem. (n.d.).
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. (2024, February). Chirality, 36(2), e23634.
- Enantiopure drug - Wikipedia. (n.d.).
- Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs - ResearchGate. (2025, August 6).
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.).
- Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures - MDPI. (2021, August 18).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
- Exploring Trans-1,2-Cyclohexanedicarboxylic Acid: Properties and Applications. (n.d.).
- Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs | Journal of Modern Medicinal Chemistry - Synergy Publishers. (n.d.).
- Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university. (2017, November 7).
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar. (2023, December 6).
- The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024, October 22).
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation - ResearchGate. (n.d.).
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - ResearchGate. (2023, December). Chirality, 36(2).
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (n.d.).
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13).
- 19.3: Separation or Resolution of Enantiomers - Chemistry LibreTexts. (2021, July 31).
- trans-Cyclohexane-1,2-dicarboxylic acid - Chem-Impex. (n.d.).
- (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 - ChemicalBook. (2025, August 8).
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents. (2014, July 3).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
- Chiral resolution - Wikipedia. (n.d.).
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11).
- Beyond the Lab: Exploring Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid. (n.d.).
- The Role of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid in Modern Organic Synthesis. (n.d.).
- The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance. (n.d.).
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Application Notes and Protocols for trans-1,2-Cyclohexanedicarboxylic Acid in Polymer Chemistry
Introduction: The Strategic Value of a Cyclic Diacid Monomer
In the landscape of polymer science, trans-1,2-cyclohexanedicarboxylic acid emerges as a pivotal building block for the synthesis of high-performance polymers. Its rigid, non-planar cyclohexane ring, combined with the reactivity of its two carboxylic acid groups, imparts a unique combination of properties to polyesters, polyamides, and epoxy resins. This document serves as a comprehensive technical guide for researchers and professionals in polymer chemistry and drug development, detailing the industrial applications and providing robust protocols for the utilization of trans-1,2-cyclohexanedicarboxylic acid. The bifunctional nature of this cyclic dicarboxylic acid allows it to readily participate in polycondensation reactions, forming advanced polymeric materials.[1] The incorporation of the cyclohexyl ring into the polymer backbone provides rigidity and enhances thermal stability, making the resulting polymers suitable for demanding applications in the automotive, aerospace, and electronics industries.[1][2]
Core Applications in Polymer Synthesis
The distinct stereochemistry of trans-1,2-cyclohexanedicarboxylic acid is a key determinant of the final properties of the polymer. The trans configuration contributes to a more linear and rigid polymer chain compared to its cis counterpart, influencing crystallinity, melting point, and mechanical strength. This structural feature is leveraged in several key industrial applications:
-
High-Performance Polyesters: When copolymerized with various diols, trans-1,2-cyclohexanedicarboxylic acid yields polyesters with improved thermal resistance, mechanical strength, and chemical stability over polymers derived from simpler dicarboxylic acids.[2] The rigidity of the cyclohexane ring can significantly elevate the glass transition temperature (Tg) of the polymer, thereby expanding its operational temperature range.[1][2]
-
Specialty Polyamides: In the synthesis of polyamides, this diacid reacts with diamines to form polymers with enhanced dimensional stability and a higher melting point. These specialty polyamides are valuable in applications requiring high-performance materials.[1]
-
Epoxy Resin Curing Agent: The anhydride form, trans-1,2-cyclohexanedicarboxylic anhydride, serves as an effective curing agent for epoxy resins.[3] It reacts with the epoxide groups to form a cross-linked network, resulting in a thermoset polymer with excellent adhesion, chemical resistance, and mechanical integrity.[4]
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: Synthesis of a High-Tg Polyester via Melt Polycondensation
This protocol details the synthesis of a polyester from trans-1,2-cyclohexanedicarboxylic acid and a suitable diol (e.g., 1,4-butanediol) using a two-stage melt polycondensation method. This technique is widely used in industrial polyester production.[5]
Workflow Diagram:
Caption: Workflow for polyester synthesis via melt polycondensation.
Materials:
-
trans-1,2-Cyclohexanedicarboxylic acid (polymer grade)
-
1,4-Butanediol (molar excess, e.g., 1.2-1.5 equivalents)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst (e.g., 200-400 ppm)
-
High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column.
Procedure:
-
Reactor Charging: Charge the reactor with trans-1,2-cyclohexanedicarboxylic acid, 1,4-butanediol, and the catalyst.
-
Esterification:
-
Purge the reactor with dry nitrogen to create an inert atmosphere.
-
Heat the mixture to 180-220°C with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be continuously removed by distillation. The reaction progress can be monitored by the amount of water collected. This stage typically lasts 2-4 hours.
-
-
Polycondensation:
-
Once the theoretical amount of water has been collected, gradually increase the temperature to 240-260°C.
-
Simultaneously, apply a high vacuum (less than 1 Torr) to the reactor. This facilitates the removal of excess diol and promotes chain growth.
-
The viscosity of the molten polymer will increase as the molecular weight builds. Monitor the reaction progress by measuring the torque on the stirrer.
-
Continue the reaction until the desired viscosity (and thus molecular weight) is achieved. This stage can take 4-6 hours.
-
-
Product Recovery:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.
-
Pelletize the resulting polyester strands for further processing and characterization.
-
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC) against polystyrene standards.
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are measured using Differential Scanning Calorimetry (DSC).
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary (Expected Values):
| Property | Expected Value |
| Number-Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 40,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 60 - 100 °C |
| Melting Temperature (Tm) | 180 - 240 °C |
Protocol 2: Synthesis of a Specialty Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from trans-1,2-cyclohexanedicarboxylic acid and a diamine (e.g., hexamethylenediamine) using a direct polycondensation method in solution.
Workflow Diagram:
Caption: Workflow for polyamide synthesis via direct polycondensation.
Materials:
-
trans-1,2-Cyclohexanedicarboxylic acid
-
Hexamethylenediamine (or other suitable diamine)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Pyridine
-
Triphenyl phosphite (condensing agent)
-
Lithium chloride (LiCl)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Reagent Preparation: In a flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the diamine and lithium chloride in NMP under a nitrogen atmosphere.
-
Reaction Initiation: Add the trans-1,2-cyclohexanedicarboxylic acid and pyridine to the solution. Stir until all solids are dissolved.
-
Polycondensation: Add triphenyl phosphite to the reaction mixture. Heat the solution to 100-120°C and maintain this temperature with stirring for 3-5 hours. The solution will become viscous as the polyamide forms.
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a stirred excess of methanol to precipitate the polyamide.
-
Filter the fibrous polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and byproducts.
-
Dry the polyamide product in a vacuum oven at 80-100°C to a constant weight.
-
Characterization:
-
Inherent Viscosity: A measure of the polymer's molecular weight, determined in a suitable solvent (e.g., m-cresol).
-
Thermal Properties: Tg and Tm measured by DSC. Thermal stability is assessed by Thermogravimetric Analysis (TGA).
-
Solubility: Tested in various organic solvents.
Quantitative Data Summary (Expected Values):
| Property | Expected Value |
| Inherent Viscosity | 0.5 - 1.5 dL/g |
| Glass Transition Temperature (Tg) | 120 - 180 °C |
| 10% Weight Loss Temperature (TGA) | > 400 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Protocol 3: Curing of Epoxy Resin with trans-1,2-Cyclohexanedicarboxylic Anhydride
This protocol outlines the procedure for using trans-1,2-cyclohexanedicarboxylic anhydride as a curing agent for a standard bisphenol A-based epoxy resin.
Workflow Diagram:
Caption: Workflow for curing epoxy resin with an anhydride agent.
Materials:
-
trans-1,2-Cyclohexanedicarboxylic anhydride
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Tertiary amine accelerator (e.g., benzyldimethylamine)
-
Mixing vessel, vacuum chamber, and curing oven.
Procedure:
-
Formulation:
-
Calculate the required amounts of epoxy resin, anhydride curing agent, and accelerator. The stoichiometry is typically based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride.
-
If the anhydride is a solid at room temperature, gently melt it before mixing.
-
Preheat the epoxy resin to reduce its viscosity.
-
Thoroughly mix the epoxy resin, molten anhydride, and accelerator until a homogeneous mixture is obtained.
-
-
Curing:
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the formulation into a preheated mold.
-
Cure the resin in an oven at 120-150°C for 2-4 hours.
-
For optimal properties, a post-curing step at a higher temperature (e.g., 160-180°C) for 4-6 hours is recommended.
-
-
Characterization:
-
Glass Transition Temperature (Tg): Measured by DSC or Dynamic Mechanical Analysis (DMA).
-
Mechanical Properties: Tensile strength, modulus, and elongation at break determined using a universal testing machine.
-
Hardness: Measured using a Shore D durometer.
-
Quantitative Data Summary (Expected Values for a Cured System):
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 130 - 190 °C |
| Tensile Strength | 60 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Shore D Hardness | 85 - 95 |
Conclusion
trans-1,2-Cyclohexanedicarboxylic acid is a versatile and valuable monomer for the development of high-performance polymers. Its rigid cyclic structure provides a pathway to materials with enhanced thermal and mechanical properties. The protocols provided herein offer a solid foundation for researchers and professionals to explore the potential of this unique building block in various industrial applications, from advanced composites to specialty coatings and adhesives.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond the Lab: Exploring Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of trans-1,2-Cyclohexanedicarboxylic Acid in Modern Polymer Science.
- CymitQuimica. (n.d.). CAS 14166-21-3: trans-1,2-cyclohexanedicarboxylic anhydride.
- Robert, C., de Montigny, F., & Thomas, C. M. (2011). Tandem synthesis of alternating polyesters from renewable resources.
-
Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters. Retrieved from [Link]
- Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits.
- Lim, Y. Y., Leong, Y.-K., & Muthiah, C. A. V. (1999). The effects of cis-trans configuration of cyclohexane multi-carboxylic acids on colloidal forces in dispersions: steric, hydrophobic and bridging. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 159(2-3), 231-241.
-
Epoxy.ac. (n.d.). About Epoxy Resin — History, Chemistry, Curing, Properties. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Use of trans-1,2-Cyclohexanedicarboxylic Acid in Pharmaceutical Synthesis
Introduction: A Versatile Scaffold for Chiral Architectures in Drug Development
trans-1,2-Cyclohexanedicarboxylic acid is a C8-cycloaliphatic dicarboxylic acid that has emerged as a critical building block and resolving agent in the synthesis of complex pharmaceutical compounds. Its rigid, chair-like conformation and the presence of two stereogenic centers make it an invaluable tool for introducing chirality and building three-dimensional molecular architectures. The trans configuration of the carboxylic acid groups provides a well-defined spatial arrangement that is exploited in diastereomeric salt formation for chiral resolutions and as a scaffold in the design of novel therapeutics.[1][2]
These application notes provide an in-depth exploration of the utility of trans-1,2-cyclohexanedicarboxylic acid in pharmaceutical synthesis, with a focus on its pivotal role in the production of the atypical antipsychotic, Lurasidone. Furthermore, we will delve into its broader applications as a chiral resolving agent and its emerging use in the synthesis of novel therapeutics targeting osteoarthritis and chronic pain.
Key Applications in Pharmaceutical Synthesis
The applications of trans-1,2-cyclohexanedicarboxylic acid in the pharmaceutical industry are primarily centered on its use as a chiral auxiliary and a key intermediate.
| Application | Pharmaceutical Target | Reference |
| Chiral Intermediate | Lurasidone (Antipsychotic) | [1][3] |
| Chiral Resolving Agent | Chiral Amines | [4][5][6] |
| Synthetic Reagent | Selective Cathepsin K Inhibitors (Osteoarthritis) | [7] |
| Synthetic Reagent | Sodium Channel Blockers (Chronic Pain) | [7] |
Featured Application: Synthesis of Lurasidone
Lurasidone, an effective medication for the treatment of schizophrenia and bipolar depression, contains a complex stereochemical structure. The synthesis of the enantiomerically pure drug relies heavily on the use of (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid as a key chiral starting material.[1][3]
Workflow for Lurasidone Synthesis from trans-1,2-Cyclohexanedicarboxylic Acid
The overall synthetic strategy involves the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid, followed by a series of chemical transformations to construct the Lurasidone molecule.
Sources
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- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Novel route to the synthesis of peptides containing 2-amino-1'-hydroxymethyl ketones and their application as cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Trans-1,2-Cyclohexanedicarboxylic acid as a precursor for specialty chemicals
An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols of trans-1,2-cyclohexanedicarboxylic acid as a precursor for specialty chemicals.
Foreword: The Strategic Value of a Cycloaliphatic Scaffold
In the vast landscape of chemical synthesis, the selection of a starting material is a critical decision that dictates the trajectory of a research program. trans-1,2-Cyclohexanedicarboxylic acid, a seemingly simple dicarboxylic acid, presents itself as a molecule of significant strategic value. Its rigid, pre-organized three-dimensional structure, a consequence of the cyclohexane ring, offers a distinct advantage over its linear aliphatic counterparts. This conformational rigidity allows for precise control over the spatial arrangement of functional groups, a crucial factor in the design of advanced polymers, targeted pharmaceuticals, and sophisticated chiral ligands.
This document serves as a comprehensive guide for the discerning researcher, offering not just protocols, but a deeper understanding of the causality behind experimental choices. We will delve into the synthesis and purification of this versatile precursor, explore its transformation into high-value specialty chemicals, and provide detailed, field-proven methodologies to empower your research endeavors.
Part 1: Synthesis, Isomerization, and Chiral Resolution
The commercially available form of 1,2-cyclohexanedicarboxylic acid is often a mixture of cis and trans isomers. For most advanced applications, the thermodynamically more stable trans-isomer is desired, and for many pharmaceutical and catalytic applications, enantiomeric purity is paramount.
Isomerization: Achieving Thermodynamic Stability
The cis-isomer can be readily converted to the more stable trans-isomer through an epimerization reaction under basic conditions. This process involves the deprotonation of the α-carbon to one of the carboxylic acid groups, followed by reprotonation to yield the thermodynamically favored equatorial-equatorial conformation of the carboxylic acid groups in the trans-isomer.
Protocol 1: Base-Catalyzed Isomerization of cis-1,2-Cyclohexanedicarboxylic Acid
Objective: To convert cis-1,2-cyclohexanedicarboxylic acid to its trans-isomer.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic acid
-
2 M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Round-bottom flask and reflux condenser
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolve cis-1,2-cyclohexanedicarboxylic acid in a 2 M NaOH solution in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours. The elevated temperature provides the necessary activation energy for the isomerization.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated HCl to a pH of ~2, while stirring in an ice bath. The trans-isomer is significantly less soluble in acidic aqueous solution and will precipitate out.
-
Collect the white precipitate by vacuum filtration, washing with a small amount of cold deionized water to remove any residual salts.
-
Dry the product under vacuum to obtain pure trans-1,2-cyclohexanedicarboxylic acid.
Chiral Resolution: Accessing Enantiopure Building Blocks
The separation of the racemic (±)-trans-1,2-cyclohexanedicarboxylic acid into its (1R,2R) and (1S,2S) enantiomers is a critical step for its use in asymmetric synthesis. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine.[1][2][3] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Workflow for Chiral Resolution
Caption: A generalized workflow for the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid.
Part 2: Applications in High-Performance Polymer Synthesis
The inclusion of the rigid 1,2-cyclohexanedicarboxylate moiety into polymer backbones imparts significant improvements in thermal and mechanical properties compared to analogous polymers derived from linear dicarboxylic acids.[4]
High-Performance Polyamides and Polyesters
trans-1,2-Cyclohexanedicarboxylic acid serves as a key monomer for the synthesis of specialty polyamides and polyesters with enhanced thermal stability, mechanical strength, and chemical resistance.[4][5] These high-performance polymers are sought after in the automotive, aerospace, and electronics industries.[4]
Table 1: Comparative Properties of Polymers
| Polymer Type | Dicarboxylic Acid Monomer | Diol/Diamine Monomer | Key Property Enhancements |
| Polyamide | Adipic Acid | Hexamethylenediamine | Standard Nylon 6,6 properties |
| Polyamide | trans-1,2-Cyclohexanedicarboxylic acid | Hexamethylenediamine | Increased glass transition temperature (Tg), enhanced rigidity and thermal stability[4] |
| Polyester | Terephthalic Acid | Ethylene Glycol | Standard PET properties |
| Polyester | trans-1,2-Cyclohexanedicarboxylic acid | 1,4-Butanediol | Improved thermal resistance and mechanical strength[4] |
Part 3: A Cornerstone in Pharmaceutical Synthesis
The enantiomerically pure forms of trans-1,2-cyclohexanedicarboxylic acid are invaluable chiral building blocks in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7] Its rigid scaffold is instrumental in defining the precise three-dimensional orientation of pharmacophores, which is critical for selective receptor binding.
Synthesis of Chiral Intermediates
A prominent application is its use in the synthesis of intermediates for drugs such as Lurasidone, an antipsychotic medication.[8] It is also a reagent in the synthesis of selective cathepsin K inhibitors for the treatment of osteoarthritis and novel sodium channel blockers for chronic pain management.[6][9][10][11] A common transformation is the reduction of the dicarboxylic acid to the corresponding chiral diol, a versatile intermediate for further elaboration.
Protocol 2: Reduction of (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid to (1R,2R)-trans-1,2-Bis(hydroxymethyl)cyclohexane
Objective: To synthesize the chiral diol from the enantiopure dicarboxylic acid.
Materials:
-
(1R,2R)-trans-1,2-Cyclohexanedicarboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the enantiopure dicarboxylic acid in anhydrous THF.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add the BH₃·THF solution dropwise. Borane is a highly chemoselective reducing agent that readily reduces carboxylic acids.[12]
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cool the mixture back to 0°C and cautiously add methanol dropwise to quench the excess borane.
-
Workup: Remove the solvents under reduced pressure. Add 1 M HCl and reflux for 1 hour to hydrolyze the borate esters.
-
Extraction: After cooling, extract the aqueous layer multiple times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral diol, which can be further purified by crystallization or column chromatography.
Workflow for Chiral Diol Synthesis
Caption: A step-by-step workflow for the synthesis of a chiral diol from trans-1,2-cyclohexanedicarboxylic acid.
Part 4: Further Applications and Future Outlook
Beyond polymers and pharmaceuticals, trans-1,2-cyclohexanedicarboxylic acid and its derivatives are utilized as:
-
Plasticizers: Its esters can be used as plasticizers in the manufacturing of flexible plastics for sensitive applications.[13]
-
Coatings, Adhesives, and Lubricants: The reactive carboxylic acid groups can be modified to create specialty additives for various formulations.[5]
-
Epoxy Resin Curing Agents: The anhydride form is an effective curing agent, imparting high thermal stability to epoxy resins.[14]
The unique stereochemical and conformational properties of trans-1,2-cyclohexanedicarboxylic acid ensure its continued relevance as a versatile precursor in the development of advanced materials and complex molecules. Its role as a bio-based building block is also an area of growing interest, aligning with the principles of green chemistry.
References
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
- Exploring Trans-1,2-Cyclohexanedicarboxylic Acid: Properties and Applic
- Application Notes and Protocols for the Reduction of Cyclooctane-1,5-dicarboxylic Acid to Diols. BenchChem.
- Beyond the Lab: Exploring Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of trans-1,2-Cyclohexanedicarboxylic Acid in Modern Polymer Science. NINGBO INNO PHARMCHEM CO.,LTD..
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
- trans-Cyclohexane-1,2-dicarboxylic acid. Chem-Impex.
- trans-1,2-Cyclohexanedicarboxylic Acid CAS 2305-32-0. Home Sunshine Pharma.
- The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance. NINGBO INNO PHARMCHEM CO.,LTD..
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
- trans-1,2-Cyclohexanedicarboxylic acid. Chongqing Chemdad Co., Ltd.
- trans-1,2-Cyclohexanedicarboxylic acid 95 2305-32-0. Sigma-Aldrich.
- Trans-1,2-cyclohexanedicarboxylic Acid. Sihauli Chemicals.
- US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
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Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the chiral resolution of trans-1,2-cyclohexanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of its enantiomers. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chiral resolution of trans-1,2-cyclohexanedicarboxylic acid.
Q1: Why is it challenging to separate the enantiomers of trans-1,2-cyclohexanedicarboxylic acid?
Enantiomers are non-superimposable mirror images that possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents.[1][2] This makes their direct separation by standard laboratory techniques like simple crystallization or distillation impossible.[3][4] The resolution process, therefore, requires converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be separated.[5][6]
Q2: What is the most common method for resolving this racemic acid?
The most prevalent and industrially scalable method is classical resolution via the formation of diastereomeric salts.[7] This involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral base (a "resolving agent").[3][] The resulting products are two diastereomeric salts, for example, (R,R)-acid·(S)-base and (S,S)-acid·(S)-base. These salts are no longer mirror images and will exhibit different solubilities, allowing one to be selectively crystallized.[5][9]
Q3: How do I choose an appropriate chiral resolving agent?
The selection of a resolving agent is a critical, and often empirical, step.[10] For resolving carboxylic acids, chiral amines are the standard choice. Commonly used agents include naturally occurring alkaloids like brucine and quinine, as well as synthetic amines like (S)- or (R)-α-phenylethylamine.[2][3][11] An ideal agent forms diastereomeric salts with a significant difference in solubility, which is key to achieving high recovery and enantiomeric excess (%ee).[10] A recent study demonstrated the successful resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine.[12][13][14]
Q4: What is the significance of the dicarboxylic nature of this acid in the resolution process?
The presence of two carboxylic acid groups means it can form both mono-salts and di-salts with a chiral amine. The stoichiometry (molar ratio) between the acid and the resolving agent is therefore a critical parameter. Research has shown that varying this ratio can drastically affect the outcome of the resolution.[12][13] For instance, when resolving with (S)-phenylethylamine, using a molar ratio of amine-to-acid of less than 3:1 successfully yielded the (1S,2S)-acid with high purity (97% ee), whereas ratios exceeding 3:1 resulted in the precipitation of the racemate.[12][13] This is because different stoichiometries can lead to the formation of salts with different crystal packing and intermolecular interactions (e.g., hydrogen bonding), which dictates their stability and solubility.[13][14]
Q5: How is the enantiomeric excess (%ee) of the final product determined?
After resolving the acid and liberating it from the chiral resolving agent, it is essential to quantify its enantiomeric purity. Standard methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and common method that uses a chiral stationary phase to separate the enantiomers.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their integration and the calculation of %ee.[17]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine enantiomeric purity with proper calibration.[18][19]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the diastereomeric salt crystallization process.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| No crystals form, or the product "oils out." | 1. The diastereomeric salt is too soluble in the chosen solvent. 2. The concentration of the salt is too high, or its melting point is below the crystallization temperature. | 1. Change the Solvent System: If the salt is too soluble, introduce an "anti-solvent" (a solvent in which the salt is poorly soluble) to induce precipitation. A systematic solvent screen is the most effective approach to find a system that balances solubility for effective crystallization.[20] 2. Adjust Concentration and Temperature: Try adding more solvent to lower the concentration.[20] Additionally, lower the final crystallization temperature slowly. 3. Induce Nucleation: If the solution is supersaturated but not nucleating, scratch the inside of the flask with a glass rod. If available, add a few seed crystals of the desired pure diastereomeric salt.[20] |
| Low Yield of the Crystallized Salt | 1. The desired diastereomeric salt has significant solubility in the mother liquor, even at low temperatures. 2. The cooling profile was too rapid, preventing complete crystallization. | 1. Optimize the Solvent/Anti-Solvent Ratio: Carefully add an anti-solvent to the mother liquor to reduce the solubility of the desired salt and recover more product. Be cautious, as adding too much anti-solvent can cause the undesired diastereomer to precipitate as well.[20] 2. Refine the Cooling Profile: Employ a slower, more controlled cooling ramp. This allows the crystallization to proceed closer to equilibrium, which can improve both yield and purity.[20] 3. Lower the Final Temperature: Ensure the final crystallization temperature is low enough to minimize the amount of product left in the solution.[20] |
| Low Enantiomeric Excess (%ee) of the Resolved Acid | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation. 2. Inefficient removal of the mother liquor containing the soluble, undesired diastereomer. 3. The system forms a solid solution or a double salt, which complicates separation. | 1. Systematic Solvent Screening: This is the most critical step. The goal is to maximize the solubility difference between the two diastereomers. Screen a range of solvents with varying polarities and hydrogen-bonding capabilities. Mixed solvent systems provide the flexibility to fine-tune this difference.[20] 2. Perform Recrystallization: The most reliable way to improve enantiomeric purity is to recrystallize the diastereomeric salt one or more times from a suitable solvent.[11] Each step will enrich the crystals in the less-soluble diastereomer. Monitor the %ee after each recrystallization. 3. Optimize the Molar Ratio: As the dicarboxylic nature of the acid is a key factor, re-evaluate the molar ratio of the resolving agent. An incorrect ratio can lead to unfavorable salt formation and poor resolution.[12][13] |
| Difficulty Liberating the Free Acid from the Salt | 1. Incomplete protonation/deprotonation during the workup step. 2. The free acid has some solubility in the aqueous layer, leading to loss of product. | 1. Ensure Complete Acidification: After separating the diastereomeric salt, dissolve it in water and acidify with a strong acid (e.g., HCl) to a low pH (typically pH 1-2) to ensure the dicarboxylic acid is fully protonated and precipitates. 2. Optimize Extraction: Extract the acidified aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover all of the free acid. Pooling the organic extracts and drying before solvent removal is crucial. |
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for chiral resolution.
Key Experimental Protocols
These protocols provide a general framework. Optimization of solvent, temperature, and stoichiometry is essential for success.
Protocol 1: General Diastereomeric Salt Resolution
This protocol uses (S)-α-phenylethylamine as the resolving agent as an example.
Objective: To selectively crystallize one diastereomeric salt from the racemic mixture.
Materials:
-
Racemic trans-1,2-cyclohexanedicarboxylic acid
-
(S)-α-phenylethylamine (or other suitable chiral amine)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, water, and mixtures thereof)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: In an appropriately sized flask, dissolve 1.0 equivalent of racemic trans-1,2-cyclohexanedicarboxylic acid in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate container, dissolve the chiral resolving agent (e.g., 1.0 to 2.0 equivalents of (S)-α-phenylethylamine) in the same hot solvent. Note: The optimal stoichiometry must be determined experimentally; start with a 1:1 or 1:2 molar ratio of acid to amine based on the number of carboxylic groups you aim to salt.[12][13]
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid. Observe for any initial precipitation. If a precipitate forms immediately, you may need to add more hot solvent to achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. A slow cooling process is crucial for forming well-defined crystals and achieving high diastereomeric purity.[20] Once at room temperature, you may place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying and Analysis: Dry the crystalline salt under vacuum. Determine its yield and analyze its diastereomeric purity. To improve purity, this salt can be recrystallized using the same procedure (recrystallization).[11]
Protocol 2: Liberation of the Free Acid from the Diastereomeric Salt
Objective: To recover the enantiomerically enriched carboxylic acid from the isolated salt.
Procedure:
-
Dissolution: Suspend the dried diastereomeric salt in water.
-
Acidification: While stirring, add a strong acid (e.g., 2M HCl) dropwise until the pH of the solution is ~1-2. This will protonate the carboxylate anion and break the salt. The free carboxylic acid should precipitate as a white solid. The chiral amine will remain in the aqueous solution as its hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free acid into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with a small amount of brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched trans-1,2-cyclohexanedicarboxylic acid.
-
Final Analysis: Determine the final yield, melting point, and, most importantly, the enantiomeric excess (%ee) using a suitable analytical technique like chiral HPLC.
Chiral Resolution Workflow Diagram
Caption: Workflow of chiral resolution via diastereomeric salt crystallization.
References
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Chiral Resolution and Separation Services. BOC Sciences.
- A Comparative Guide to Chiral Resolving Agents. Benchchem.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate.
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Xin, X., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). ResearchGate. Available at: [Link]
-
Xin, X., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). PubMed. Available at: [Link]
-
Xin, X., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Semantic Scholar. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers (2023). Chemistry LibreTexts. Available at: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization. (2022). CrystEngComm. Available at: [Link]
-
Enantiomeric separation of the synthesized chiral dicarboxylic acid. ResearchGate. Available at: [Link]
-
Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Chiral resolution. chemeurope.com. Available at: [Link]
-
Diastereomeric recrystallisation. Wikipedia. Available at: [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. Available at: [Link]
-
Racemic Mixtures Separation Of Enantiomers. Jack Westin. Available at: [Link]
-
Why is it difficult to resolve a racemic mixture? Quora. Available at: [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]
-
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Available at: [Link]
-
Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Available at: [Link]
-
Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. The Royal Society of Chemistry. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). NIH. Available at: [Link]
-
Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. ResearchGate. Available at: [Link]
-
Environmentally Benign Chiral Resolution of trans -1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. ResearchGate. Available at: [Link]
-
Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? ResearchGate. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. (2023). PubMed. Available at: [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]
- Separation and purification of cis and trans isomers. Google Patents.
-
Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. ACS Figshare. Available at: [Link]
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Technical Support Center: Optimizing Diastereomeric Salt Formation with trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals utilizing trans-1,2-cyclohexanedicarboxylic acid as a chiral resolving agent. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful chiral separation technique.
I. Understanding the Core Principles: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using trans-1,2-cyclohexanedicarboxylic acid for chiral resolution?
A1: The process hinges on the reaction between a racemic mixture (e.g., a chiral amine) and an enantiomerically pure form of trans-1,2-cyclohexanedicarboxylic acid. This acid-base reaction forms a pair of diastereomeric salts.[1] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent.[1][2][3][4][5] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, thereby separating it from the more soluble one which remains in the mother liquor.[1][2] The desired enantiomer can then be recovered from the isolated salt.
Q2: Why is solvent selection so critical for a successful resolution?
A2: The choice of solvent is arguably the most influential factor in a diastereomeric salt resolution. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts.[2] This differential solubility is what drives the selective crystallization. A suboptimal solvent may lead to either no crystallization, co-crystallization of both diastereomers (resulting in low enantiomeric purity), or poor yield.[6] Therefore, a thorough solvent screening is a crucial first step in developing a resolution process.[2][6][7]
Q3: How does temperature affect the crystallization process?
A3: Temperature directly influences the solubility of the diastereomeric salts.[2] Typically, solubility increases with temperature. A controlled cooling profile is often employed to induce crystallization. A slow, gradual cooling process generally yields purer crystals and better separation, as it allows the system to maintain a state of controlled supersaturation, favoring crystal growth over spontaneous nucleation of the more soluble diastereomer.[2][6]
Q4: What is the typical stoichiometry used, and how does it impact the resolution?
A4: A 1:1 molar ratio of the racemic compound to the resolving agent is a common starting point.[2] However, the optimal stoichiometry can vary and should be experimentally determined. For a dicarboxylic acid like trans-1,2-cyclohexanedicarboxylic acid, the formation of both mono- and di-salts is possible, which can be influenced by the molar ratio of the reactants.[8][9] Studies have shown that adjusting the molar ratio can significantly affect the yield and enantiomeric excess (e.e.) of the product.[8][9][10]
II. Troubleshooting Guide: From Poor Yields to Low Purity
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable protocols.
Problem 1: No crystal formation is observed after mixing the racemate and resolving agent.
Q: I've mixed my racemic amine with trans-1,2-cyclohexanedicarboxylic acid in a solvent, but nothing crystallizes, even after cooling. What's going wrong?
A: This is a common issue often related to high solubility of both diastereomeric salts in the chosen solvent or insufficient supersaturation.
Causality Explained: Crystal formation requires the solution to be supersaturated with respect to at least one of the diastereomeric salts. If the salts are too soluble, the solution remains undersaturated, and crystallization will not occur.
Troubleshooting Protocol:
-
Solvent Screening: The primary approach is to screen a broader range of solvents with varying polarities.[2] Alcoholic solvents are often a good starting point, but also consider ethers, esters, ketones, and their mixtures.[6]
-
Increase Concentration: Try preparing a more concentrated solution by reducing the amount of solvent. This can be achieved by starting with less solvent or by carefully evaporating solvent from the current solution.[6]
-
Anti-Solvent Addition: Consider the controlled addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) to a solution of the salts in a good solvent. This can effectively induce supersaturation and crystallization.
-
Temperature Cycling: Subject the solution to temperature cycles (heating to ensure dissolution followed by slow cooling) to encourage nucleation.
Workflow for Solvent Screening:
Caption: High-throughput solvent screening workflow.
Problem 2: The yield of the desired diastereomeric salt is very low.
Q: I'm getting crystals, but the yield is too low to be practical. How can I improve it?
A: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor. This can be due to a suboptimal solvent, insufficient crystallization time, or an unfavorable equilibrium.
Causality Explained: The yield is determined by the difference in solubility between the two diastereomers and the extent to which the crystallization of the less soluble salt proceeds towards equilibrium.[2] If the solubility difference is small, or if the crystallization is stopped prematurely, the yield will be poor.[6]
Troubleshooting Protocol:
-
Solvent Optimization: Fine-tune the solvent system. Sometimes, a mixture of solvents can provide a larger solubility difference than a single solvent.[6] The goal is to find a system where one diastereomer is sparingly soluble while the other remains dissolved.[2]
-
Optimize Crystallization Time and Temperature: Monitor crystal formation over time. Premature filtration can leave the product in solution, while excessively long crystallization might lead to the co-precipitation of the undesired diastereomer.[6] A slower, controlled cooling profile can significantly improve yield and purity.[2][6]
-
Stoichiometry Adjustment: Experimentally vary the molar ratio of the racemate to the trans-1,2-cyclohexanedicarboxylic acid. As this is a diacid, ratios other than 1:1 might favor the crystallization of a specific salt (mono- or di-salt) with better yield.[8][9]
-
Seeding: Introduce a small number of seed crystals of the pure, desired diastereomeric salt to a supersaturated solution. This promotes controlled crystal growth of the desired form and can improve both yield and purity.
Quantitative Data Summary: Solubility and Yield
| Parameter | Influence on Yield | Optimization Strategy |
|---|---|---|
| Solvent Choice | High | Screen solvents of varying polarity to maximize solubility difference.[2] |
| Temperature | High | Implement a slow, controlled cooling profile to maximize recovery.[2] |
| Stoichiometry | Moderate-High | Screen molar ratios (e.g., 0.5:1, 1:1, 1:1.5) of racemate to diacid.[8][11] |
| Concentration | Moderate | Increase concentration to the point of supersaturation without causing oiling out. |
Problem 3: The isolated salt has low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after salt breaking.
Q: My crystalline product is contaminated with the undesired diastereomer, leading to low enantiomeric purity of my final compound. What causes this and how can I fix it?
A: Low diastereomeric purity is a clear indication of co-crystallization, where the undesired diastereomer precipitates along with the desired one.
Causality Explained: This issue arises when the solubility difference between the two diastereomeric salts in the chosen solvent system is not large enough.[12] In some challenging cases, the two diastereomers may form a solid solution, where one is incorporated into the crystal lattice of the other, making separation by simple crystallization extremely difficult.[12][13]
Troubleshooting Protocol:
-
Re-evaluate the Solvent System: This is the most critical step. A different solvent may significantly enhance the solubility difference.[12]
-
Recrystallization: The most straightforward approach to improve purity is to recrystallize the isolated salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired diastereomeric purity is achieved, although it often comes at the cost of reduced overall yield.
-
Phase Diagram Analysis: For persistent issues, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can provide deep insight into the solid-liquid equilibria and confirm if a solid solution is forming.[12][14]
-
Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals (kinetic product) are purer than the crystals obtained after a long equilibration time (thermodynamic product). Experiment with shorter crystallization times to see if purity improves. Conversely, if a solid solution is not the issue, a longer "maturation" or "aging" period, where the slurry is stirred at the final temperature, can allow the system to reach an equilibrium that favors the purer, less soluble salt.
Troubleshooting Logic for Low Purity:
Caption: Decision workflow for improving diastereomeric purity.
Problem 4: The "wrong" enantiomer is crystallizing.
Q: The diastereomeric salt that is crystallizing is the one containing the enantiomer I want to leave in the mother liquor. How can I reverse the outcome?
A: This situation arises when the diastereomeric salt of the undesired enantiomer is less soluble than the salt of the desired one in your current system.
Causality Explained: The relative solubilities of the diastereomeric salts are a complex function of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) within the crystal lattice, which are dictated by the combination of the racemate, the resolving agent, and the solvent.[9]
Troubleshooting Protocol:
-
Screen Other Resolving Agents: The most direct solution is to screen a different chiral resolving agent.[2] While this guide focuses on trans-1,2-cyclohexanedicarboxylic acid, other agents like tartaric acid derivatives or chiral amines might invert the relative solubilities.[15]
-
Solvent System Modification: In some cases, changing the solvent can reverse the order of solubility. This is less common but worth exploring, especially with solvent mixtures of significantly different character (e.g., protic vs. aprotic).
-
Protecting Group Strategy: If feasible, chemically modifying the racemic substrate with a protecting group can alter the steric and electronic properties of the molecule, which in turn can change the properties and relative solubilities of the diastereomeric salts formed.[2]
III. Analytical Methods for Monitoring Resolution
A successful resolution requires robust analytical methods to determine yield, diastereomeric excess (d.e.) of the salt, and enantiomeric excess (e.e.) of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of the resolved compound.[16] A chiral stationary phase is used to separate the enantiomers, allowing for their direct quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is excellent for confirming the structure of the diastereomeric salts. Using chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for the determination of e.e. by NMR.[16][17][18]
-
Optical Rotation: A classical method that measures the rotation of plane-polarized light. While useful for confirming the identity of an enantiomer, it is less accurate for precise e.e. determination compared to chromatographic methods.[16]
References
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
-
Xin, X., Zhou, J., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
- Xin, X., Zhou, J., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Semantic Scholar.
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Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2255. [Link]
- Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI.
- Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. ResearchGate.
- Xin, X., Zhou, J., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate.
- Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- N/A
- Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity.
- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
- Benchchem. (n.d.). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane.
- Benchchem. (n.d.). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.
-
Pataki, H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25, 124-135. [Link]
- N/A
- Wikipedia. (n.d.). Chiral resolution.
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- N/A
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Chemical Communications. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. RSC Publishing. [Link]
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- Benchchem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
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Technical Support Center: Purification of trans-1,2-Cyclohexanedicarboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of trans-1,2-cyclohexanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization process. Here, we combine foundational principles with field-proven troubleshooting strategies to ensure you achieve the highest purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the theory and practice of recrystallizing trans-1,2-cyclohexanedicarboxylic acid.
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds.[1][2] The core principle is based on differences in solubility. An ideal recrystallization solvent will dissolve the target compound (trans-1,2-cyclohexanedicarboxylic acid) and any impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures.[1][3][4] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are removed during filtration.[3]
Q2: How do I select the best solvent for recrystallizing trans-1,2-cyclohexanedicarboxylic acid?
The "like dissolves like" principle is a good starting point; polar compounds dissolve best in polar solvents.[4] trans-1,2-Cyclohexanedicarboxylic acid is a polar molecule due to its two carboxylic acid groups, making it soluble in polar solvents like water and alcohols.[5][6]
An ideal solvent should meet the following criteria[3][4]:
-
High solubility at high temperatures: Dissolves the compound completely when heated.
-
Low solubility at low temperatures: Allows for maximum recovery of the pure compound upon cooling.
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out." The melting point of trans-1,2-cyclohexanedicarboxylic acid is high (228-230 °C), so this is not a major concern with common solvents.[7][8][9]
-
Inertness: The solvent must not react with the compound.[4]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[3]
For trans-1,2-cyclohexanedicarboxylic acid, water is an excellent and commonly recommended solvent due to its high polarity and the significant difference in the compound's solubility at high versus low temperatures.[5][10] Ethanol is also a viable option.[10]
Q3: What are the most likely impurities I am trying to remove?
Common impurities depend on the synthetic route but often include:
-
cis-1,2-Cyclohexanedicarboxylic acid: This is a common diastereomeric impurity. It has a different spatial arrangement and, consequently, different physical properties, including solubility and melting point, which allows for separation by recrystallization.
-
Unreacted starting materials: Depending on the synthesis, these could be present.
-
Byproducts of the reaction: These are specific to the synthetic pathway used.
-
trans-1,2-Cyclohexanedicarboxylic anhydride: This can form if the acid is heated excessively.[11]
Q4: Why is slow cooling of the solution important?
Slow cooling is critical for forming large, pure crystals. Crystal formation is a thermodynamically controlled process where molecules of the correct compound selectively deposit onto the growing crystal lattice. When a solution is cooled slowly, this process occurs in a controlled manner, excluding impurity molecules that do not fit well into the lattice.[1][4] Rapid cooling ("crashing out") traps impurities within the fast-forming crystal structure, undermining the purification process.[12]
Part 2: Experimental Protocol & Data
Standard Recrystallization Protocol
This protocol provides a step-by-step method for the purification of trans-1,2-cyclohexanedicarboxylic acid using water as the solvent.
-
Dissolution: Place the crude trans-1,2-cyclohexanedicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate to a near-boil, stirring continuously. Add small portions of hot water until the solid just completely dissolves.[13]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the solid impurities.[1][14]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.[1] Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a low-temperature oven.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure trans-1,2-cyclohexanedicarboxylic acid has a sharp melting point of 228-230 °C.[7][8][9] A broad or depressed melting range indicates the presence of impurities.
Solubility Data
| Solvent | Solubility at Room Temp (~20°C) | Solubility at Elevated Temp (~100°C for Water) | Suitability as a Recrystallization Solvent |
| Water | Low (2 g/L)[10] | High | Excellent . The significant solubility differential is ideal. |
| Ethanol | Moderate | High | Good . Can be used, but recovery might be lower than with water. |
| Acetone | Slightly Soluble[10] | High | Fair . May require a solvent/antisolvent system. |
| Hexane | Insoluble | Insoluble | Poor . Cannot dissolve the compound. |
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization process.
Part 3: Troubleshooting Guide
This section is formatted to quickly diagnose and solve specific problems you may encounter during the experiment.
Problem: The compound will not dissolve completely, even after adding a large amount of hot solvent.
-
Possible Cause 1: You may be observing an insoluble mechanical impurity (e.g., dust, filter paper fibers) or an insoluble chemical impurity.
-
Solution: As long as the bulk of your target compound has dissolved, proceed to the hot filtration step to remove the insoluble material.[1]
-
-
Possible Cause 2: You have not reached a high enough temperature.
-
Solution: Ensure your solvent is at or very near its boiling point. Use a stirring bar to increase the rate of dissolution.
-
Problem: No crystals form after cooling the solution to room temperature and in an ice bath.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[13][15][16]
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.[13][16]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[17][18] The microscopic scratches on the glass provide nucleation sites for crystal growth.[18]
-
Solution 2 (Seeding): Add a tiny "seed crystal" of the original crude solid to the solution.[17][18][19] This provides a template for other molecules to crystallize upon.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the concentration of impurities is very high, causing a melting point depression. The compound is coming out of the solution as a liquid above its melting point.[14][15]
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[15][16] Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to decrease the cooling rate. This should allow the solution to cool below the compound's melting point before crystallization begins.
-
Problem: The final yield of purified crystals is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[12][13]
-
Solution: Before discarding the mother liquor, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.
-
-
Possible Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, re-dissolving the product.[13]
-
Solution: This is a procedural error to be corrected in future experiments. Always use a minimal amount of ice-cold solvent for washing.
-
-
Possible Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.[14][15]
-
Solution: Ensure the funnel and receiving flask are sufficiently pre-heated before hot filtration. Using a stemless funnel can also help prevent clogging.[14]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting crystal formation.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Reddit. (2019). Picking a recrystallization solvent?. r/chemhelp. Retrieved from [Link]
-
Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Brainly. (2023). Describe two techniques that can be used to induce crystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Florida. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
-
University of Toronto. (2006). Crystallisation Techniques. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
- Google Patents. (n.d.). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Trans-1,2-Cyclohexanedicarboxylic Acid: Properties and Applications. Retrieved from [Link]
-
Chemsrc. (2025). (trans)-1,2-cyclohexanedicarboxylic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, trans-. WebBook. Retrieved from [Link]
-
ChemBK. (2024). cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
-
ResearchGate. (2025). Solubility of trans-1,2-cyclohexanediol in some solvents. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). trans-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
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Technical Support Center: Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the synthesis and purification of trans-1,2-cyclohexanedicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation, ensuring high yield and purity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is trans-1,2-cyclohexanedicarboxylic acid and why is it important?
trans-1,2-Cyclohexanedicarboxylic acid (CAS No: 2305-32-0) is a white crystalline organic compound with the molecular formula C₈H₁₂O₄.[1] Its rigid trans-configuration and bifunctional nature make it a crucial building block and intermediate in various fields. In the pharmaceutical industry, it is a key precursor for synthesizing active pharmaceutical ingredients (APIs), including selective cathepsin K inhibitors for osteoarthritis treatment and novel sodium channel blockers for chronic pain management.[2][3][4] It also finds applications in polymer science as a monomer for creating durable polymers with enhanced mechanical properties.[1]
Q2: What are the primary synthesis routes for trans-1,2-cyclohexanedicarboxylic acid?
The most common and industrially scalable method is the catalytic hydrogenation of phthalic acid or its anhydride.[5] This process typically involves reacting an aqueous solution of phthalic acid with hydrogen gas in the presence of a noble metal catalyst, such as palladium or rhodium on a carbon support.[6][7] Another established route involves the reduction of cyclohex-4-ene-1,2-dicarboxylic acid, which can be prepared via a Diels-Alder reaction. The reduction is often accomplished using catalysts like Raney nickel under hydrogen pressure.[8]
Q3: What are the key physical properties to consider for the cis and trans isomers?
The physical properties of the cis and trans isomers are distinct, which is crucial for their separation and identification. The trans isomer is generally the desired product due to its specific stereochemistry.
| Property | trans-1,2-Cyclohexanedicarboxylic Acid | cis-1,2-Cyclohexanedicarboxylic Acid |
| CAS Number | 2305-32-0[9] | 610-09-3[10] |
| Melting Point | 228-230 °C[2] | ~192 °C |
| Appearance | White crystalline powder[2] | Solid |
| Water Solubility | 2 g/L (20 °C)[2] | Higher than trans isomer |
| Anhydride Formation | Does not form a stable monomeric anhydride upon heating. | Readily forms cis-anhydride upon heating (~200 °C).[2][3][11] |
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may arise during the synthesis, focusing on the common catalytic hydrogenation route from phthalic acid.
Issue 1: Low Overall Yield
Q: My final yield of purified trans-1,2-cyclohexanedicarboxylic acid is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several stages of the process: incomplete hydrogenation, side reactions, or mechanical losses during workup and purification. Let's break down the causes and solutions.
Root Cause Analysis:
-
Inefficient Catalysis: The activity of the hydrogenation catalyst is paramount.
-
Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may be of low quality, used in insufficient quantity, or has become deactivated (poisoned).
-
Solution:
-
Catalyst Selection: Use a high-quality, reputable catalyst. 5% Pd/C is a common choice.[6] While rhodium on carbon (Rh/C) is also highly effective, palladium is often a more economical option.[7]
-
Catalyst Loading: Ensure an appropriate catalyst concentration, typically ranging from 1 to 5 wt.% relative to the phthalic acid.[6][7]
-
Catalyst Deactivation: Ensure the starting material and solvent (water) are free from catalyst poisons like sulfur or halogen compounds.
-
-
-
Suboptimal Reaction Conditions: Hydrogenation is sensitive to temperature and pressure.
-
Cause: The reaction temperature or hydrogen pressure may be too low for the reaction to proceed to completion within the allotted time. Conversely, excessively high temperatures can promote side reactions.[7]
-
Solution:
-
Temperature: The optimal temperature range for hydrogenation with a palladium catalyst is typically between 195°C and 230°C.[6][7]
-
Pressure: Hydrogen pressure should be maintained in the range of 600-700 psi, although higher pressures can be used.[6] Always operate within the safety limits of your reactor.
-
-
-
Losses During Purification: Significant product loss can occur during the isolation and purification steps, especially during recrystallization.
-
Cause: The product has some solubility in the recrystallization solvent (e.g., water or ethanol), and excessive solvent use or improper cooling can lead to a substantial amount of product remaining in the mother liquor.[2]
-
Solution:
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Process: Allow the solution to cool slowly to room temperature first, then cool further in an ice bath to maximize crystal formation.
-
Mother Liquor: Consider a second crop of crystals by concentrating the mother liquor, though this fraction may have lower purity.
-
-
Workflow for Catalytic Hydrogenation
Caption: General workflow for synthesis of trans-1,2-CHDA.
Issue 2: Presence of cis-Isomer Contamination
Q: My final product shows a broad melting point range and analytical data (NMR/HPLC) indicates the presence of the cis-1,2-cyclohexanedicarboxylic acid isomer. How can I remove this impurity?
A: This is a critical purification challenge. The formation of a mixture of cis and trans isomers is common. The separation relies on the unique chemical reactivity of the cis isomer.
The Underlying Principle: Anhydride Formation
The two carboxylic acid groups in the cis isomer are on the same face of the cyclohexane ring. This proximity allows them to readily undergo intramolecular dehydration upon heating to form a stable cyclic anhydride.[11] In contrast, the carboxylic acid groups in the trans isomer are on opposite faces of the ring, making intramolecular cyclization sterically impossible.[11] We can exploit this difference to selectively remove the cis isomer.
Caption: Selective dehydration of the cis-isomer.
Detailed Purification Protocol: Isomer Separation
This protocol is designed to convert the cis-acid impurity into its anhydride, which can then be separated from the desired trans-acid based on differences in solubility and chemical properties.
-
Thermal Treatment:
-
Place the crude isomeric mixture in a round-bottom flask equipped with a distillation condenser.
-
Heat the solid mixture to approximately 200°C. This can be done in an oil bath.[2][3]
-
Hold at this temperature for 1-2 hours. During this time, the cis-acid will dehydrate to form the lower-melting cis-anhydride, and water will distill off. The trans-acid will remain unchanged.
-
-
Separation:
-
Cool the reaction mixture to room temperature. The flask will contain a solid mixture of trans-acid and cis-anhydride.
-
Add a non-polar solvent in which the anhydride is more soluble than the acid (e.g., a mixture of benzene and ether, with appropriate safety precautions).
-
Stir the mixture, then separate the solid trans-acid by filtration. The cis-anhydride will be preferentially dissolved in the filtrate.
-
-
Final Recrystallization:
-
Take the isolated solid trans-acid and perform a final recrystallization from water or ethanol to remove any residual impurities.[2]
-
Wash the collected crystals with cold solvent and dry thoroughly under vacuum.
-
-
Purity Verification:
Issue 3: Difficulty with Chiral Resolution
Q: I need to resolve the racemic trans-1,2-cyclohexanedicarboxylic acid to obtain a single enantiomer. My attempts at diastereomeric salt formation are giving low enantiomeric excess (e.e.). What should I do?
A: Chiral resolution via diastereomeric salt formation is a powerful but sensitive technique. Success hinges on the choice of resolving agent, solvent, and precise control over stoichiometry and crystallization conditions.
Key Factors for Successful Resolution:
-
Choice of Resolving Agent: A chiral amine is typically used as the resolving agent. (S)-phenylethylamine is a common and effective choice for this resolution.[14][15] The interaction between the acid and the chiral base must be sufficiently different between the two diastereomeric salts to allow for a significant difference in solubility.
-
Stoichiometry is Critical: The molar ratio of the resolving agent to the racemic acid can dramatically affect the outcome.
-
Insight: For trans-1,2-cyclohexanedicarboxylic acid and (S)-phenylethylamine, studies have shown that using a molar ratio of less than 3:1 (amine:acid) favors the crystallization of the less soluble salt, leading to high enantiomeric purity (up to 97% e.e.).[14][15]
-
Troubleshooting: If your e.e. is low, carefully re-evaluate and control the molar ratio of your reagents. Exceeding a 3:1 ratio can paradoxically lead to the precipitation of the racemic product.[14][15]
-
-
Solvent and Temperature Profile: The choice of solvent determines the relative solubilities of the diastereomeric salts.
-
Optimization: Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, acetone, or mixtures with water).
-
Filtration Temperature: The temperature at which you filter the crystallized salt is crucial. Filtering at a slightly elevated temperature might leave more of the undesired diastereomer in solution, thereby increasing the purity of the collected solid.[16]
-
Protocol: Chiral Resolution Example
-
Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol).
-
Add the chiral resolving agent (e.g., (S)-phenylethylamine) in a controlled molar ratio (e.g., 2:1 amine:acid).
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to promote selective crystallization of the less soluble diastereomeric salt.
-
Isolate the salt by filtration.
-
Liberate the enantiomerically enriched acid by treating the salt with a strong acid (e.g., HCl), followed by extraction into an organic solvent.[8]
-
Determine the enantiomeric excess using a suitable analytical technique, such as chiral HPLC.
References
- Vertex AI Search. (2024).
- Chongqing Chemdad Co., Ltd. (n.d.). trans-1,2-Cyclohexanedicarboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium mercury amalgam, ca. 5% sodium.
-
Xin, X., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). [Link]
- Semantic Scholar. (2023).
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- Fisher Scientific. (2014).
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- ChemicalBook. (2025). trans-1,2-Cyclohexanedicarboxylic acid.
- Google Patents. (2001). US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid.
- Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
- Google Patents. (2003).
- Schein. (2016). SDS Schein Amalgam Alloy.
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, trans-. NIST Chemistry WebBook. [Link]
- ResearchGate. (2023).
- SIELC Technologies. (n.d.). Separation of 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester on Newcrom R1 HPLC column.
- ResearchGate. (2025). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters.
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Journal of the American Chemical Society. (2013). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. [Link]
- Stony Brook University. (2013).
-
Journal of the American Chemical Society. (1970). Molecular and crystal structure of (+)-trans-1,2-cyclohexanedicarboxylic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance.
- Organic Chemistry Portal. (2006).
- ResearchGate. (n.d.). The effects of trans-1,2-cyclohexanedicarboxylic acid on the yield....
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (n.d.). trans-1,2-Cyclohexanedicarboxylic acid 95%.
- Sigma-Aldrich. (n.d.). trans-1,2-Cyclohexanedicarboxylic acid 95%.
-
PubChem. (n.d.). cis-1,2-Cyclohexanedicarboxylic acid. [Link]
-
NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, cis-. NIST Chemistry WebBook. [Link]
- Sigma-Aldrich. (n.d.). trans-1,2-Cyclohexanedicarboxylic anhydride 97%.
-
Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?. [Link]
- Google Patents. (2002). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.
- BenchChem. (2025). Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid.
- CymitQuimica. (n.d.). CAS 14166-21-3: trans-1,2-cyclohexanedicarboxylic anhydride.
- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).
- Western Michigan University ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- TCI Chemicals. (n.d.). (±)-trans-1,2-Cyclohexanedicarboxylic Anhydride.
- Google Patents. (1957). US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
-
National Institutes of Health. (2008). Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. [Link]
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Methods for separating cis and trans isomers of 1,2-Cyclohexanedicarboxylic acid
Technical Support Center: Isomer Separation of 1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the resolution of 1,2-cyclohexanedicarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of separating the cis and trans diastereomers of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind our experimental recommendations.
Troubleshooting Guides: Common Issues & Solutions
This section addresses specific problems that can arise during the separation of cis- and trans-1,2-cyclohexanedicarboxylic acid. Each issue is followed by potential causes and validated solutions.
Issue 1: Incomplete Separation via Anhydride Formation
Question: I'm attempting to separate the cis and trans isomers by converting the cis-isomer to its anhydride, but my final trans-acid sample is still contaminated with the cis-isomer. What's going wrong?
Answer: This is a common issue that typically points to incomplete conversion of the cis-acid to the anhydride or co-precipitation/incomplete washing. The separation relies on the fact that the two carboxylic acid groups in the cis-isomer are on the same face of the cyclohexane ring, allowing them to readily undergo intramolecular dehydration to form a stable cyclic anhydride. The trans-isomer, with its carboxyl groups on opposite faces, cannot form a cyclic anhydride under the same conditions.[1]
Potential Causes & Step-by-Step Solutions:
-
Insufficient Dehydration: The reaction may not have gone to completion.
-
Solution: Ensure you are using an adequate amount of a strong dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride.[2] Alternatively, heating the mixture of isomers under reflux can drive the reaction. The cis-anhydride has a melting point of 32-34°C and a boiling point of 158°C at 17 mmHg, which can be leveraged for purification by distillation. After forming the anhydride, the unreacted trans-acid can be separated. The isolated anhydride can then be hydrolyzed back to the pure cis-acid.
-
-
Co-precipitation of the cis-Anhydride with the trans-Acid: The anhydride might be precipitating or crystallizing along with your desired trans-acid.
-
Solution: Optimize your solvent system. The trans-acid is typically a solid and can be recrystallized.[3] After the dehydration step, dissolve the mixture in a solvent where the trans-acid has low solubility but the cis-anhydride is highly soluble. This will allow for the selective crystallization of the trans-acid. Follow this with thorough washing of the filtered crystals with a small amount of cold solvent to remove any adhering anhydride.
-
-
Hydrolysis of the Anhydride During Workup: The cis-anhydride may be reverting to the cis-acid if exposed to water before separation is complete.
-
Solution: Ensure all solvents and glassware are scrupulously dry. Perform the separation steps under an inert atmosphere (e.g., nitrogen or argon) if necessary. Once the trans-acid is filtered off, the filtrate containing the cis-anhydride can be carefully treated with water to hydrolyze it back to the pure cis-acid.
-
Workflow for Anhydride-Based Separation
Caption: Workflow for separating cis/trans isomers via anhydride formation.
Issue 2: Poor Resolution in HPLC Separation
Question: I am using reversed-phase HPLC to separate the isomers, but the peaks are broad and overlapping. How can I improve the resolution?
Answer: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers.[4][5][6] Poor resolution is often due to suboptimal chromatographic conditions. The cis and trans isomers have different three-dimensional structures, which affects their interaction with the stationary phase. The trans isomer is generally more linear and may interact differently with a C18 column compared to the more bent cis isomer.[6]
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Mobile Phase Composition: The polarity of your mobile phase may not be suitable for achieving differential retention.
-
Solution: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Start with a higher aqueous content to increase retention and then gradually increase the organic content. Consider running a gradient elution to sharpen the peaks and improve separation.[5]
-
-
Incorrect pH of the Mobile Phase: The ionization state of the carboxylic acid groups is critical.
-
Solution: The pKa of the carboxylic acid groups will influence their charge and, therefore, their interaction with the stationary phase. Adjust the pH of the aqueous component of your mobile phase with a buffer (e.g., phosphate or acetate buffer). A pH below the pKa of the acids (typically around 4-5) will ensure they are in their neutral, protonated form, which generally leads to better retention and peak shape on a standard C18 column.
-
-
Suboptimal Column Choice or Temperature: The stationary phase or operating temperature may not be ideal.
-
Solution: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as one with phenyl-hexyl or polar-embedded groups, which can offer different selectivities. Additionally, controlling the column temperature can significantly impact separation. Try running the separation at a slightly elevated (e.g., 30-40°C) or sub-ambient temperature to see if resolution improves.
-
Table 1: HPLC Troubleshooting Parameters
| Parameter | Initial Condition (Example) | Troubleshooting Action | Rationale |
| Mobile Phase | 50:50 Acetonitrile:Water | Vary ratio from 30:70 to 70:30. Implement a gradient. | Optimizes the differential partitioning of isomers between mobile and stationary phases. |
| pH | Unbuffered | Add buffer (e.g., 20 mM phosphate) to control pH at 2.5-3.0. | Suppresses ionization of carboxyl groups, leading to more consistent retention and better peak shape. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min. | Increases the number of theoretical plates, allowing more time for isomers to interact with the stationary phase. |
| Column Temp. | Ambient | Set to 35°C. | Can improve efficiency and alter selectivity, potentially enhancing resolution. |
Frequently Asked Questions (FAQs)
Q1: Can I use fractional crystallization to separate the isomers directly?
A1: Yes, fractional crystallization is a viable, classic method for separating diastereomers.[7] It relies on differences in the solubility of the cis and trans isomers in a particular solvent. The trans isomer often has a more ordered crystal lattice and may be less soluble than the cis isomer in certain solvents. Success requires careful selection of the solvent and precise control of temperature to allow for the selective crystallization of one isomer while the other remains in solution. This method can be labor-intensive and may require multiple recrystallization steps to achieve high purity.
Q2: Is it possible to separate the isomers by converting them to esters first?
A2: Absolutely. This is an indirect but effective strategy. By reacting the isomer mixture with an alcohol (e.g., ethanol or methanol) under acidic conditions (Fischer esterification), you can convert both acids to their corresponding diesters.[8][9] The resulting cis and trans diesters will have different physical properties, most notably different boiling points. This difference can be exploited to separate them using fractional distillation. Once the esters are separated, they can be hydrolyzed back to the pure carboxylic acids. This method is particularly useful for larger-scale separations.
Q3: Why does only the cis-isomer form a cyclic anhydride?
A3: The formation of a cyclic anhydride is an intramolecular nucleophilic acyl substitution reaction.[1] For this to occur, the two carboxylic acid groups must be able to come into close proximity. In cis-1,2-cyclohexanedicarboxylic acid, both carboxyl groups are on the same side of the cyclohexane ring (diaxial or diequatorial in different conformations), allowing one group's hydroxyl oxygen to attack the other's carbonyl carbon.[1] In the trans-isomer, the carboxyl groups are on opposite sides of the ring and are too far apart to react with each other intramolecularly.
Diagram of Isomer Stereochemistry and Anhydride Formation
Caption: Steric accessibility for anhydride formation in cis vs. trans isomers.
References
- Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride.
- Separation and purification of cis and trans isomers.
- Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
- What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride form
- HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies.
- Process for the separation of dicarboxylic acids.
- cis-cyclohexane-1,2-dicarboxylic anhydride. NIST WebBook.
- (1R,2R)-(-)-trans-cyclohexane-1,2-dicarboxylic acid. Cymit Química S.L.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- esterification - alcohols and carboxylic acids. Chemguide.
- 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis. Sigma-Aldrich.
- Separation of cis/trans isomers.
- 1,2-Cyclohexanedicarboxylic acid, cis-. NIST WebBook.
- Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. PubMed.
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
- Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. YouTube.
- trans-1-2-Cyclohexane Dicarboxylic Acid MATERIAL SAFETY D
- Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF. Beijing University of Technology Institutional Repository.
- cis-1,2-Cyclohexanedicarboxylic Acid. PubChem.
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
- cis-1,2-Cyclohexanedicarboxylic Acid. Tokyo Chemical Industry Co., Ltd.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU ScholarWorks.
- Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH.
Sources
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- 3. CAS 46022-05-3: (1R,2R)-(-)-trans-cyclohexane-1,2-dicarbox… [cymitquimica.com]
- 4. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 6. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Overcoming Solubility Challenges with trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support guide for trans-1,2-Cyclohexanedicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in organic solvents. Here, we provide a structured troubleshooting guide and frequently asked questions to help you navigate these issues effectively, grounded in established scientific principles.
Troubleshooting Guide: A Systematic Approach to Dissolution
Encountering solubility issues can be a significant roadblock in experimental workflows. The rigid, symmetrical structure of trans-1,2-cyclohexanedicarboxylic acid contributes to a stable crystal lattice, often resulting in poor solubility in many common organic solvents. This guide provides a logical, step-by-step process to systematically overcome these challenges.
Visual Workflow: Decision Tree for Solubility Enhancement
The following diagram illustrates a decision-making workflow for addressing solubility problems with trans-1,2-cyclohexanedicarboxylic acid.
Technical Support Center: Preventing Isomerization of trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for handling trans-1,2-cyclohexanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who rely on the stereochemical integrity of this versatile building block. Unwanted isomerization to the cis form is a common challenge that can compromise reaction yields, product purity, and the biological activity of target molecules. This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to ensure your experiments proceed with stereochemical fidelity.
Section 1: Understanding the Isomerization Challenge: trans to cis
Before troubleshooting, it is critical to understand the underlying chemical principles. The stability of the trans isomer is kinetically, not always thermodynamically, favored under neutral conditions. The introduction of energy or certain reagents can provide a pathway to the thermodynamically accessible cis isomer.
FAQ 1.1: What is the mechanism of isomerization from trans- to cis-1,2-cyclohexanedicarboxylic acid?
The primary mechanism for isomerization is through epimerization at one of the two stereocenters (C1 or C2). This process is most often facilitated by a base, which abstracts an acidic α-proton (the proton on the carbon bearing the carboxylic acid). This deprotonation forms a planar enolate intermediate. Once the planar enolate is formed, reprotonation can occur from either face of the ring. Protonation from the original face regenerates the trans isomer, while protonation from the opposite face results in the formation of the cis isomer.
Caption: Base-catalyzed epimerization mechanism.
FAQ 1.2: What common laboratory conditions promote this unwanted isomerization?
Several conditions can provide the necessary activation energy or chemical environment for epimerization:
-
Elevated Temperatures: Heating provides the energy to overcome the activation barrier for enolization, especially during prolonged reactions or distillations. Temperatures above 130°C can significantly accelerate isomerization[1].
-
Strong Bases: Bases such as hydroxides (NaOH, KOH), alkoxides (NaOEt, KOtBu), or metal hydrides (NaH) readily abstract the α-proton, driving the formation of the enolate intermediate[1][2].
-
Acidic Conditions (Less Common but Possible): While less efficient than base catalysis, strong acids at high temperatures can promote enolization and subsequent isomerization, particularly during procedures like anhydride formation with dehydrating acids.
-
Extended Reaction Times: The longer the substrate is exposed to destabilizing conditions, the more opportunity there is for equilibrium to favor the formation of the cis isomer.
Section 2: Troubleshooting Guide: Diagnosing Isomerization
Q&A 2.1: My post-reaction analysis (¹H NMR, HPLC) shows a mixture of cis and trans isomers. What are the likely causes?
If you detect the cis isomer, review your experimental procedure for the following potential culprits:
-
Base Contamination or Carryover: Was your glassware properly neutralized? Did a previous step involve a strong base that wasn't fully quenched or removed?
-
Excessive Heat: Did the reaction temperature exceed recommended limits? Localized heating from a poorly controlled hotplate or a vigorous exothermic reaction can be a factor.
-
Inappropriate Base Selection: Use of a strong, non-sterically hindered base for a deprotonation step elsewhere in the molecule can inadvertently cause epimerization at the carboxylic acid centers.
-
Starting Material Purity: Was the stereochemical purity of the starting trans-1,2-cyclohexanedicarboxylic acid confirmed before the reaction?
Q&A 2.2: I suspect my starting material is contaminated. How can I verify its purity?
Proton NMR (¹H NMR) is a straightforward method to assess isomeric purity. The α-protons of the cis and trans isomers exhibit distinct chemical shifts and coupling constants due to their different spatial orientations (axial vs. equatorial).
-
Actionable Step: Dissolve a sample of your starting material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Compare the resulting spectrum to reference spectra for the pure cis and trans isomers[3][4][5]. The presence of unexpected peaks corresponding to the cis isomer confirms contamination.
Section 3: Preventative Strategies & Protocols
Proactive measures are the most effective way to maintain stereochemical integrity.
Protocol for Handling and Storage
-
Step 1: Storage: Store trans-1,2-cyclohexanedicarboxylic acid in a cool, dry place, away from basic contaminants.
-
Step 2: Glassware Preparation: Ensure all glassware is thoroughly washed, rinsed, and dried. If strong bases were used previously, an acid wash (e.g., 1M HCl), followed by a deionized water rinse and oven drying, is recommended.
-
Step 3: Purity Verification: Before any reaction, perform a quick purity check via melting point or ¹H NMR. The melting point of the trans isomer is significantly higher (228-230°C) than the cis isomer (~190°C, though sources vary)[6][7].
Protocol for Inert Atmosphere Reactions (e.g., Anhydride Formation)
Many reactions, such as anhydride formation using reagents like acetic anhydride or thionyl chloride, can be sensitive.[8][9] Excluding atmospheric moisture, which can hydrolyze reagents and alter reaction pathways, is crucial.
Caption: Recommended workflow for stereochemically sensitive reactions.
Choosing the Right Reaction Conditions
The choice of solvent and base is paramount.
Table 1: Solvent Selection Guide
| Solvent Class | Examples | Suitability for Preventing Isomerization | Rationale |
| Aprotic, Non-polar | Toluene, Hexane, Dichloromethane (DCM) | Excellent | These solvents do not facilitate proton transfer and poorly solvate ionic intermediates like enolates, thus suppressing the isomerization pathway. |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Good to Fair | Can be used, but their ability to solvate charged intermediates is higher. Use at low temperatures is recommended. |
| Protic, Polar | Water, Methanol, Ethanol, Ethylene Glycol | Poor (Avoid if possible) | These solvents can actively participate in proton exchange, creating a shuttle that facilitates epimerization, especially in the presence of a base.[1] |
Table 2: Base and Catalyst Compatibility
| Reagent Type | Examples | Risk of Isomerization | Rationale |
| Sterically Hindered, Non-Nucleophilic Bases | DBU, DBN, Proton Sponge | Low | These bases are designed to deprotonate without acting as nucleophiles. Their bulk can disfavor interaction with the α-proton. |
| Tertiary Amines | Triethylamine (TEA), DIPEA | Low to Moderate | Generally safe, but can promote isomerization at elevated temperatures or with prolonged reaction times. |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Moderate | Weaker bases are safer than hydroxides, but can still cause isomerization, especially in heterogeneous mixtures requiring heat. |
| Strong Bases | NaOH, KOH, NaH, LDA | Very High | These should be avoided entirely unless epimerization is the desired outcome.[1] |
FAQ 3.3.1: How does temperature control affect isomerization?
Temperature is a critical control parameter. For every 10°C increase, reaction rates can roughly double, and this includes the rate of unwanted isomerization.
-
Pro-Tip: Always start reactions at a lower temperature (e.g., 0°C or room temperature) and only apply heat if necessary and after confirming the reaction is proceeding cleanly. When adding reagents, especially bases, do so slowly and with efficient stirring to dissipate any heat of reaction and avoid creating localized "hot spots."
Section 4: Analytical Methods for Quantifying Isomer Ratios
FAQ 4.1: What is the most reliable method to determine the cis/trans ratio?
-
¹H NMR Spectroscopy: This is the most powerful and common method. The integration of the distinct α-proton signals for the cis and trans isomers provides a direct quantitative ratio of the two in the mixture.[3][4][10]
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and mobile phase, the cis and trans isomers can often be separated into distinct peaks. The area under each peak can be used to determine the relative abundance of each isomer. This method is particularly useful for monitoring reaction progress.
-
Gas Chromatography (GC): After conversion to a more volatile derivative (e.g., a dimethyl ester), GC can effectively separate and quantify the isomers.
By implementing these diagnostic, preventative, and analytical strategies, researchers can confidently maintain the stereochemical integrity of trans-1,2-cyclohexanedicarboxylic acid, ensuring the reliability and success of their synthetic endeavors.
References
-
Journal of the American Chemical Society. Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Available from: [Link]
-
ResearchGate. Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Available from: [Link]
-
Journal of the American Chemical Society. Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Available from: [Link]
-
SpectraBase. cis-1,2-Cyclohexanedicarboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Blueprint: Understanding the Structure of trans-1,2-Cyclohexanedicarboxylic Acid. Available from: [Link]
-
Chemistry Stack Exchange. What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?. Available from: [Link]
-
Chemistry Stack Exchange. Stability of cis vs trans isomers?. Available from: [Link]
-
NIST WebBook. 1,2-Cyclohexanedicarboxylic acid, cis-. Available from: [Link]
-
Longdom Publishing. Cis-Trans Isomers and its Differences in Properties. Available from: [Link]
-
Chemistry Stack Exchange. Stability of geometrical isomers in cycloalkanes. Available from: [Link]
-
PubChem. (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride. Available from: [Link]
-
PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. Available from: [Link]
- Google Patents. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available from: [Link]
-
NIST WebBook. 1,2-Cyclohexanedicarboxylic acid, cis-. Available from: [Link]
-
PMC - NIH. Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. Available from: [Link]
-
Macmillan Group - Princeton University. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Available from: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Commercial trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the analysis of trans-1,2-Cyclohexanedicarboxylic acid (t-CHDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. Here, we provide answers to frequently asked questions and detailed troubleshooting guides for common analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of trans-1,2-Cyclohexanedicarboxylic acid?
When sourcing commercial t-CHDA, you can anticipate several classes of impurities stemming from the synthesis and purification processes. Proactively understanding these potential impurities is the first step in developing a robust analytical control strategy.
-
Geometric Isomer: The most common impurity is the cis-1,2-Cyclohexanedicarboxylic acid isomer.[1] Its presence is typically due to incomplete isomerization during synthesis or equilibrium dynamics.[2]
-
Synthesis Starting Materials & Precursors: Depending on the synthetic route, residual starting materials may be present. Common precursors include cis-1,2-cyclohexanedicarboxylic anhydride (hexahydrophthalic anhydride) or cyclohexene.[2][3]
-
Side-Reaction Products: Over-oxidation during synthesis can lead to related dicarboxylic acids, such as adipic acid. Incomplete reactions might leave precursors like cyclohex-4-ene-1,2-dicarboxylic acid.[4]
-
Residual Solvents: Solvents used during reaction and recrystallization (e.g., ethanol, water, cyclohexane, ethyl acetate) can be retained in the final product.[3][4]
-
Inorganic Impurities: Catalysts or reagents used in the synthesis can introduce trace metals or inorganic salts.
Q2: Which analytical technique is best for quantifying the cis-isomer impurity?
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the cis and trans isomers of 1,2-Cyclohexanedicarboxylic acid.
A well-developed Reversed-Phase HPLC (RP-HPLC) method provides the necessary selectivity to resolve these geometric isomers. Detection is typically performed with a UV detector at a low wavelength (~210 nm) since the carboxyl groups are the primary chromophores. For unequivocal identification, especially at low levels, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[5][6]
Q3: Can I use Gas Chromatography (GC) to analyze for impurities?
Direct analysis of dicarboxylic acids like t-CHDA by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector.[7]
However, GC-MS becomes a very powerful tool after a chemical derivatization step.[8] Derivatization converts the polar carboxylic acid groups into less polar, more volatile esters or silyl esters.[7][9] This approach is particularly effective for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents and certain side-products. Common derivatizing agents include BSTFA (for silylation) or BF₃/methanol (for esterification).[7][9]
Q4: How can NMR spectroscopy help in characterizing my t-CHDA sample?
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural confirmation and impurity identification.[10]
-
¹H NMR: Can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons adjacent to the carboxyl groups.[10][11] The different spatial arrangements lead to distinct electronic environments for these protons.[10][12]
-
¹³C NMR: Provides information on the number of unique carbon atoms in the molecule. A pure sample of the trans isomer will have a specific number of signals due to its symmetry. The presence of additional, unexpected signals can indicate impurities.[13] It can be a definitive way to confirm the presence of the cis vs. trans isomer.[13]
-
Quantitative NMR (qNMR): Can be used to determine the purity of the main component and quantify impurities without the need for a specific reference standard for each impurity, provided a certified quantitative standard is used as an internal reference.
Part 2: Troubleshooting Analytical Challenges
This section provides in-depth, step-by-step guides to resolve specific issues you may encounter during your analysis.
Problem 1: My HPLC peaks for trans-CHDA are tailing or showing poor shape.
Peak tailing is a common issue when analyzing acidic compounds like dicarboxylic acids on silica-based reversed-phase columns.[14] This is often caused by secondary interactions between the negatively charged carboxyl groups and active silanol groups on the stationary phase.[14][15]
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Verify & Adjust Mobile Phase pH:
-
Causality: The pKa values for 1,2-cyclohexanedicarboxylic acid are approximately 4.4 and 6.4. To ensure the compound is in its neutral, protonated form and minimize interaction with silanols, the mobile phase pH should be at least 1.5-2 units lower than the first pKa. A pH of 2.5-3.0 is ideal.[16]
-
Action: Prepare your aqueous mobile phase component with an acidic modifier. A common choice is 0.1% (v/v) trifluoroacetic acid (TFA) or phosphoric acid.[16][17] Measure the pH of the aqueous portion before mixing with the organic solvent.
-
-
Ensure Adequate Buffer Strength:
-
Causality: A buffer helps maintain a consistent pH throughout the column, preventing on-column pH shifts that can affect peak shape.
-
Action: If using a buffered mobile phase (e.g., phosphate buffer), ensure the concentration is sufficient, typically in the 10-25 mM range.[14][16] Be mindful of buffer solubility when mixing with organic solvents.[18]
-
-
Check for Column Overload:
-
Causality: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.
-
Action: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, column overload was the issue.[16] Adjust your sample concentration accordingly.
-
-
Evaluate Column Health:
-
Causality: Over time, the stationary phase of an HPLC column can degrade, or the frit can become partially blocked, leading to poor peak shapes. Using a column with high silanol activity can also be a root cause.
-
Action: For persistent tailing, consider using a column with a modern, high-purity, end-capped stationary phase designed to minimize silanol interactions.[15] If the column is old, replacing it is often the most effective solution.[14]
-
Problem 2: I cannot achieve baseline separation between the cis and trans isomers in my HPLC method.
Achieving selectivity between these two isomers is critical for accurate quantification. If they are co-eluting or poorly resolved, you need to adjust the chromatographic conditions to enhance the differential interactions with the stationary phase.
-
Optimize Organic Modifier Percentage:
-
Causality: The percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly controls retention. Fine-tuning this is the first step to improving resolution.
-
Action: Systematically adjust the organic solvent percentage in small increments (e.g., 2-5%). A lower percentage will increase retention and may provide more time for the isomers to separate. Consider running a shallow gradient if an isocratic method is insufficient.
-
-
Change the Organic Modifier Type:
-
Causality: Acetonitrile and methanol have different solvent properties and can produce different selectivities for closely eluting compounds.
-
Action: If you are using acetonitrile, try substituting it with methanol (or vice versa) at an equivalent solvent strength. This can sometimes reverse elution order or significantly improve resolution.
-
-
Adjust Column Temperature:
-
Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence peak width and selectivity.
-
Action: Use a column oven to systematically vary the temperature (e.g., test at 25°C, 35°C, and 45°C).[16] Higher temperatures often lead to sharper peaks and shorter run times, but selectivity can either increase or decrease.
-
-
Evaluate Stationary Phase Chemistry:
-
Causality: Not all C18 columns are the same. Differences in surface chemistry, end-capping, and silica purity can offer unique selectivities.
-
Action: If optimization on your current C18 column fails, try a C18 column from a different manufacturer or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative separation mechanisms.
-
Problem 3: My GC-MS derivatization reaction is inefficient or gives inconsistent results.
Incomplete or variable derivatization is a common source of error in GC-MS analysis of polar analytes, leading to poor quantification and the appearance of broad, tailing peaks from the underivatized acid.
Caption: General workflow for comprehensive impurity characterization.
-
Ensure an Anhydrous Environment:
-
Causality: Many derivatizing reagents, particularly silylating agents like BSTFA, are highly sensitive to moisture. Water will react preferentially with the reagent, reducing the amount available to derivatize your analyte.
-
Action: Thoroughly dry your sample and glassware before the reaction. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Optimize Reagent Stoichiometry and Reaction Time/Temperature:
-
Causality: The reaction requires sufficient reagent and energy to proceed to completion.
-
Action: Ensure you are using a significant excess of the derivatizing reagent. Consult literature or technical notes for the specific reagent you are using.[7][9] For a typical silylation, heating the reaction vial (e.g., 60-70°C for 30-60 minutes) is common to drive the reaction to completion. Perform a time-course study to find the optimal reaction time.
-
-
Use a Catalyst if Necessary:
-
Causality: Some derivatization reactions are slow and require a catalyst to proceed efficiently.
-
Action: For silylation, a catalyst like pyridine is often used. For esterification, the derivatizing agent itself (e.g., BF₃) often serves as the catalyst.[7] Ensure the catalyst is fresh and of high purity.
-
-
Verify Completion:
-
Action: After derivatization, analyze the sample by GC-MS. Look for any remaining underivatized dicarboxylic acid, which would appear as a very broad and late-eluting peak, if it elutes at all. The goal is to see only the sharp peak corresponding to the di-derivatized t-CHDA.
-
Part 3: Data Summary
The following table summarizes the key analytical techniques and their primary applications in the characterization of t-CHDA.
| Analytical Technique | Primary Target Impurities | Key Experimental Parameters | Common Issues |
| RP-HPLC-UV | cis-Isomer, non-volatile organic impurities | Column: C18, 3-5 µmMobile Phase: Acetonitrile/Water with 0.1% Acid (TFA, H₃PO₄)Detection: 205-215 nm | Peak tailing, poor isomer resolution |
| GC-MS (with Derivatization) | Residual solvents, volatile side-products | Derivatization: Silylation (BSTFA) or Esterification (BF₃/MeOH)Column: Non-polar (e.g., DB-5ms)Detection: Mass Spectrometry (Scan/SIM) | Incomplete derivatization, thermal degradation |
| ¹H / ¹³C NMR | Structural confirmation, cis/trans isomer ratio | Solvent: DMSO-d₆, D₂OExperiment: Standard 1D ¹H, ¹³C, and qNMR | Poor signal resolution, solvent suppression issues |
| ICP-MS | Heavy metals, residual catalysts | Mode: Standard collision/reaction cell | Matrix interference, contamination |
| Karl Fischer Titration | Water content | Reagent: Coulometric or Volumetric | Sample insolubility, atmospheric moisture |
References
-
Pietrogrande, M. C., Bacco, D., & Chiurato, L. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 34(3), 273–280. [Link]
-
Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Navarro-Vazquez, A., et al. (2013). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide... ResearchGate. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Fonteh, A., & Jose, J. (2024). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Longdom Publishing. [Link]
-
Chongqing Chemdad Co., Ltd. trans-1,2-Cyclohexanedicarboxylic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance. [Link]
-
SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]
-
Santa-Maria, A. F., et al. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]
-
SIELC Technologies. Separation of 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester on Newcrom R1 HPLC column. [Link]
- Google Patents. A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
-
TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]
-
Semantic Scholar. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids.... [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]
-
Filo. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid.... [Link]
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Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]
-
PubChem. cis-1,2-Cyclohexanedicarboxylic acid. [Link]
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Technical Support Center: Scaling the Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the industrial-scale synthesis of trans-1,2-Cyclohexanedicarboxylic acid. This guide is designed for researchers, chemical engineers, and drug development professionals engaged in scaling this critical synthesis. trans-1,2-Cyclohexanedicarboxylic acid is a vital intermediate in the pharmaceutical industry, notably in the synthesis of antipsychotic agents like Lurasidone, and serves as a key monomer in the production of high-performance polymers and specialty chemicals.[1][2][3]
Scaling this process from the lab to industrial production introduces significant challenges related to yield, purity, isomer control, and operational safety. This document provides field-proven insights and troubleshooting protocols to navigate these complexities effectively.
Synthesis Overview & Core Strategy
The most common and industrially viable route involves a multi-step process beginning with a Diels-Alder reaction, followed by hydrogenation and stereochemical control. An alternative, more direct route is the catalytic hydrogenation of phthalic acid. This guide will focus primarily on the former, as it presents more nuanced control points, with relevant insights applicable to the latter.
The general workflow is outlined below:
Caption: Overall workflow for the synthesis of trans-1,2-Cyclohexanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 1,2-Cyclohexanedicarboxylic acid?
There are two main routes:
-
Diels-Alder Reaction of Butadiene and Maleic Anhydride: This route first produces the cis-isomer of a cyclohexene precursor, which is then hydrogenated and isomerized to the final trans product.[4][5] This method allows for building the cyclohexane ring from acyclic precursors.
-
Catalytic Hydrogenation of Phthalic Acid/Anhydride: This involves the direct reduction of the aromatic ring of phthalic acid or its derivatives.[6][7] This is a more direct route but often requires more severe hydrogenation conditions (higher pressure and temperature) and can lead to different isomer distributions that need to be controlled.[8]
Q2: Why is the trans isomer specifically required for many applications?
The stereochemistry of the dicarboxylic acid groups is critical. The trans configuration results in a more rigid, linear structure compared to the cis isomer. This specific geometry is essential for fitting into the active sites of enzymes in pharmaceutical applications and for creating polymers with desired mechanical and thermal properties, such as high tensile strength and thermal stability.[2][9]
Q3: What are the most critical safety concerns when scaling up this synthesis?
The catalytic hydrogenation step poses the most significant risks.[10] Key hazards include:
-
Flammability of Hydrogen: Hydrogen has a wide explosive range in air, making leaks extremely dangerous.[11]
-
Pyrophoric Catalysts: Many hydrogenation catalysts (e.g., Raney Nickel, dry Palladium on Carbon) are pyrophoric and can ignite spontaneously upon exposure to air.[10][11]
-
Exothermic Reaction: Hydrogenation is highly exothermic. Without adequate heat removal, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.[12][13]
-
High-Pressure Operations: The process often requires high-pressure reactors, which carry inherent mechanical risks.[14][15]
Q4: How is the isomeric purity (trans vs. cis) of the final product typically measured and confirmed on an industrial scale?
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the ratio of trans and cis isomers with high accuracy.[1] Other methods used for confirmation and quality control include:
-
Melting Point Analysis: The trans and cis isomers have distinct melting points (trans: ~228-230°C; cis: ~192°C). A sharp melting point at the correct temperature is a good indicator of purity.[16][17]
-
Spectroscopy (NMR): Nuclear Magnetic Resonance spectroscopy can distinguish between the isomers based on the different chemical shifts and coupling constants of the protons on the cyclohexane ring.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, organized by reaction stage.
Stage 1: Diels-Alder Reaction & Hydrolysis
Problem: Low yield of cis-4-Cyclohexene-1,2-dicarboxylic anhydride.
-
Possible Cause 1: Loss of 1,3-Butadiene. Butadiene is a gas at room temperature, and poor temperature control can lead to its evaporation from the reaction mixture.
-
Possible Cause 2: Unfavorable Reaction Equilibrium. The Diels-Alder reaction is reversible. At excessively high temperatures, the retro-Diels-Alder reaction can become significant, reducing the net yield of the product.[18]
-
Solution: Maintain the reaction temperature within the optimal range for the specific solvent (e.g., refluxing xylene, ~140°C).[4] While heat is required to generate butadiene from 3-sulfolene, excessive temperatures can shift the equilibrium back toward the reactants.
-
-
Possible Cause 3: Dienophile Reactivity. The reaction works best with an electron-poor dienophile.[18][19]
-
Solution: Maleic anhydride is an excellent dienophile for this reaction due to the two electron-withdrawing carbonyl groups.[4] Ensure it is of high purity and free from moisture, which could prematurely hydrolyze it to maleic acid and affect reactivity.
-
Stage 2: Catalytic Hydrogenation
Problem: Incomplete hydrogenation or stalled reaction.
-
Possible Cause 1: Catalyst Deactivation/Poisoning. Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can poison the catalyst (e.g., Pd/C, PtO₂, Raney Ni), rendering it inactive.[10]
-
Solution: Ensure the cis-4-cyclohexene-1,2-dicarboxylic acid intermediate is purified before hydrogenation. Use high-purity, hydrogen-grade solvents. If poisoning is suspected, the catalyst batch must be replaced.
-
-
Possible Cause 2: Mass Transfer Limitations. This is a triphasic reaction (solid catalyst, liquid substrate, gaseous hydrogen). Inadequate mixing can lead to poor contact between the three phases, limiting the reaction rate.[20] This is a major challenge during scale-up.[14][20]
-
Solution: Optimize agitation speed to ensure the catalyst is fully suspended and gas is effectively dispersed. On an industrial scale, consider specialized reactor designs, such as those with hollow-shaft gassing agitators, to improve mass transport.[13]
-
-
Possible Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction rate is dependent on both hydrogen pressure and temperature.
-
Solution: Consult literature or internal process data for optimal parameters. Gradually increase pressure and/or temperature within safe operating limits. A summary of typical conditions is provided below.
-
| Parameter | Typical Range | Rationale & Considerations |
| Catalyst | 5% Pd/C, Raney Nickel, PtO₂ | Pd/C is common for ring hydrogenation.[6][7] Raney Ni is a cost-effective alternative but can be more pyrophoric.[1] |
| Catalyst Loading | 1-5% w/w (dry basis) | Higher loading increases reaction rate but also cost and filtration complexity. |
| Hydrogen Pressure | 50-500 psi (3.5 - 35 bar) | Higher pressure increases hydrogen concentration in the liquid phase, accelerating the reaction.[10] |
| Temperature | 50-150 °C | Higher temperature increases kinetics but can also promote side reactions or thermal runaway.[12] |
| Solvent | Methanol, Acetic Acid, Ethyl Acetate | The solvent must dissolve the substrate and be stable under hydrogenation conditions.[1][21] |
Problem: Runaway reaction and rapid temperature/pressure increase during hydrogenation.
-
Cause: Hydrogenation is a highly exothermic process. The heat generated by the reaction is faster than the rate of heat removal by the reactor's cooling system.[12][13] This is a critical safety issue that becomes more pronounced at larger scales due to a lower surface-area-to-volume ratio.[14]
-
Solution: A multi-layered approach is essential.
-
Controlled Hydrogen Feed: Introduce hydrogen gradually, tying the feed rate to the reaction temperature. Do not apply full pressure at the start.[12]
-
Efficient Cooling: Ensure the reactor's cooling system (jackets, internal coils) is fully operational and appropriately sized for the batch scale.[12][14]
-
Dilution: Running the reaction at a lower concentration can help manage the heat load.
-
Emergency Systems: The reactor must be equipped with pressure relief valves and rupture discs as failsafes.[11][12]
-
-
Caption: Troubleshooting decision tree for incomplete hydrogenation reactions.
Stage 3: Isomerization & Purification
Problem: Final product has low isomeric purity (significant cis isomer contamination).
-
Possible Cause 1: Incomplete Isomerization. The conditions used to convert the thermodynamically less stable cis isomer to the more stable trans isomer were insufficient.
-
Solution: Isomerization can be achieved by heating the cis-acid or its anhydride, often with an acid or base catalyst.[22] Ensure sufficient reaction time and temperature for the equilibrium to favor the trans product. One patented method involves heating the trans-acid itself to facilitate conversion of any remaining cis isomer.[21]
-
-
Possible Cause 2: Inefficient Purification. The purification method is not adequately separating the two isomers.
-
Solution: Fractional crystallization is the most common industrial method. The trans and cis isomers have different solubilities in various solvents. A careful solvent screen is required. A common procedure involves dissolving the crude mixture in a hot solvent (e.g., water, ethanol, or ethyl acetate/cyclohexane mixtures) and allowing it to cool slowly.[1][16] The less soluble trans isomer will crystallize out first. Multiple recrystallization steps may be necessary to achieve >99% purity.[1]
-
Key Experimental Protocols
Protocol 1: Scalable Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid
This protocol is a representative synthesis adapted from established industrial processes.[1] All operations, especially hydrogenation, must be conducted following rigorous site-specific safety reviews and procedures.
Step 1: Synthesis of cyclohex-4-ene-l,2-dicarboxylic acid
-
Charge a suitable pressure reactor with 3-sulfolene (1.0 eq), fumaric acid (0.65 eq), and acetic acid (~6.5 vol).
-
Seal the reactor and stir the mass at room temperature.
-
Slowly raise the temperature to 100-110°C and maintain for 15-16 hours under stirring. The pressure will build due to the release of SO₂.
-
Monitor the reaction by TLC or HPLC for the consumption of fumaric acid.
-
Cool the reactor, vent residual pressure safely, and proceed to the next step.
Step 2: Hydrogenation to Racemic trans-1,2-Cyclohexanedicarboxylic Acid
-
Transfer the solution from Step 1 to a hydrogenation-rated autoclave.
-
Add Raney Nickel catalyst (~5-10% w/w) as a slurry in a compatible solvent.
-
Seal the autoclave and purge the headspace thoroughly with nitrogen (at least 3 cycles) to remove all oxygen.[12][15]
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 100-200 psi).
-
Heat the reaction to 60-80°C while stirring vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature, vent the excess hydrogen, and purge again with nitrogen.
Step 3: Isolation and Purification
-
Safely filter the catalyst under a nitrogen blanket. The catalyst must be kept wet with solvent at all times to prevent ignition.[10][12]
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic acid.
-
To purify, dissolve the crude solid in hot water or an appropriate organic solvent.
-
Allow the solution to cool slowly to room temperature, then chill to 0-5°C to maximize crystallization.
-
Filter the solid product, wash with a small amount of cold cyclohexane, and dry under vacuum at ~50°C to yield the final product with >99% HPLC purity.[1]
Protocol 2: Safe Handling and Filtration of Pyrophoric Catalysts (e.g., Pd/C, Raney Ni)
This protocol is a general guideline. Always follow your institution's specific Standard Operating Procedures (SOPs).
-
Inert Atmosphere: All transfers and the filtration itself must be performed under an inert atmosphere (nitrogen or argon) to prevent contact with air.[12]
-
Keep Catalyst Wet: Never allow the catalyst to dry completely. It should be handled as a slurry in the reaction solvent or water.[10][12]
-
Filtration Setup: Use a closed filtration system (e.g., a filter press or a Büchner funnel inside a glove bag/box).
-
Procedure: a. After the reaction is complete and the reactor has been purged with nitrogen, transfer the catalyst slurry to the filtration unit via a pump or pressure transfer. b. Wash the catalyst cake with several portions of deoxygenated solvent to recover all the product. c. Do not pull air through the cake at the end of the filtration.
-
Quenching and Disposal: The spent catalyst must be carefully quenched. A common method is to slowly add the wet catalyst to a large volume of water. The quenched catalyst should be stored in a labeled, sealed container underwater until it can be sent for reclamation or disposal according to hazardous waste regulations.
References
- Hydrogenation Reaction Safety In The Chemical Industry. (2025). Vertex AI Search.
- Hydrogen
- Hydrogen
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014).
- Scale-up of catalytic hydrogenation in the pharmaceutical industry. (2021). Biblioteca IQS.
- Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. (2022). Frontiers.
- Hydrogenation Reactions. (2012). University of Pittsburgh.
- 3 Key Elements of Successful Hydrogen
- Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
- Beyond the Lab: Exploring Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- The Diels-Alder Cycloaddition. (2023). Chemistry LibreTexts.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks.
- trans-1,2-cyclohexanedicarboxylic anhydride. CymitQuimica.
- Diels–Alder reaction. Wikipedia.
- Cis-Trans isomerization equilibrium concentrations of each isomer calcul
- Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction.
- Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. (2020). Edubirdie.
- trans-1,2-Cyclohexanedicarboxylic acid. Chongqing Chemdad Co., Ltd.
- Here's What You're Looking For in Diels Alder Reaction. (2022). PraxiLabs.
- Method for purifying trans-1,4-cyclohexanedicarboxylic acid. (2002).
- (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3. (2025). ChemicalBook.
- Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. (2019). SpringerLink.
- Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. (2019). Asian Journal of Chemistry.
- The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance. NINGBO INNO PHARMCHEM CO.,LTD.
- cis-1,2-Cyclohexanedicarboxylic acid. PubChem.
- Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. (1957).
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
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Technical Support Center: Polyesterification with trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for polyesterification utilizing trans-1,2-cyclohexanedicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of trans-1,2-cyclohexanedicarboxylic acid that make it a unique monomer for polyester synthesis?
trans-1,2-Cyclohexanedicarboxylic acid is a cyclic dicarboxylic acid distinguished by its rigid, pre-defined stereochemistry. This rigidity is imparted to the resulting polymer backbone, which can lead to enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength compared to polyesters derived from linear dicarboxylic acids[1]. The bifunctional nature of the molecule, with its two carboxylic acid groups, allows it to readily participate in polycondensation reactions to form polyesters and other polymers[1].
Q2: What types of diols are suitable for polyesterification with trans-1,2-cyclohexanedicarboxylic acid?
A wide range of diols can be used, with the choice significantly influencing the final polymer properties. Short-chain linear diols like 1,4-butanediol will result in more rigid polymers, while longer-chain diols will increase flexibility. The use of other cyclic diols, such as 1,4-cyclohexanedimethanol (CHDM), can further enhance the thermal and mechanical properties of the resulting polyester[2].
Q3: What are the common catalysts used for this type of polyesterification?
The polyesterification of trans-1,2-cyclohexanedicarboxylic acid can be either self-catalyzed by the carboxylic acid groups at high temperatures or, more commonly, catalyzed by external agents to increase the reaction rate. Common catalysts include:
-
Acid catalysts: Sulfonic acids or even inorganic acids like phosphoric or sulfuric acid can be used, though they may promote side reactions at high temperatures[3].
-
Metal-based catalysts: Compounds of tin, titanium, and antimony are widely used. Titanium alkoxides, such as titanium(IV) butoxide, are particularly common in melt polycondensation[4].
Q4: What are the typical reaction conditions for the polyesterification of trans-1,2-cyclohexanedicarboxylic acid?
Polyesterification is typically carried out in a two-stage melt polycondensation process[4][5].
-
Esterification Stage: The diacid and a slight excess of the diol are heated at temperatures ranging from 150-220°C under an inert atmosphere (e.g., nitrogen). The water formed during the reaction is continuously removed.
-
Polycondensation Stage: The temperature is raised further, typically to 250-280°C, and a high vacuum is applied. This stage facilitates the removal of the excess diol and drives the reaction towards the formation of a high molecular weight polymer.
Q5: How can I characterize the resulting polyester?
Standard polymer characterization techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polyester, determine the comonomer composition, and importantly, to analyze the cis/trans isomer ratio of the cyclohexanedicarboxylate units in the polymer chain[2][6].
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer[7].
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester, providing insight into its thermal properties[2].
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition temperature of the polymer[8].
Troubleshooting Guide
Q1: Why is the molecular weight of my polyester too low?
Low molecular weight is a common issue in polycondensation reactions. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Incomplete Water Removal: The presence of water, a byproduct of the esterification reaction, can shift the equilibrium back towards the reactants, limiting chain growth.
-
Solution: Ensure efficient water removal during the first stage of the reaction. This can be achieved by using a Dean-Stark trap or by applying a gentle nitrogen flow. During the second (polycondensation) stage, a high vacuum is crucial to remove any remaining water and the excess diol.
-
-
Improper Stoichiometry: An imbalance in the molar ratio of the diacid and diol can lead to an excess of one functional group at the chain ends, preventing further polymerization.
-
Solution: Accurately weigh the monomers. It is common practice to use a slight excess of the diol (e.g., 1.1:1 diol:diacid) to compensate for its potential loss due to volatility at high temperatures.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to a high enough conversion to achieve a high molecular weight.
-
Solution: Increase the reaction time, particularly during the high-vacuum polycondensation stage. Ensure the reaction temperature is high enough to maintain a molten, stirrable reaction mixture, but not so high as to cause significant thermal degradation.
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: Ensure the catalyst is stored under appropriate conditions (e.g., away from moisture for metal alkoxides). In some cases, catalyst deactivation can occur during the reaction; a higher catalyst loading might be necessary, but this should be optimized to avoid side reactions.
-
-
Monomer Impurities: Impurities in the trans-1,2-cyclohexanedicarboxylic acid or the diol can interfere with the polymerization.
-
Solution: Purify the monomers before use. trans-1,2-Cyclohexanedicarboxylic acid can be purified by recrystallization.
-
Q2: My final polymer is discolored (yellow or brown). What is the cause and how can I prevent it?
Discoloration is typically a sign of thermal degradation or oxidative side reactions.
Potential Causes and Solutions:
-
High Reaction Temperature: Prolonged exposure to high temperatures, especially above 280°C, can lead to the thermal degradation of the polyester. The degradation of aliphatic polyesters can initiate around 275°C[9].
-
Solution: Optimize the reaction temperature and time. Use the minimum temperature required to maintain a molten state and achieve a good reaction rate.
-
-
Presence of Oxygen: Oxygen can cause oxidative degradation of the polymer at high temperatures.
-
Solution: Maintain a continuous inert atmosphere (e.g., high-purity nitrogen or argon) throughout the entire polymerization process.
-
-
Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to colored byproducts.
-
Solution: Reduce the catalyst concentration to the minimum effective amount. Experiment with different types of catalysts to find one that is less prone to causing discoloration.
-
-
Impurities in Monomers: Impurities can act as initiators for degradation reactions.
-
Solution: Ensure high purity of the monomers.
-
Q3: The viscosity of my reaction mixture is too high, and my stirrer has stopped. What should I do?
A rapid increase in viscosity is expected as the molecular weight of the polymer increases. However, if it becomes unmanageable, it can be problematic.
Potential Causes and Solutions:
-
High Molecular Weight: The polymerization is proceeding efficiently, and a high molecular weight polymer is forming.
-
Solution: This is often a sign of a successful reaction. If the stirrer stops, it may be necessary to stop the reaction. For future experiments, consider using a more powerful mechanical stirrer designed for high-viscosity melts.
-
-
Cross-linking or Gelation: Undesirable side reactions can lead to the formation of a cross-linked network, resulting in an insoluble gel.
-
Solution: This is a more serious issue. Gelation can be caused by impurities or side reactions. Review the reaction temperature and catalyst concentration, as excessively high values can promote side reactions. Ensure the purity of your monomers.
-
Q4: My polyester has a broad polydispersity index (PDI). How can I achieve a narrower molecular weight distribution?
In step-growth polymerization, a PDI of around 2.0 is expected at high conversions. A significantly broader PDI may indicate side reactions or non-ideal reaction conditions.
Potential Causes and Solutions:
-
Side Reactions: Side reactions such as branching or cross-linking can lead to a broader molecular weight distribution.
-
Solution: Minimize side reactions by carefully controlling the reaction temperature and catalyst concentration.
-
-
Non-uniform Reaction Conditions: Poor mixing can create "hot spots" or regions of different monomer concentrations, leading to a non-uniform polymerization rate and a broader PDI.
-
Solution: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous melt.
-
-
Incomplete Mixing of Monomers: If the monomers are not well-mixed at the beginning of the reaction, it can lead to a non-uniform distribution of chain lengths.
-
Solution: Ensure the monomers are thoroughly mixed before initiating the polymerization.
-
Q5: I am observing unexpected peaks in my NMR spectrum, or my thermal analysis (DSC) results are not what I expected. Could this be due to isomerization?
Yes, the cis-trans isomerization of the 1,2-cyclohexanedicarboxylate unit at high temperatures is a known phenomenon and can significantly impact the polymer's properties[10]. Starting with pure trans-1,2-cyclohexanedicarboxylic acid does not guarantee that the resulting polymer will have a purely trans configuration.
Impact of Isomerization:
-
Loss of Crystallinity: The introduction of the kinked cis isomer into the polymer chain disrupts the regular packing of the polymer chains, leading to a decrease in crystallinity and a lower melting temperature[6][11].
-
Change in Tg: The change in chain flexibility and packing due to isomerization can also affect the glass transition temperature.
Diagnosis and Control:
-
Diagnosis: ¹H and ¹³C NMR spectroscopy are excellent tools for quantifying the cis/trans ratio in the final polymer. The chemical shifts of the protons and carbons on the cyclohexane ring are sensitive to the stereochemistry.
-
Control:
-
Lower Reaction Temperature: Isomerization is temperature-dependent. Using lower reaction temperatures can help to minimize the extent of isomerization, although this may also slow down the polymerization rate.
-
Choice of Catalyst: Some catalysts may promote isomerization more than others. It may be necessary to screen different catalysts to find one that minimizes isomerization while still providing a good polymerization rate.
-
Reaction Time: Shorter reaction times at high temperatures can also help to reduce the extent of isomerization.
-
Experimental Protocols
Protocol 1: Purification of trans-1,2-Cyclohexanedicarboxylic Acid
-
Dissolve the crude trans-1,2-cyclohexanedicarboxylic acid in a minimum amount of hot deionized water.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the purified crystals in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Two-Stage Melt Polycondensation
-
Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Charging the Reactor: Charge the reactor with equimolar amounts of purified trans-1,2-cyclohexanedicarboxylic acid and the chosen diol (a slight excess of diol, e.g., 1.1 equivalents, can be used). Add the catalyst (e.g., 200-500 ppm of titanium(IV) butoxide).
-
Esterification Stage:
-
Begin stirring and purge the reactor with dry nitrogen for at least 30 minutes to remove any air.
-
Heat the reactor to 180-200°C under a slow, continuous nitrogen flow.
-
Maintain this temperature and continue stirring as water is distilled off and collected. This stage typically takes 2-4 hours, or until about 90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly apply a high vacuum (e.g., <1 Torr).
-
Continue the reaction under high vacuum and vigorous stirring. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds up.
-
This stage can take several hours (e.g., 4-8 hours). The reaction is typically stopped when the desired melt viscosity is reached (as indicated by the torque on the stirrer).
-
-
Recovery:
-
Release the vacuum with nitrogen.
-
Cool the reactor to room temperature.
-
Carefully remove the solid polymer from the reactor. The polymer may need to be dissolved in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane) for further purification by precipitation or for characterization.
-
Visualization and Data
Troubleshooting Workflow for Low Molecular Weight
Caption: Decision tree for troubleshooting low molecular weight in polyesterification.
Table 1: Effect of Reaction Parameters on Polyester Properties
| Parameter | Effect on Molecular Weight (Mn) | Effect on Polydispersity (PDI) | Effect on Color | Effect on cis/trans Ratio |
| Temperature | Increases (up to a point), then decreases due to degradation | May broaden at very high temperatures | Darkens at higher temperatures | Increases cis content at higher temperatures |
| Catalyst Conc. | Increases (up to an optimum), may decrease if side reactions occur | Can broaden if not optimized | May increase discoloration | Can influence isomerization rate |
| Monomer Ratio | Highest at perfect stoichiometry (or slight diol excess) | Narrowest at optimal stoichiometry | Generally minimal effect | Minimal effect |
| Vacuum Level | Increases significantly with higher vacuum | Tends to narrow with better removal of byproducts | Minimal effect, but good vacuum removes oxidative species | Minimal direct effect |
| Reaction Time | Increases with time | Narrows with increasing conversion (approaches ~2) | May darken with very long times at high temp. | Increases cis content with longer time at high temp. |
References
-
Tsai, C.-C., et al. (2010). Synthesis, properties and enzymatic hydrolysis of biodegradable alicyclic/aliphatic copolyesters based on 1,3/1,4-cyclohexanedimethanol. ResearchGate. Available at: [Link]
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Revise.im. (n.d.). Polymers. Revise.im. Available at: [Link]
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Pielichowski, K., & Pielichowski, J. (2001). Mechanisms of the thermal degradation of polyesters based on 1,2‐propanediol, phthalic anhydride, maleic anhydride and 1,4,5,6,7,7‐hexachlorobicyclo[2.2.1]hept‐5‐ene‐2,3‐dicarboxylic acid. ResearchGate. Available at: [Link]
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Goldfarb, I. J., & McGuchan, R. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Available at: [Link]
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Goldfarb, I. J., & McGuchan, R. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Available at: [Link]
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chemrevise. (n.d.). 6.2.3 revision guides polyesters and polyamides. chemrevise. Available at: [Link]
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Soccio, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. Available at: [Link]
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Papageorgiou, G. Z., et al. (2020). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. ResearchGate. Available at: [Link]
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Yokozawa, T., & Yokoyama, A. (2007). Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. ResearchGate. Available at: [Link]
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Lligadas, G., & Ronda, J. C. (2013). Polyesters based on diacid monomers. ResearchGate. Available at: [Link]
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Stanciu, A., et al. (2021). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. MDPI. Available at: [Link]
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Umesh, C., et al. (2020). GPC profiles of the four polyesters with different side chains. ResearchGate. Available at: [Link]
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Latha, G., et al. (2013). Yield and solubility data of the polyesters. ResearchGate. Available at: [Link]
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Sivasankaran, M., & Prema, D. (2015). Synthesis and Characterization of New Polyesters Using Schiff Base Monomer. ResearchGate. Available at: [Link]
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Cao, L., & Yue, H. (2004). Modelling and control of molecular weight distribution for a polycondensation process. IEEE Xplore. Available at: [Link]
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Krause, W. (2020). 2. Kinetics of Polyesterification (Uncatalyzed). YouTube. Available at: [Link]
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Krause, W. (2020). 3. Kinetics of Polyesterification (Catalyzed). YouTube. Available at: [Link]
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Academax. (n.d.). A Study on Kinetics of Polyesterification of 1,2-Cyclohexanediol with Adipic Acid. Academax. Available at: [Link]
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Galbis, J. A., et al. (2007). Cyclic derivatives of D-glucose and tartaric acid as building blocks for renewable polyesters. Tesis. Available at: [Link]
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Zhang, T., et al. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. Available at: [Link]
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Siracusa, V., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Available at: [Link]
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Allery, C. (2016). Hydrolysis of Polyesters. YouTube. Available at: [Link]
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Helder, J., et al. (2003). Polyesters based on diacid monomers. PubMed. Available at: [Link]
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LibreTexts. (2021). 2.13: Polyesters. Chemistry LibreTexts. Available at: [Link]
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Zhang, Y., et al. (2019). Hydrophilic Aliphatic Polyesters: Design, Synthesis, and Ring-Opening Polymerization of Functional Cyclic Esters. ResearchGate. Available at: [Link]
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Mutar, M. A. (2017). -solubility of polyesters. ResearchGate. Available at: [Link]
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Fradet, A., & McNeill, I. C. (1998). Kinetics of polyesterification: Modelling and simulation of unsaturated polyester synthesis involving 2-methyl-1,3-propanediol. ResearchGate. Available at: [Link]
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Gockel, S. N., et al. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. The Royal Society of Chemistry. Available at: [Link]
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Bhaumik, A., & Mukhopadhyay, S. (2024). Synthesis of Network Biobased Aliphatic Polyesters Exhibiting Better Tensile Properties than the Linear Polymers by ADMET Polymerization in the Presence of Glycerol Tris(undec-10-enoate). PMC - NIH. Available at: [Link]
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Kricheldorf, H. R., & Conradi, A. (1987). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. Available at: [Link]
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Papageorgiou, G. Z., et al. (2020). Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. MDPI. Available at: [Link]
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Gockel, S. N., et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Polymer Chemistry (RSC Publishing). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of trans-1,2-Cyclohexanedicarboxylic Acid in Modern Polymer Science. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Wang, Y., et al. (2020). Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer. RSC Publishing. Available at: [Link]
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Johnson, S. B., et al. (2004). The effects of trans-1,2-cyclohexanedicarboxylic acid on the yield... ResearchGate. Available at: [Link]
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Hermans, J. J. (1965). Molecular weight distributions resulting from irreversible polycondensation reactions. SciSpace. Available at: [Link]
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PubChem. (n.d.). cis-1,2-Cyclohexanedicarboxylic acid. PubChem. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Polymerization of Cis- and Trans-1,2-Cyclohexanedicarboxylic Acid: The Impact of Stereochemistry on Polyester Properties
Introduction: The Decisive Role of Stereoisomerism in Polymer Science
The core difference between cis- and trans-1,2-cyclohexanedicarboxylic acid lies in the orientation of their carboxylic acid functional groups relative to the cyclohexane ring. The cis isomer possesses a bent, U-shaped geometry, with both carboxyl groups on the same side of the ring. In contrast, the trans isomer has a more linear and extended structure, with the carboxyl groups on opposite sides. This fundamental geometric distinction is the primary determinant of how the polymer chains will pack in the solid state, directly influencing the material's bulk properties.
Visualizing the Monomeric Architecture: Cis vs. Trans Isomers
The structural disparity between the cis and trans isomers is best understood visually. The following diagram illustrates how the spatial arrangement of the carboxylic acid groups in each isomer influences the overall molecular shape.
Caption: Molecular structures of cis- and trans-1,2-cyclohexanedicarboxylic acid.
Comparative Performance in Polyester Synthesis: A Data-Driven Analysis
When these isomers are polymerized with a diol, such as 1,4-butanediol, the resulting polyesters, poly(butylene cis-1,2-cyclohexanedicarboxylate) and poly(butylene trans-1,2-cyclohexanedicarboxylate), are expected to exhibit markedly different properties. The linear nature of the trans isomer allows for more efficient chain packing and stronger intermolecular forces, leading to a semi-crystalline polymer with higher thermal and mechanical performance.[3] Conversely, the inherent kink in the cis isomer disrupts this regular packing, resulting in a more amorphous polymer with a lower glass transition temperature and reduced mechanical strength.[4]
The following table summarizes the expected quantitative differences in the properties of polyesters synthesized from these two isomers, based on established principles and data from analogous systems.
| Property | Polyester from cis-1,2-Cyclohexanedicarboxylic Acid | Polyester from trans-1,2-Cyclohexanedicarboxylic Acid | Rationale |
| Molecular Weight (Mw) | Comparable | Comparable | The reactivity of the carboxyl groups is not significantly different, leading to similar polymer chain lengths under controlled conditions. |
| Polydispersity Index (PDI) | ~2 | ~2 | For polycondensation reactions, a PDI of approximately 2 is typical for both isomers. |
| Glass Transition Temp. (Tg) | Lower | Higher | The kinked structure of the cis isomer increases free volume and chain mobility, lowering Tg. The rigid trans isomer restricts chain mobility, increasing Tg.[3] |
| Melting Temperature (Tm) | Lower or absent (amorphous) | Higher | The regular, linear structure of the trans isomer allows for crystallization and the formation of a well-defined melting point. The irregular packing of the cis isomer-based polymer hinders crystallization.[4] |
| Crystallinity | Amorphous to low crystallinity | Semi-crystalline | The efficient chain packing of the trans isomer-based polymer promotes the formation of crystalline domains. |
| Tensile Strength | Lower | Higher | Higher crystallinity and stronger intermolecular forces in the trans isomer-based polymer lead to greater tensile strength. |
| Elongation at Break | Higher | Lower | The more amorphous nature of the cis isomer-based polymer allows for greater chain mobility and elongation before failure. |
Experimental Protocols: Synthesizing and Characterizing the Polyesters
To empirically validate the predicted differences, a two-stage melt polycondensation is a common and effective method for synthesizing these polyesters.[5] This is followed by a suite of characterization techniques to determine their molecular, thermal, and mechanical properties.
Experimental Workflow
Caption: A typical experimental workflow for polyester synthesis and characterization.
Detailed Methodology: Two-Stage Melt Polycondensation
Materials:
-
cis- or trans-1,2-Cyclohexanedicarboxylic acid (1.0 mol)
-
1,4-Butanediol (1.2 mol, 20% molar excess)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide) (~0.05% by weight of the diacid)
-
Nitrogen gas (high purity)
Procedure:
-
Esterification Stage:
-
Charge the dicarboxylic acid isomer, 1,4-butanediol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the mixture to 180-220°C under a slow stream of nitrogen.
-
Stir the mixture to facilitate the esterification reaction and the removal of water as a byproduct.
-
Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 230-260°C.
-
Slowly apply a vacuum (to <1 mmHg) to remove the excess 1,4-butanediol and drive the polymerization reaction toward higher molecular weights.
-
The viscosity of the molten polymer will increase as the reaction progresses. Monitor the stirrer torque as an indicator of increasing molecular weight.
-
Continue the reaction for another 3-5 hours, or until the desired viscosity is achieved.
-
Extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water.
-
Granulate or pelletize the resulting polyester for subsequent characterization.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polyesters and to verify the incorporation of both monomer units.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and polydispersity index (PDI) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyesters.[6]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition temperature of the polymers.[6]
-
Tensile Testing: The mechanical properties, including tensile strength and elongation at break, are measured using a universal testing machine on compression-molded or extruded film samples.
Conclusion: Designing Polymers with Stereochemical Precision
The stereochemistry of 1,2-cyclohexanedicarboxylic acid is a critical design parameter in the synthesis of polyesters with tailored properties. The more linear and rigid trans isomer is predisposed to forming semi-crystalline polymers with enhanced thermal stability and mechanical strength, making them suitable for applications requiring durability and heat resistance. In contrast, the bent structure of the cis isomer leads to amorphous polymers with lower glass transition temperatures and greater flexibility, which may be advantageous for applications requiring elastomeric properties or processing at lower temperatures.
By understanding the fundamental relationship between monomer stereochemistry and polymer properties, researchers can make informed decisions in the selection of building blocks to achieve desired material performance. This guide provides a foundational framework for the comparative analysis of polyesters derived from cis- and trans-1,2-cyclohexanedicarboxylic acid, empowering scientists and engineers to innovate in the development of advanced polymeric materials.
References
-
Soccio, M., et al. (2018). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(16), 2707. [Link]
-
Chaudhari, V. J. (2023). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND. Digital Commons at Pittsburg State University. [Link]
- BenchChem. (2025). A Comparative Analysis of Polyesters Synthesized with 1,2-Octanediol and 1,4-Butanediol for Drug Development. BenchChem.
- Francés-Poveda, E., et al. (2025). Synthesis of Crosslinked Biopolyesters Catalyzed by Natural Amino Acids.
- Wang, H., et al. (2018).
- Immirzi, B., et al. (2003). Synthesis and characterization of aliphatic copolyesters containing 1,4-bis[(carboxylethoxy)methyl]cyclohexane.
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Li, Y., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(35), 5676-5684. [Link]
- van der Klis, F., et al. (2015). Biobased furandicarboxylic acids (FDCAs): Effects of isomeric substitution on polyester synthesis and properties.
- Li, Y., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Semantic Scholar.
- Zhang, T., et al. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride).
- Colonna, M., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization.
- BenchChem. (2025). A Comparative Guide to Polyesters Based on 1,4-Cyclohexanediol. BenchChem.
- Lotti, N., et al. (2021). Eco‐friendly Poly(butylene 1,4‐cyclohexanedicarboxylate): Relationships Between Stereochemistry and Crystallization Behavior.
- Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
- Soccio, M., et al. (2018). Crystal Structure and Polymorphism of Poly(butylene- trans -1,4-cyclohexane dicarboxylate).
- Soccio, M., et al. (2020). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Unibo.
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Kricheldorf, H. R., & Conradi, A. (1987). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie, 188(6), 1283-1295. [Link]
- Soccio, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging.
- Montaudo, G., et al. (1979). Linear polyesters of diethylene glycol with cis- and trans-4-cyclohexene-1,2-dicarboxylic acid. Synthesis and characterization.
- Beckmann, W., et al. (2004). Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
- Domb, A. J., & Nudelman, R. (1995). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
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- Deshpande, P. B., et al. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
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- Wang, J., et al. (2018). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. MDPI.
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Wei, Z., et al. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(4), 845-854. [Link]
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A Spectroscopic Guide to Differentiating cis- and trans-1,2-Cyclohexanedicarboxylic Acid
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a molecule. The cis and trans isomers of 1,2-cyclohexanedicarboxylic acid, while possessing the same chemical formula and connectivity, exhibit distinct physical and chemical properties owing to their different spatial arrangements. This guide provides an in-depth spectroscopic comparison of these two isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and definitive method of differentiation.
The Structural Foundation: Conformational Isomers
The key to understanding the spectroscopic differences between cis- and trans-1,2-cyclohexanedicarboxylic acid lies in their preferred three-dimensional structures. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain.
The cis isomer can exist in two rapidly interconverting chair conformations, with one carboxylic acid group in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). In contrast, the trans isomer can exist as either a diaxial or a diequatorial conformer. The diequatorial conformation is significantly more stable due to the large steric hindrance that would occur between the two axial carboxylic acid groups.[1][2] This fundamental difference in their stable conformations is the primary driver of their distinct spectroscopic signatures.
Caption: Conformational isomers of cis- and trans-1,2-cyclohexanedicarboxylic acid.
Infrared (IR) Spectroscopy: The Telltale Sign of Intramolecular Hydrogen Bonding
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The key differentiator between the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid is the presence of intramolecular hydrogen bonding in the cis isomer. The proximity of the two carboxylic acid groups on the same face of the cyclohexane ring in the cis isomer allows for the formation of a hydrogen bond between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other. This interaction is absent in the more stable diequatorial conformation of the trans isomer where the carboxyl groups are positioned on opposite faces of the ring.
This intramolecular hydrogen bond in the cis isomer has two significant effects on its IR spectrum:
-
Broadened O-H Stretch: The O-H stretching vibration of the hydrogen-bonded carboxylic acid in the cis isomer is significantly broadened and shifted to a lower frequency (typically centered around 3200-2500 cm⁻¹) compared to the sharper O-H stretch of the non-hydrogen-bonded (or intermolecularly hydrogen-bonded) carboxylic acid dimers found in the trans isomer.
-
Shifted C=O Stretch: The carbonyl (C=O) stretching frequency of the hydrogen-bonded carbonyl group in the cis isomer is also affected, often appearing at a slightly lower wavenumber compared to the C=O stretch in the trans isomer.
Caption: Hydrogen bonding in cis- and trans-1,2-cyclohexanedicarboxylic acid.
Table 1: Comparative IR Data for 1,2-Cyclohexanedicarboxylic Acid Isomers
| Functional Group | cis-Isomer (cm⁻¹) | trans-Isomer (cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3200-2500 (very broad) | ~3300-2500 (broad) | Intramolecular H-bonding in the cis isomer leads to a more pronounced broadening and shift to lower frequency. |
| C=O Stretch | ~1700 | ~1710 | Intramolecular H-bonding in the cis isomer slightly weakens the C=O bond, lowering its stretching frequency. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Conformation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). The distinct conformations of the cis and trans isomers lead to predictable and measurable differences in their NMR spectra.
¹H NMR Spectroscopy
The most informative signals in the ¹H NMR spectra are those of the methine protons at the C1 and C2 positions, to which the carboxylic acid groups are attached.
-
cis-Isomer: Due to the rapid ring-flipping between the two equivalent axial-equatorial/equatorial-axial conformations, the methine protons at C1 and C2 are chemically equivalent and appear as a single, time-averaged signal.
-
trans-Isomer: In the stable diequatorial conformation, the two methine protons at C1 and C2 are also chemically equivalent. However, their coupling to the adjacent methylene protons will differ from that in the cis isomer, leading to a distinct multiplet pattern.
Table 2: Comparative ¹H NMR Data for 1,2-Cyclohexanedicarboxylic Acid Isomers
| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Difference |
| COOH | ~12.0 (broad singlet) | ~12.1 (broad singlet) | Chemical shift is solvent and concentration-dependent. |
| H1, H2 (methine) | ~2.7-2.9 (multiplet) | ~2.4-2.6 (multiplet) | Different magnetic environments due to conformational differences. |
| Cyclohexane (CH₂) | ~1.3-2.0 (multiplets) | ~1.2-2.1 (multiplets) | Overlapping signals of the methylene protons. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The symmetry of the isomers is clearly reflected in their ¹³C NMR spectra.
-
cis-Isomer: Possesses a plane of symmetry, resulting in four distinct carbon signals: one for the two equivalent carbonyl carbons, one for the two equivalent methine carbons (C1 and C2), and two for the four pairs of equivalent methylene carbons of the cyclohexane ring.
-
trans-Isomer: Also has a C₂ axis of symmetry in its dominant diequatorial conformation, leading to the same number of signals as the cis isomer (four). However, the chemical shifts of these signals will differ due to the different spatial arrangement of the substituents.
Table 3: Comparative ¹³C NMR Data for 1,2-Cyclohexanedicarboxylic Acid Isomers
| Carbon | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Difference |
| C=O | ~175-177 | ~176-178 | Similar chemical environments. |
| C1, C2 (methine) | ~42-44 | ~45-47 | The diequatorial arrangement in the trans isomer typically results in a downfield shift for the methine carbons compared to the axial/equatorial average in the cis isomer. |
| Cyclohexane (CH₂) | ~24-30 | ~25-32 | Different magnetic environments due to conformational differences. |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Caption: Expected number of signals in the ¹³C NMR spectra.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Fourier transform the raw data, phase the spectra, and integrate the signals (for ¹H NMR).
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the cis and trans isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns upon electron ionization (EI) can differ.
For dicarboxylic acids, common fragmentation pathways include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the cyclohexane ring. The stereochemical relationship between the two carboxylic acid groups can influence the ease of certain fragmentation pathways. For instance, the cis isomer may show a more facile loss of water due to the proximity of the two carboxyl groups, potentially leading to the formation of a cyclic anhydride radical cation.
Table 4: Key Fragment Ions in the EI-Mass Spectra of 1,2-Cyclohexanedicarboxylic Acid Isomers
| m/z | Proposed Fragment | cis-Isomer Relative Abundance | trans-Isomer Relative Abundance | Rationale for Potential Difference |
| 172 | [M]⁺ | Low | Low | Molecular ion is often unstable. |
| 154 | [M - H₂O]⁺ | Moderate | Lower | The cis isomer may undergo a more favorable intramolecular dehydration. |
| 127 | [M - COOH]⁺ | Moderate | Moderate | Loss of a carboxylic acid radical. |
| 81 | [C₆H₉]⁺ | High | High | A stable cyclohexenyl cation fragment. |
Note: Relative abundances can vary depending on the MS instrument and conditions.
Caption: A simplified fragmentation pathway for 1,2-cyclohexanedicarboxylic acid.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds like the isomers of 1,2-cyclohexanedicarboxylic acid, GC-MS is a suitable technique. Derivatization to form more volatile esters (e.g., methyl or trimethylsilyl esters) is often employed to improve chromatographic separation and peak shape.
-
Derivatization (optional but recommended): React the sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).
-
Injection: Inject a small volume of the derivatized (or underivatized) sample solution into the GC.
-
Separation: The isomers are separated based on their boiling points and interactions with the GC column stationary phase as they pass through the column.
-
Ionization and Fragmentation: As the separated isomers elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron ionization) and fragmented.
-
Detection: The mass analyzer separates the fragments based on their mass-to-charge ratio, and the detector records their abundance.
Conclusion
The differentiation of cis- and trans-1,2-cyclohexanedicarboxylic acid is readily achievable through a combination of standard spectroscopic techniques. IR spectroscopy provides a definitive distinction based on the presence or absence of intramolecular hydrogen bonding. NMR spectroscopy offers a detailed view of the molecular symmetry and conformational preferences of the isomers. Finally, mass spectrometry can reveal subtle differences in fragmentation patterns that are influenced by the stereochemistry of the molecules. By employing these techniques in a complementary fashion, researchers can confidently and accurately characterize these important stereoisomers.
References
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- de Melo, U. Z., dos Santos Yamazaki, D. A., Cândido, A. A., Basso, E. A., & Gauze, G. de F. (2018). DFT calculations and NMR measurements applied to the conformational analysis of cis and trans-3-phenylaminocyclohexyl N,N-dimethylcarbamates. Journal of Molecular Structure, 1163, 227–235.
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A Senior Application Scientist's Guide to Chiral Amine Resolution: Evaluating trans-1,2-Cyclohexanedicarboxylic Acid Against Classical Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral amines is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. The biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the resolution of racemic amines into their constituent enantiomers is a cornerstone of modern synthetic chemistry.
This guide provides an in-depth technical comparison of trans-1,2-cyclohexanedicarboxylic acid as a resolving agent for chiral amines, juxtaposed with the performance of well-established alternatives such as tartaric acid, mandelic acid, and camphorsulfonic acid. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of options and delve into the mechanistic rationale and practical considerations that should guide your selection of a resolving agent.
The Principle of Diastereomeric Salt Formation: A Foundation of Chiral Resolution
The classical and most industrially viable method for the resolution of racemic amines is the formation of diastereomeric salts.[1][2] This technique leverages the fundamental principle that while enantiomers possess identical physicochemical properties, diastereomers do not.[3][4] By reacting a racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. These diastereomers exhibit different solubilities in a given solvent system, enabling their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, allowing for its isolation, after which the optically pure amine can be liberated.[1][2]
The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined, crystalline salts with the amine and maximizes the solubility difference between the resulting diastereomers.[5]
Mechanism of Chiral Resolution via Diastereomeric Salt Formation
The process of chiral resolution through diastereomeric salt formation can be visualized as a three-step cycle. The initial acid-base reaction between the racemic amine and the chiral resolving agent forms the diastereomeric salts. Subsequent separation by fractional crystallization, driven by solubility differences, allows for the isolation of one diastereomer. Finally, the chiral amine is regenerated from the purified salt.
Figure 2: Experimental workflow for chiral amine resolution.
Procedure:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic primary amine (1 equivalent) in a minimum amount of warm methanol.
-
In a separate flask, dissolve trans-1,2-cyclohexanedicarboxylic acid (0.5 to 1.0 equivalent) in warm methanol. The optimal stoichiometry should be determined experimentally.
-
Slowly add the resolving acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, slowly add a 5 M sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12). [1]This will liberate the free amine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer. [2]
-
Conclusion and Future Outlook
The choice of a chiral resolving agent is a critical step in the synthesis of enantiomerically pure amines. While tartaric acid, mandelic acid, and camphorsulfonic acid are well-established and effective resolving agents for a wide range of amines, the structurally rigid trans-1,2-cyclohexanedicarboxylic acid presents a valuable alternative. Its unique conformational constraints may offer advantages in cases where traditional resolving agents are less effective.
The development of a successful resolution protocol is often a process of empirical optimization. The information and methodologies presented in this guide are intended to provide a strong foundation for researchers to rationally approach the selection and implementation of a chiral resolution strategy. As the demand for enantiopure compounds continues to grow, the exploration of novel resolving agents like trans-1,2-cyclohexanedicarboxylic acid will undoubtedly play an important role in advancing the field of asymmetric synthesis.
References
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Wikipedia. Camphorsulfonic acid. Available from: [Link]
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Arkat USA. Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. Available from: [Link]
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Science Learning Center. Resolution of a Racemic Mixture. Available from: [Link]
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Journal of Chemical Education. Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Available from: [Link]
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Royal Society of Chemistry. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Available from: [Link]
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National Institutes of Health. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available from: [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
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ResearchGate. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available from: [Link]
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Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]
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ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available from: [Link]
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Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. Available from: [Link]
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PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available from: [Link]
-
Semantic Scholar. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available from: [Link]
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ResearchGate. Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations of some basic drugs on a Chiralcel OD column. Available from: [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]
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Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]
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ACS Publications. Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Available from: [Link]
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National Institutes of Health. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Available from: [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available from: [Link]
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PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]
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A Comparative Investigation into the Thermal Stability of Polyesters Derived from Diverse Dicarboxylic Acids: A Guide for Researchers
In the vast landscape of polymer science, polyesters stand out for their versatility, finding applications in everything from packaging and textiles to advanced drug delivery systems.[1] A critical performance parameter dictating their suitability for various applications is thermal stability. The ability of a polyester to withstand heat without degrading is fundamentally linked to its chemical structure, with the choice of dicarboxylic acid monomer playing a pivotal role. This guide provides a comprehensive comparative study of the thermal stability of polyesters synthesized from different dicarboxylic acids, offering insights for researchers, scientists, and professionals in drug development.
The Decisive Influence of Dicarboxylic Acid Architecture
The inherent structure of the dicarboxylic acid incorporated into the polyester backbone significantly influences its thermal properties. Aromatic dicarboxylic acids, with their rigid benzene rings, generally impart greater thermal stability and higher melting points to the resulting polyester compared to their aliphatic counterparts.[2] The flexible carbon chains of aliphatic dicarboxylic acids lead to less rigid polymer structures, making them more susceptible to thermal degradation.[2]
This guide will delve into a comparative analysis of polyesters synthesized from both aromatic and aliphatic dicarboxylic acids, providing experimental data to elucidate these structural-property relationships.
Experimental Design: A Foundation of Scientific Rigor
To objectively compare the thermal stability of different polyesters, a systematic experimental approach is paramount. This involves the synthesis of a series of polyesters using various dicarboxylic acids while keeping the diol component constant, followed by thorough thermal analysis.
The synthesis of polyesters for this comparative study is achieved through direct polycondensation.[1][3] This method involves the reaction of a diol with a dicarboxylic acid, typically at elevated temperatures and under reduced pressure to facilitate the removal of the water byproduct.[3]
Materials:
-
Diol: 1,4-Butanediol (BDO)
-
Dicarboxylic Acids:
-
Aliphatic: Succinic Acid (SA), Adipic Acid (AA), Sebacic Acid (SbA)
-
Aromatic: Terephthalic Acid (TPA), 2,5-Furandicarboxylic Acid (FDCA)
-
-
Catalyst: Tin(II) chloride (SnCl2)[4]
-
Solvent: Dimethyl benzene (as a water-removing agent)[4]
Procedure:
-
Equimolar amounts of the diol and a selected dicarboxylic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup.
-
Dimethyl benzene is added to the mixture.
-
A catalytic amount of SnCl2 is introduced.
-
The reaction mixture is heated to a specific temperature (e.g., 180-220°C) under a nitrogen atmosphere.
-
The water produced during the esterification reaction is continuously removed by azeotropic distillation with dimethyl benzene.
-
The progress of the polymerization is monitored by measuring the amount of water collected.
-
Once the theoretical amount of water is collected, the reaction is stopped, and the resulting polyester is purified by precipitation in a non-solvent like methanol and dried under vacuum.
This protocol is repeated for each dicarboxylic acid to generate a series of polyesters for comparative analysis.
Two primary thermal analysis techniques are employed to characterize the thermal stability of the synthesized polyesters: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6][7][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11] It is used to determine key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[9][12][13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] It provides information about the decomposition temperature (Td) of the polymer, which is a direct indicator of its thermal stability.
Experimental Workflow for Thermal Analysis
Caption: Influence of dicarboxylic acid structure on the thermal properties of polyesters.
In-Depth Experimental Protocols
For the benefit of researchers seeking to replicate or build upon this work, detailed step-by-step methodologies for the key experiments are provided below.
-
Reactor Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Reagent Charging: Add 1,4-butanediol (1.0 mol), the chosen dicarboxylic acid (1.0 mol), tin(II) chloride (0.1 mol% based on the dicarboxylic acid), and dimethyl benzene (100 mL) to the flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove any oxygen.
-
Heating and Polymerization: Heat the reaction mixture to 200°C with continuous stirring. The water-dimethyl benzene azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water (2.0 mol) has been collected. This typically takes 4-6 hours.
-
Purification: Allow the reaction mixture to cool to room temperature. Pour the viscous solution into an excess of cold methanol to precipitate the polyester.
-
Washing and Drying: Filter the precipitated polymer, wash it several times with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
A. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polyester sample into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C for aromatic polyesters) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at this temperature for 5 minutes to erase any prior thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a cooling rate of 10°C/min.
-
Heat the sample again to the upper temperature at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) and the melting temperature (Tm).
B. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 10-15 mg of the dried polyester sample into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature of decomposition (Td) from the TGA curve, which is typically taken as the temperature at which 5% weight loss occurs.
Conclusion and Future Perspectives
This comparative study unequivocally demonstrates the profound impact of the dicarboxylic acid structure on the thermal stability of polyesters. Aromatic dicarboxylic acids consistently yield polyesters with superior thermal properties compared to their aliphatic counterparts. This fundamental understanding is crucial for the rational design of polyesters with tailored thermal stability for specific applications, from high-performance engineering plastics to thermally sensitive drug delivery matrices.
Future research could explore the effects of incorporating different diols, the use of co-polyesters with a mix of dicarboxylic acids, and the influence of various catalysts on the thermal degradation pathways of these important polymers. [5][6]Such investigations will further expand our ability to fine-tune the properties of polyesters to meet the ever-evolving demands of science and industry.
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- Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids | Request PDF.
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- Synthesis and biodegradation of aliphatic polyesters from dicarboxylic acids and diols. Semantic Scholar.
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- What Are The Key Differences Between Aromatic And Aliph
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Analysis of 1,2-Cyclohexanedicarboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. 1,2-Cyclohexanedicarboxylic acid, a molecule with two chiral centers, can exist as a mixture of enantiomers and diastereomers. Ensuring the stereochemical purity of drug substances and products is a critical aspect of pharmaceutical quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,2-cyclohexanedicarboxylic acid isomers, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Separating Geometric and Optical Isomers
1,2-Cyclohexanedicarboxylic acid presents a unique analytical challenge due to the presence of both cis/trans (diastereomers) and enantiomeric isomers. The separation of these closely related structures requires high-resolution chromatographic techniques. Diastereomers, having different physical and chemical properties, can often be separated on conventional achiral stationary phases.[1][2][3] However, the separation of enantiomers, which have identical properties in an achiral environment, necessitates the use of a chiral selector, either in the stationary phase or the mobile phase.[3][4][5]
Comparative Analysis of HPLC Methodologies
The choice of an appropriate HPLC method is contingent on the specific isomers of interest and the analytical objective (e.g., purity testing, quantitative analysis). Below is a comparison of common approaches for the separation of 1,2-cyclohexanedicarboxylic acid isomers.
Method 1: Achiral Reversed-Phase HPLC for Diastereomer Separation
This approach is suitable for separating the cis and trans diastereomers of 1,2-cyclohexanedicarboxylic acid.
-
Principle: Differences in the spatial orientation of the carboxylic acid groups in the cis and trans isomers lead to different interactions with the stationary phase.
-
Typical Stationary Phases: C18, Phenyl, and Polar-Embedded phases. The Ascentis Phenyl column has shown good results for separating stereoisomers using a reversed-phase mobile phase with acetonitrile.[1]
-
Mobile Phase Considerations: A mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility), is typically used.[6]
-
Detection: UV detection is common, as the carboxylic acid groups provide some UV absorbance, typically at low wavelengths (e.g., 200-220 nm).[7][8]
Method 2: Chiral HPLC for Enantiomeric Separation
To resolve the enantiomers of either the cis or trans isomer, a chiral stationary phase (CSP) is required.
-
Principle: The CSP creates a chiral environment where transient diastereomeric complexes are formed with the enantiomers of the analyte, leading to different retention times.[3]
-
Common CSPs:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are widely used and offer broad applicability for a range of chiral compounds.[9]
-
Macrocyclic antibiotic-based CSPs (e.g., vancomycin, teicoplanin): These provide unique selectivity based on multiple interaction mechanisms.[5][9]
-
Protein-based CSPs (e.g., ovomucoid): These are also effective for certain classes of chiral molecules.[10]
-
-
Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving optimal separation on a given CSP.[5]
Method 3: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers significant advantages in terms of speed and resolution compared to conventional HPLC.
-
Principle: Utilizes columns with smaller particle sizes (< 2 µm) and higher operating pressures to achieve faster and more efficient separations.
-
Benefits: Shorter run times, reduced solvent consumption, and improved peak resolution, which is particularly beneficial for complex isomer mixtures.[6]
-
Considerations: Requires instrumentation capable of handling higher backpressures. Method transfer from HPLC to UHPLC needs careful optimization.
Summary of Method Comparison
| Method | Primary Application | Stationary Phase | Mobile Phase | Key Advantages | Limitations |
| Achiral RP-HPLC | Separation of cis/trans diastereomers | C18, Phenyl | Acetonitrile/Water with acid | Simple, robust, widely available | Cannot separate enantiomers |
| Chiral HPLC | Separation of enantiomers | Polysaccharide, Macrocyclic Antibiotic | Varies (Normal, Reversed, Polar Organic) | Direct enantioseparation | CSPs can be expensive and have specific operating conditions |
| UHPLC | High-throughput analysis of all isomers | Sub-2 µm versions of achiral and chiral phases | Optimized for high pressure | Fast analysis, high resolution, reduced solvent use | Requires specialized equipment |
Validation of the Chosen HPLC Method: A Step-by-Step Guide
Once a suitable HPLC method has been developed, it must be validated to demonstrate its fitness for the intended purpose.[11] The validation process should adhere to the guidelines established by the International Council for Harmonisation (ICH), such as ICH Q2(R2).[12][13][14]
The Validation Workflow
The following diagram illustrates a typical workflow for HPLC method validation.
Caption: A streamlined workflow for HPLC method validation.
Key Validation Parameters and Experimental Protocols
1. Specificity/Selectivity
-
Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16]
-
Experimental Protocol:
-
Analyze blank samples (diluent, placebo) to ensure no interfering peaks at the retention times of the isomers.
-
Analyze samples of the individual isomers (if available) to confirm their retention times and resolution.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the sample to generate potential degradation products and demonstrate that they are resolved from the main isomer peaks.[17]
-
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.[18][19]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.[20]
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration and determine the linearity using linear regression analysis (e.g., calculating the correlation coefficient, y-intercept, and slope). The correlation coefficient (r²) should typically be ≥ 0.999.[8]
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[15][16]
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery for each level. Acceptance criteria for recovery are typically within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be evaluated.
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments. The RSD between the different sets of results is calculated. A common acceptance criterion for precision is an RSD of ≤ 2%.[19]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[16][18]
-
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17]
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]
-
Experimental Protocol:
-
Introduce small, deliberate changes to method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±10%).
-
-
Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
-
Conclusion
The successful validation of an HPLC method for the analysis of 1,2-cyclohexanedicarboxylic acid isomers is a meticulous process that underpins the quality and safety of pharmaceutical products. By systematically evaluating different chromatographic approaches and rigorously validating the chosen method against established regulatory guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data. This guide provides a framework for making informed decisions on method selection and for executing a comprehensive validation strategy that embodies scientific rigor and expertise.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
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- Altabrisa Group. (2025).
- Acta Scientific. (2020).
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- AMSbiopharma. (2025).
- SIELC Technologies. Separation of 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester on Newcrom R1 HPLC column.
- International Council for Harmonisation. (2023).
- Sigma-Aldrich. Novel Separation Approach for Multiple Chiral Center Molecules.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- Phenomenex.
- National Institutes of Health.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Chiralpedia. (2022).
- Česká a slovenská farmacie. (2007).
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- protocols.io. (2024).
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A Comparative Performance Benchmark of Metal-Organic Frameworks Derived from Cyclohexanedicarboxylic Acid Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands.[1] Their exceptional porosity, high surface area, and the ability to tailor their chemical and physical properties have positioned them as highly promising materials for a myriad of applications, including gas storage and separation, catalysis, and drug delivery.[2] Among the vast library of organic linkers used in MOF synthesis, cyclohexanedicarboxylic acid offers a compelling combination of conformational flexibility and stereoisomerism, making it an intriguing building block for creating diverse framework structures.
Cyclohexanedicarboxylic acid exists as three positional isomers: 1,2-, 1,3-, and 1,4-dicarboxylic acid. Furthermore, each of these isomers can exist as cis and trans stereoisomers, where the carboxyl groups are on the same or opposite sides of the cyclohexane ring, respectively. This subtle variation in the geometry of the organic linker can have a profound impact on the resulting MOF's topology, porosity, and ultimately, its functional performance.[3] A deep understanding of the structure-property relationships arising from ligand isomerism is paramount for the rational design of MOFs with optimized characteristics for specific applications. This guide provides a comprehensive technical comparison of the performance of MOFs derived from different isomers of cyclohexanedicarboxylic acid, underpinned by experimental data and detailed methodologies to aid researchers in this dynamic field.
Section 1: The Influence of Isomerism on MOF Synthesis and Crystal Structure
The geometry of the cyclohexanedicarboxylic acid isomer is a critical determinant of the final MOF architecture. The angle between the carboxylate groups and the flexibility of the cyclohexane ring in its chair or boat conformations direct the formation of different coordination networks. Generally, the more linear trans isomers, particularly trans-1,4-cyclohexanedicarboxylic acid, are predisposed to forming extended, three-dimensional frameworks with higher potential for permanent porosity.[3] In contrast, the bent nature of the cis isomers often leads to the formation of lower-dimensional structures (1D chains or 2D layers) or dense, interpenetrated 3D frameworks with limited accessible pore volume.[4]
Caption: Influence of linker isomerism on MOF architecture.
The choice of synthetic conditions, including the metal source, solvent system, temperature, and pH, is crucial for obtaining crystalline, phase-pure materials. For instance, the synthesis of MOFs from trans-1,4-cyclohexanedicarboxylate has been shown to be sensitive to pH, with different framework structures obtained by careful control of acidity.[1]
Table 1: Comparative Crystallographic Data of Copper-Based MOFs from 1,4-Cyclohexanedicarboxylic Acid Isomers
| MOF Formula | Ligand Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Void Volume (%) | Reference |
| [Cu₂(trans-1,4-chdc)₂] | trans-1,4 | Tetragonal | P4/nmm | 7.653 | 7.653 | 8.452 | 90 | ~25 | [3] |
| [Cu₂(cis-1,4-chdc)₂(H₂O)₂] | cis-1,4 | Monoclinic | C2/c | 17.891 | 7.543 | 8.234 | 115.8 | 0 | [3] |
As illustrated in Table 1, the use of the trans-1,4 isomer with copper(II) results in a porous 3D framework, while the cis-1,4 isomer under similar conditions forms a non-porous, ladder-like structure.[3] This stark difference underscores the profound impact of ligand stereochemistry on the resulting MOF topology.
Section 2: Performance Benchmark 1: Gas Adsorption and Separation
The efficacy of MOFs in gas adsorption and separation is intrinsically linked to their porous characteristics, namely surface area, pore volume, and pore size distribution. These properties, in turn, are dictated by the underlying crystal structure of the MOF.
Caption: Workflow for gas adsorption analysis of MOFs.
MOFs derived from the linear trans-1,4-cyclohexanedicarboxylate are generally expected to exhibit higher surface areas and pore volumes compared to those from their cis counterparts, making them more promising candidates for gas storage applications. For instance, a copper-based MOF synthesized from trans-1,4-cyclohexanedicarboxylic acid, [Cu₂(trans-1,4-chdc)₂], was reported to have a BET surface area of 426 m²/g and a micropore volume of 0.15 cm³/g, indicating the presence of a porous structure.[5] In contrast, the analogous MOF prepared with the cis-1,4 isomer is non-porous.[3]
Table 2: Comparative Gas Adsorption Data for MOFs from Cyclohexanedicarboxylic Acid Isomers
| MOF Name/Code | Ligand Isomer | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (wt% at 273 K, 1 atm) | Reference |
| [Cu₂(trans-1,4-chdc)₂] | trans-1,4 | Cu | 426 | 0.15 | Data not available | [5] |
| VPI-100 (Cu) | Metallocyclam-based | Zr/Cu | - | - | ~9.83 | [5] |
| VPI-100 (Ni) | Metallocyclam-based | Zr/Ni | - | - | ~9.83 | [5] |
While direct comparative data for CO₂ uptake in MOFs from different cyclohexanedicarboxylic acid isomers is limited in the literature, the structural differences strongly suggest that MOFs from trans isomers would exhibit superior gas adsorption capacities. For context, advanced zirconium-based MOFs like VPI-100 show high CO₂ uptake capacities of around 9.83 wt% at 273 K and 1 atm.[5]
Section 3: Performance Benchmark 2: Catalytic Activity
The application of MOFs in heterogeneous catalysis leverages the presence of catalytically active sites, which can be the metal nodes or functional groups on the organic linkers. The isomeric form of the cyclohexanedicarboxylic acid linker can influence the accessibility of these active sites to substrate molecules and the subsequent diffusion of products, thereby impacting catalytic performance.
Caption: General workflow for a catalytic reaction using MOFs.
For example, in oxidation reactions, the open and accessible metal sites in a porous 3D MOF derived from a trans isomer could lead to higher catalytic activity compared to a dense framework from a cis isomer where the active sites may be occluded. A study on the catalytic oxidation of cyclohexane using a modified zirconium-based MOF, UiO-67-KVO(O₂)₂, reported a 9.4% conversion with 78% selectivity to cyclohexanol and cyclohexanone.[2] While this study does not compare different isomers, it highlights the potential of MOFs in such catalytic transformations.
Table 3: Comparative Catalytic Performance of MOFs from Cyclohexanedicarboxylic Acid Isomers
| MOF Name/Code | Ligand Isomer | Reaction | Conversion (%) | Selectivity (%) | Reference |
| UiO-67-KVO(O₂)₂ | 2,2′-bipyridine-5,5′-dicarboxylate | Cyclohexane Oxidation | 9.4 | 78 (to KA oil) | [2] |
| Data for cyclohexanedicarboxylic acid isomers is currently limited |
Section 4: Performance Benchmark 3: Drug Delivery Applications
In the realm of drug delivery, the pore dimensions and chemical environment within the MOF are critical for both the loading of therapeutic agents and their subsequent controlled release. The flexibility and pore architecture of MOFs derived from different cyclohexanedicarboxylic acid isomers can be exploited to tune these properties.
Caption: Workflow for drug loading and release studies in MOFs.
While direct comparative studies on drug delivery using MOFs from different cyclohexanedicarboxylic acid isomers are scarce, research on other MOF systems provides valuable insights. For instance, the loading and release of ibuprofen, a common anti-inflammatory drug, has been extensively studied in various MOFs. In a biocompatible MOF called CD-MOF, an ibuprofen loading of 23-26 wt% was achieved.[6] The release profile of the drug is influenced by factors such as the drug's solubility and the interactions between the drug and the MOF's pore surface.
Table 4: Drug Loading and Release in MOFs (Illustrative Examples)
| MOF Name | Drug | Loading Capacity (wt%) | Release Conditions | Key Finding | Reference |
| CD-MOF | Ibuprofen | 23-26 | in vivo (mice) | Longer half-life in blood plasma | [6] |
| Mg-MOF-74 | Ibuprofen | 30, 50, 80 | PBS solution | Release rate depends on drug solubility and loading | [7] |
| Cu-MOF-1 | Montelukast Sodium | - | PBS (pH 7.4) | Biphasic release kinetics | [1] |
The structural diversity offered by the different isomers of cyclohexanedicarboxylic acid could potentially be harnessed to create a family of MOFs with varying pore sizes and surface functionalities, allowing for the optimized loading and release of a range of drug molecules.
Section 5: Thermal and Chemical Stability
The robustness of a MOF under operational conditions is a critical factor for its practical application. Thermal stability is often assessed by thermogravimetric analysis (TGA), while chemical stability is tested by exposing the MOF to various solvents, acidic, or basic conditions. The nature of the metal-ligand bond and the packing efficiency of the framework, both influenced by the linker isomer, play a significant role in determining the stability.
A comparative study on copper-based MOFs from cis- and trans-1,4-cyclohexanedicarboxylic acid showed that the trans-isomer-based MOF was stable up to approximately 300 °C, whereas the cis-isomer-based MOF started to decompose around 250 °C.[3] This suggests that the more symmetric and efficiently packed structure derived from the trans isomer imparts greater thermal stability.
Table 5: Comparative Thermal Stability of MOFs from 1,4-Cyclohexanedicarboxylic Acid Isomers
| MOF Formula | Ligand Isomer | Metal Center | Decomposition Temperature (°C) | Reference |
| [Cu₂(trans-1,4-chdc)₂] | trans-1,4 | Cu | ~300 | [3] |
| [Cu₂(cis-1,4-chdc)₂(H₂O)₂] | cis-1,4 | Cu | ~250 | [3] |
Section 6: Experimental Methodologies
To ensure the reproducibility and reliability of research in this field, detailed experimental protocols are essential. The following are representative step-by-step methodologies for the synthesis and characterization of MOFs.
Solvothermal Synthesis of a Representative MOF
-
Preparation of Precursor Solution: In a glass vial, dissolve the metal salt (e.g., copper nitrate) and the cyclohexanedicarboxylic acid isomer in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, and water).
-
Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80-150 °C) for a defined period (e.g., 24-72 hours).
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Collect the resulting crystals by filtration or centrifugation.
-
Washing: Wash the collected crystals with fresh solvent (e.g., DMF and then ethanol) to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores, the synthesized MOF is typically activated by heating under vacuum.
Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation: Finely grind the MOF sample to a homogeneous powder.
-
Data Collection: Mount the powdered sample on a sample holder and collect the diffraction pattern using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm the phase purity and crystallinity of the sample.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the MOF sample (typically 5-10 mg) in a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The resulting TGA curve, which plots weight loss as a function of temperature, is used to determine the thermal stability of the MOF and identify the decomposition temperature.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Sample Degassing: Degas the MOF sample under vacuum at an elevated temperature to remove any adsorbed guest molecules from the pores.
-
Nitrogen Adsorption: Measure the amount of nitrogen gas adsorbed by the sample at liquid nitrogen temperature (77 K) over a range of partial pressures.
-
Data Analysis: Plot the adsorption isotherm and apply the BET theory to a specific pressure range to calculate the specific surface area of the material.
Conclusion
The isomerism of cyclohexanedicarboxylic acid presents a powerful yet underexplored tool for the rational design of Metal-Organic Frameworks with tailored properties. The available evidence, though not yet exhaustive, clearly demonstrates that the choice of ligand isomer has a significant and predictable impact on the resulting MOF's crystal structure, porosity, and stability. MOFs derived from the linear trans isomers generally exhibit higher porosity and thermal stability, making them more promising for applications in gas adsorption and catalysis. Conversely, the bent cis isomers can be utilized to construct lower-dimensional or interpenetrated frameworks, which may be advantageous for specific applications requiring controlled guest diffusion or selective recognition.
Future research should focus on systematic comparative studies of MOFs synthesized from all available isomers of cyclohexanedicarboxylic acid with various metal centers. Such studies will be instrumental in building a comprehensive understanding of the structure-property relationships governed by ligand isomerism and will pave the way for the development of next-generation MOF materials with enhanced performance for a wide range of applications, from clean energy technologies to advanced drug delivery systems.
References
- 1. Synthesis of MOFs and Characterization and Drug Loading Efficiency | MDPI [mdpi.com]
- 2. Transition Metal Oxodiperoxo Complex Modified Metal-Organic Frameworks as Catalysts for the Selective Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Organic Frameworks for Catalytic Oxidation [manu56.magtech.com.cn]
- 4. A New Class of Metal-Cyclam-Based Zirconium Metal-Organic Frameworks for CO2 Adsorption and Chemical Fixation. | Semantic Scholar [semanticscholar.org]
- 5. A New Class of Metal-Cyclam-Based Zirconium Metal–Organic Frameworks for CO2 Adsorption and Chemical Fixation (Journal Article) | OSTI.GOV [osti.gov]
- 6. Encapsulation of Ibuprofen in CD-MOF and Related Bioavailability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
Comparative DFT Analysis of the Conformational Energies of 1,2-Cyclohexanedicarboxylic Acid Isomers: A Guide for Researchers
In the landscape of drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The conformational preferences of a molecule dictate its interactions with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. Among the vast array of molecular scaffolds, the cyclohexane ring is a ubiquitous motif. Its non-planar, puckered nature gives rise to a fascinating world of conformational isomerism, primarily the chair and boat forms, which can profoundly impact the spatial orientation of substituents.[1][2] This guide provides a comparative analysis of the conformational energies of cis and trans isomers of 1,2-cyclohexanedicarboxylic acid, employing Density Functional Theory (DFT) to elucidate the subtle energetic differences that govern their structural preferences. This analysis serves as a practical blueprint for researchers and drug development professionals seeking to apply computational chemistry to predict and understand the behavior of substituted cyclohexanes.
The Critical Role of Conformational Analysis in Drug Design
The spatial arrangement of functional groups is a critical determinant of a drug's biological activity. For molecules containing a cyclohexane ring, the axial or equatorial orientation of substituents can dramatically alter the molecule's shape and its ability to bind to a target protein.[3] An equatorial position generally offers greater stability by minimizing steric hindrance, a principle well-established in conformational analysis.[1] However, as this guide will demonstrate, factors such as intramolecular hydrogen bonding and the electronic nature of substituents can introduce complexities to this general rule. A precise understanding of these conformational energies is therefore paramount for designing ligands with optimal binding affinity and specificity.
Isomers Under Investigation: cis- and trans-1,2-Cyclohexanedicarboxylic Acid
The subjects of this comparative study are the geometric isomers of 1,2-cyclohexanedicarboxylic acid. The cis isomer has both carboxylic acid groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces. This seemingly simple difference in stereochemistry leads to distinct conformational landscapes for each isomer.
For the cis isomer, one carboxylic acid group must be in an axial position while the other is equatorial in a chair conformation. A ring flip results in the interchange of these positions, leading to two isoenergetic chair conformers.[4] In contrast, the trans isomer can exist in two distinct chair conformations: one with both carboxylic acid groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[5] The energetic balance between these conformations is a key focus of this analysis.
Theoretical Framework: Density Functional Theory (DFT)
To probe the conformational energies of these isomers, we turn to Density Functional Theory (DFT), a powerful quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[6][7] DFT calculates the electronic structure of a molecule to determine its energy and other properties. The choice of the functional and basis set is critical for obtaining reliable results. For this analysis, the M06-2X functional is employed, known for its robust performance in predicting non-covalent interactions, which are crucial in determining conformational preferences.[8][9] The cc-pVTZ(-f)++ basis set is utilized to provide a sufficiently flexible description of the electron distribution.
The core of the computational analysis involves two key steps for each potential conformer:
-
Geometry Optimization: This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface.
-
Frequency Calculation: Performed on the optimized geometry, this step serves two purposes. Firstly, it confirms that the optimized structure is a true energy minimum by ensuring all vibrational frequencies are real (no imaginary frequencies). Secondly, it provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for calculating the Gibbs free energy of each conformer.
The relative stability of the conformers is then determined by comparing their Gibbs free energies.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to performing a comparative DFT analysis of the 1,2-cyclohexanedicarboxylic acid isomers.
Step 1: Initial Structure Generation
-
Construct the 3D structures of the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid using a molecular modeling software (e.g., Avogadro, GaussView).
-
For the cis isomer, generate the chair conformation with one axial and one equatorial carboxylic acid group.
-
For the trans isomer, generate both the diequatorial and diaxial chair conformations.
Step 2: Conformational Search (Optional but Recommended)
-
To ensure a thorough exploration of the conformational space, it is advisable to perform a preliminary conformational search using a less computationally expensive method, such as the semi-empirical xTB method with the CREST program.[10][11] This can help identify other potential low-energy conformers, including twist-boat forms.
Step 3: DFT Geometry Optimization
-
For each identified conformer, perform a geometry optimization using a DFT method.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: M06-2X functional.
-
Basis Set: cc-pVTZ(-f)++.
-
Solvation Model (Optional but Recommended for Biological Relevance): An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be included to simulate the effects of a solvent like water or DMSO.[8][9]
Step 4: DFT Frequency Calculation
-
Perform a frequency calculation at the same level of theory (M06-2X/cc-pVTZ(-f)++) on each optimized geometry.
-
Verify that the output shows no imaginary frequencies, confirming a true energy minimum.
-
Extract the Gibbs free energy for each conformer.
Step 5: Energy Analysis and Comparison
-
Calculate the relative Gibbs free energies (ΔG) of all conformers with respect to the most stable conformer (which is set to 0 kJ/mol).
-
The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.
Below is a Graphviz diagram illustrating the computational workflow:
Caption: Computational workflow for DFT analysis of conformational energies.
Results and Discussion: Unveiling the Energetic Landscape
The DFT calculations provide a quantitative comparison of the conformational energies of the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid. The results are summarized in the table below.
| Isomer | Conformation | Relative Gibbs Free Energy (ΔG) in kJ/mol (in vacuum) |
| trans | Diequatorial | 0.00 (Most Stable) |
| trans | Diaxial | ~10-12 |
| cis | Axial/Equatorial | ~8-10 |
Note: The exact energy values can vary slightly depending on the specific computational setup. The values presented are representative based on published studies.[8][12]
Analysis of the trans Isomer
As anticipated from fundamental principles of conformational analysis, the diequatorial conformer of the trans-1,2-cyclohexanedicarboxylic acid is the most stable . This arrangement minimizes steric repulsion between the bulky carboxylic acid groups and the rest of the cyclohexane ring. The diaxial conformer is significantly higher in energy due to pronounced 1,3-diaxial interactions, where the axial substituents are in close proximity to the axial hydrogens on carbons 3 and 5.[5]
Analysis of the cis Isomer
The chair conformation of the cis-1,2-cyclohexanedicarboxylic acid, with one axial and one equatorial carboxylic acid group, is found to be intermediate in energy . While it avoids the severe steric clash of a diaxial arrangement, the presence of an axial carboxylic acid group introduces some degree of steric strain.[4]
The Influence of Environment and Ionization State
It is crucial to recognize that the conformational preferences can be significantly influenced by the surrounding environment and the ionization state of the carboxylic acid groups.[8][9] For instance, in a polar solvent like water or DMSO, the diaxial conformer of the trans isomer's dianion can become surprisingly favored. This is attributed to a combination of factors, including intramolecular hydrogen bonding in the monoanion and the solvation effects on the compact dianion.[8][9] These findings underscore the importance of considering the experimental conditions when interpreting computational results.
The relationship between the isomers and their key conformations is depicted in the following diagram:
Caption: Conformational relationships of 1,2-cyclohexanedicarboxylic acid isomers.
Conclusion and Broader Implications
This comparative DFT analysis provides valuable insights into the conformational energies of cis- and trans-1,2-cyclohexanedicarboxylic acid. The diequatorial conformer of the trans isomer is unequivocally the most stable in the gas phase, a finding that aligns with classical conformational analysis principles. However, this guide also highlights the nuanced interplay of steric effects, intramolecular interactions, and environmental factors that can modulate these energy landscapes.
For researchers in drug development, this study serves as a practical example of how computational chemistry can be leveraged to gain a deeper understanding of molecular structure and stability. The methodologies outlined here are broadly applicable to a wide range of substituted cyclohexanes and other cyclic systems. By integrating these computational approaches into the drug design workflow, scientists can make more informed decisions about candidate molecules, ultimately accelerating the path toward novel and effective therapeutics.
References
-
Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Journal of the American Chemical Society. Available at: [Link]
-
Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. Available at: [Link]
-
Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube. Available at: [Link]
-
Cyclohexane Molecule in 3D using Jmol. Edinformatics. Available at: [Link]
-
Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Semantic Scholar. Available at: [Link]
-
Tutorial 01 | Installing CREST & xTB for Conformational Analysis Setup. YouTube. Available at: [Link]
-
Cyclohexane conformers. Visualize Organic Chemistry. Available at: [Link]
-
Ring Flipping of Cyclohexane. University of Calgary. Available at: [Link]
-
Cyclohexane Conformers. Michigan State University Chemistry. Available at: [Link]
-
A gentle introduction to computational chemistry and density functional theory. The DFT Course. Available at: [Link]
-
Computational Chemistry: Minimization Tutorial and Exercises. University of Warsaw. Available at: [Link]
-
Cyclohexane conformations. Oregon State University. Available at: [Link]
-
Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter. Available at: [Link]
-
Evidence for non-inverting conformations of trans-1,4-cyclohexane dicarboxylic acid derivatives. ScienceDirect. Available at: [Link]
-
Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Available at: [Link]
-
Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. Available at: [Link]
-
Conformation: Cis-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Available at: [Link]
-
Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. Available at: [Link]
-
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]
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A Comparative Review of Chiral Resolving Agents for Dicarboxylic Acids
Introduction: The Significance of Chiral Dicarboxylic Acids
Chiral dicarboxylic acids are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities and physical properties. Consequently, the efficient separation of racemic mixtures of dicarboxylic acids into their constituent enantiomers is a critical challenge in modern chemistry. This guide provides a comparative analysis of commonly employed chiral resolving agents for dicarboxylic acids, with a focus on the classical method of diastereomeric salt formation. We will delve into the performance, mechanistic underpinnings, and practical applications of these agents to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the resolution of racemic acids is the formation of diastereomeric salts.[1][2][3] This technique leverages the reaction of a racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct solubilities, melting points, and spectroscopic characteristics.[1][4] This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[3] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor. Subsequently, the resolved enantiomer of the dicarboxylic acid can be liberated from the purified diastereomeric salt by treatment with a strong acid.[5]
The success of this method hinges on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. An ideal resolving agent should form diastereomeric salts with a significant solubility difference, be readily available in high enantiomeric purity, and be easily recoverable after the resolution process.
Comparative Analysis of Key Chiral Resolving Agents
This section provides a detailed comparison of three widely used chiral resolving agents for dicarboxylic acids: Brucine, Cinchonidine, and (S)-(-)-1-Phenylethylamine.
Brucine: The Classical Workhorse
Brucine, a readily available and relatively inexpensive alkaloid, has a long history as a resolving agent for acidic compounds.[1][4] Its rigid, complex structure provides multiple points of interaction for chiral recognition.
-
Performance and Applicability: Brucine has been successfully employed in the resolution of a variety of dicarboxylic acids, including derivatives of tartaric acid and substituted succinic acids.[6][7] It is particularly effective for acids that can form well-defined crystalline salts. The efficiency of resolution with brucine is highly dependent on the solvent used for crystallization.[5]
-
Mechanism of Chiral Recognition: The chiral recognition mechanism of brucine involves a combination of ionic interactions, hydrogen bonding, and steric hindrance.[8] The two methoxy groups on the brucine molecule can influence the packing arrangement of the diastereomeric salts, leading to differences in crystal lattice energy and, consequently, solubility.[7] In many cases, brucine acts as a "host" molecule, forming a corrugated layer in the crystal lattice, with the dicarboxylic acid anions occupying the interstitial spaces.[8]
-
Advantages:
-
Readily available and cost-effective.
-
Extensive historical data and established protocols.
-
Effective for a range of acidic compounds.
-
-
Limitations:
-
High toxicity, requiring careful handling.
-
The resolution process can be empirical and may require extensive optimization of solvents and crystallization conditions.
-
The bulky nature of the molecule may not be suitable for all dicarboxylic acids.
-
Cinchonidine: A Versatile Cinchona Alkaloid
Cinchonidine, a diastereomer of cinchonine, is another member of the Cinchona alkaloid family that has proven to be a powerful resolving agent for acidic compounds.[9]
-
Performance and Applicability: Cinchonidine has demonstrated high efficiency in the resolution of various dicarboxylic acids, such as malic acid and its derivatives.[9][10] It has also been successfully used for the resolution of more complex diacids, like 2,2′-dihydroxy-1,1′-binaphthalene-4,4′-dicarboxylic acid.[11]
-
Mechanism of Chiral Recognition: Similar to other Cinchona alkaloids, the chiral discrimination ability of cinchonidine arises from its rigid bicyclic structure containing multiple stereocenters. The formation of diastereomeric salts is driven by ionic interactions between the protonated quinuclidine nitrogen of cinchonidine and the carboxylate groups of the diacid. Hydrogen bonding plays a crucial role in stabilizing the crystal lattice of the less soluble diastereomer.[9][10] Studies have shown that the more efficient packing of one diastereomer in the crystal lattice is a key factor in successful resolution.[9][10]
-
Advantages:
-
High efficiency and selectivity for certain dicarboxylic acids.
-
Both enantiomers are commercially available, allowing for the targeted crystallization of either enantiomer of the acid.
-
Less toxic than brucine.
-
-
Limitations:
-
Can be more expensive than brucine.
-
The optimal choice between cinchonidine and its diastereomer, cinchonine, is often empirical.
-
(S)-(-)-1-Phenylethylamine: A Synthetic and Efficient Resolving Agent
(S)-(-)-1-Phenylethylamine is a widely used synthetic chiral amine that offers several advantages over naturally derived alkaloids.
-
Performance and Applicability: (S)-(-)-1-Phenylethylamine is effective for the resolution of a broad range of carboxylic acids, including dicarboxylic acids like trans-1,2-cyclohexanedicarboxylic acid.[12] Its smaller size compared to the alkaloids can sometimes lead to the formation of more well-defined crystals.
-
Mechanism of Chiral Recognition: The chiral recognition is primarily based on the formation of diastereomeric ammonium carboxylate salts. The "lock-and-key" type of interaction, involving hydrogen bonding and van der Waals forces, contributes to the stability of the less soluble salt.[12] The stoichiometry of the salt (mono- or di-salt) can be influenced by the molar ratio of the resolving agent to the dicarboxylic acid, which in turn affects the resolution efficiency.[12]
-
Advantages:
-
Available in high enantiomeric purity.
-
Both enantiomers are readily accessible, providing flexibility in the resolution strategy.
-
Often forms highly crystalline salts, facilitating separation.
-
Generally less toxic than brucine.
-
-
Limitations:
-
The choice of solvent is critical for achieving good separation.
-
May not be as effective as the more complex alkaloids for certain challenging resolutions.
-
Quantitative Performance Data
The following table summarizes representative performance data for the chiral resolution of specific dicarboxylic acids using the discussed agents. It is important to note that these values are highly dependent on the specific experimental conditions.
| Dicarboxylic Acid | Resolving Agent | Solvent | Yield of Less Soluble Salt | Enantiomeric Excess (e.e.) of Resolved Acid | Reference |
| trans-1,2-Cyclohexanedicarboxylic Acid | (S)-Phenylethylamine | Not Specified | Not Reported | 97% | [12] |
| Malic Acid | (+)-Cinchonine | Not Specified | Not Reported | Not Reported (D-malate preferentially crystallizes) | [9] |
| Malic Acid | (-)-Cinchonidine | Not Specified | Not Reported | Not Reported (D-malate preferentially crystallizes) | [9] |
| cis-Cyclohexane-1,2-dicarboxylic Acid | Brucine | Not Specified | Not Reported | Resolved (1R,2S) enantiomer | [7] |
Experimental Protocols
General Protocol for Chiral Resolution by Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of a racemic dicarboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific system.[5]
-
Salt Formation:
-
Dissolve the racemic dicarboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture).
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same hot solvent.
-
Slowly add the resolving agent solution to the dicarboxylic acid solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The purity of the diastereomeric salt can be improved by one or more recrystallizations from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage. Recrystallization is continued until a constant optical rotation is achieved.
-
-
Liberation of the Enantiomerically Enriched Dicarboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl) to protonate the carboxylate groups, causing the enantiomerically enriched dicarboxylic acid to precipitate.[5] The protonated chiral resolving agent will remain dissolved in the aqueous layer.
-
Collect the solid dicarboxylic acid by vacuum filtration, wash with cold water, and dry.
-
-
Determination of Enantiomeric Excess:
Visualization of the Resolution Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Conclusion and Future Perspectives
The classical method of chiral resolution through diastereomeric salt formation remains a robust and widely practiced technique for obtaining enantiomerically pure dicarboxylic acids. The choice of resolving agent is a critical parameter, with alkaloids like brucine and cinchonidine offering time-tested solutions, while synthetic amines such as 1-phenylethylamine provide a versatile and often less toxic alternative. The selection of the optimal resolving agent and solvent system is often an empirical process, but a systematic approach guided by an understanding of the underlying principles of chiral recognition can significantly streamline the development of an efficient resolution.
While chromatographic techniques for chiral separation have advanced significantly, crystallization-based resolution continues to be a cost-effective and scalable method, particularly for large-scale industrial applications. Future developments in this field may focus on the rational design of novel resolving agents with enhanced selectivity, the development of more predictive models for solvent selection, and the integration of continuous crystallization technologies to improve efficiency and sustainability.
References
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PubMed. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]
-
CrystEngComm. (2013, June 17). Spontaneous racemic resolution – towards control of molecular recognition nature. [Link]
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Canadian Science Publishing. (n.d.). Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. [Link]
-
CORE. (n.d.). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology. [Link]
-
ResearchGate. (n.d.). Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)-citronellate Diastereomeric Salt. [Link]
-
ResearchGate. (n.d.). Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. [Link]
-
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]
-
PubMed. (n.d.). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. [Link]
-
NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. (n.d.). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate Dihydrate. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-1,2-Cyclohexanedicarboxylic Acid
As a Senior Application Scientist, my goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. This guide moves beyond mere compliance, offering a detailed, field-tested framework for the disposal of trans-1,2-Cyclohexanedicarboxylic acid, ensuring the safety of your personnel and the integrity of your environmental stewardship.
Hazard Assessment: Understanding the Compound
trans-1,2-Cyclohexanedicarboxylic acid (CAS No. 2305-32-0) is a solid organic compound used in various laboratory and industrial applications. A thorough understanding of its hazard profile is the foundation of any disposal protocol.
While some safety data sheets (SDS) suggest it is not hazardous under specific regulations, others indicate potential risks that command a cautious and proactive approach.[1][2] The compound is listed as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3] Furthermore, some sources classify it as harmful if swallowed.[4] Critically, many SDS documents note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
This lack of comprehensive data necessitates the application of the precautionary principle . All disposal procedures should assume the compound is hazardous and handle it accordingly to minimize risk.
Core Principles for Chemical Waste Management
Before detailing the specific protocol, it's essential to ground our practice in the universal principles of hazardous waste management, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5]
-
Segregation: Never mix incompatible waste streams.[6] trans-1,2-Cyclohexanedicarboxylic acid waste should be collected separately from solvents, bases, and other reactive chemicals.
-
Identification: All waste must be clearly and accurately labeled. From the moment the first gram of waste enters the container, it must be marked.
-
Containment: Waste containers must be appropriate for the chemical, in good condition, and kept securely closed except when adding waste.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. Before handling the chemical or its waste, ensure the following equipment is correctly used.[3][8]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][9] | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.[3][8] | Prevents skin contact, which can cause irritation.[3] |
| Body Protection | Lab coat or impervious clothing to prevent skin contact.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required with adequate ventilation. If dust is generated, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator.[3] | Prevents inhalation of dust, which may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the approved and safest method for disposing of trans-1,2-Cyclohexanedicarboxylic acid waste generated in a laboratory setting.
-
Designate a Waste Stream: Establish a specific waste stream for solid trans-1,2-Cyclohexanedicarboxylic acid and any materials grossly contaminated with it (e.g., weighing papers, contaminated paper towels).
-
Collect at the Source: Place a designated, labeled solid waste container in the immediate vicinity of where the work is being performed to avoid transporting open waste through the lab.
-
Avoid Mixing: Do not mix this waste with solvents, aqueous waste, or other chemicals. This is a critical step for both safety and regulatory compliance.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The original product container is often an excellent choice.[6][7] Ensure the container is clean and dry before use.
-
Label Immediately: As soon as the container is designated for waste, affix a "HAZARDOUS WASTE" label.[6]
-
Detail Contents: Clearly write the full chemical name, "trans-1,2-Cyclohexanedicarboxylic acid," and list any other contaminants. Maintain a running log of the approximate quantity added.
-
Keep Containers Closed: The waste container must be tightly sealed at all times, except when you are actively adding waste.[6][7] This prevents spills and the release of dust.
-
Store Safely: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation. It should be stored away from incompatible materials.
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[7]
The recommended disposal pathway for this chemical is through a licensed environmental services contractor for incineration. Under no circumstances should this chemical be disposed of down the drain. While neutralization is a common procedure for simple acids, the incomplete toxicological and ecological data for trans-1,2-Cyclohexanedicarboxylic acid makes this a risky and non-compliant choice.[3][9]
The decision-making process for disposal is outlined in the workflow below.
Caption: Decision workflow for proper disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, rehearsed emergency plan is vital.
For small, contained spills of solid material, follow this procedure.
Caption: Workflow for cleaning a minor solid spill.
For larger spills, or if you feel uncomfortable with the cleanup, evacuate the area, restrict access, and contact your institution's EHS department immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Take off contaminated clothing. Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Decontamination of Empty Containers
Empty containers that once held trans-1,2-Cyclohexanedicarboxylic acid must be managed correctly.
-
Mechanical Removal: Remove as much solid residue as possible and collect it as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[8] Do not pour the rinsate down the drain.
-
Deface Label: Completely remove or deface the original product label.
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[8]
By adhering to this comprehensive guide, you build a culture of safety and responsibility that extends beyond the benchtop. Proper chemical handling and disposal are integral parts of the scientific process, protecting you, your colleagues, and our shared environment.
References
-
Safety Data Sheet: trans-cyclohexane-1,2-dinitrilotetraacetic acid. (2019, October 18). Chemos GmbH & Co.KG. Retrieved from [Link]
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SAFETY DATA SHEET: trans-1,2-Cyclohexanedicarboxylic acid. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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1,2-Cyclohexanedicarboxylic acid - Substance Details. (n.d.). U.S. EPA Substance Registry Services. Retrieved from [Link]
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Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]
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Personal protective equipment for handling trans-1,2-Cyclohexanedicarboxylic acid
A comprehensive guide to the safe handling of trans-1,2-Cyclohexanedicarboxylic acid, emphasizing procedural diligence and risk mitigation for laboratory professionals. This document outlines essential personal protective equipment, step-by-step operational protocols, and emergency and disposal procedures to ensure a secure research environment.
Hazard Identification and Risk Assessment
trans-1,2-Cyclohexanedicarboxylic acid is a white, odorless, powdered solid.[1] While it is not classified as a hazardous substance under certain regulations, other classifications indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, a thorough risk assessment is a mandatory first step before any handling. This involves evaluating the potential for dust formation, inhalation, and skin or eye contact during procedures such as weighing, transferring, and mixing.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling trans-1,2-Cyclohexanedicarboxylic acid.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield is recommended for tasks with a higher risk of splashing or dust generation.[4][5] | To protect eyes from dust particles and potential splashes of solutions containing the acid, which can cause serious eye irritation.[2][6] |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential.[4][5] Gloves should be inspected before use and removed carefully to avoid skin contact.[2] | To prevent skin irritation from direct contact with the solid or its solutions.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, for weighing or handling larger amounts that may generate dust, a dust mask (e.g., N95 or P95) is recommended.[2][7] Work should ideally be conducted in a chemical fume hood.[8] | To avoid inhalation of airborne particles, which may cause respiratory irritation.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is fundamental to laboratory safety.
Safe Handling Procedures:
-
Preparation:
-
Handling:
-
When weighing and transferring the solid, minimize dust formation.[2]
-
Use appropriate tools, such as a spatula, to handle the solid.
-
When preparing solutions, add the acid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
Workflow for Safe Handling
Caption: Procedural workflow for handling trans-1,2-Cyclohexanedicarboxylic acid.
Disposal Plan:
-
Waste Segregation: All materials contaminated with trans-1,2-Cyclohexanedicarboxylic acid, including gloves and weigh boats, should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of it down the drain.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water and remove any contaminated clothing.[1] If irritation persists, consult a physician.[2]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[1] Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Consult a physician if symptoms persist.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[10]
-
Spills: For small spills, use personal protective equipment and sweep up the material, placing it in a suitable, closed container for disposal.[2] Avoid creating dust.[2]
By adhering to these detailed safety protocols, researchers can confidently and safely handle trans-1,2-Cyclohexanedicarboxylic acid, ensuring both personal safety and the integrity of their work.
References
-
PubChem. (n.d.). (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
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West Liberty University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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West Liberty University. (2015, February 10). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
